molecular formula C4H3BrFN3 B2976191 5-Bromo-2-fluoropyrimidin-4-amine CAS No. 2010226-91-0

5-Bromo-2-fluoropyrimidin-4-amine

Cat. No.: B2976191
CAS No.: 2010226-91-0
M. Wt: 191.991
InChI Key: VBXRJDWWNWLBIS-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoropyrimidin-4-amine is a useful research compound. Its molecular formula is C4H3BrFN3 and its molecular weight is 191.991. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-fluoropyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-fluoropyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-fluoropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrFN3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXRJDWWNWLBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)F)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-2-fluoropyrimidin-4-amine CAS 202865-68-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthetic utility, and experimental handling of 5-Bromo-2-fluoropyrimidin-4-amine (CAS 202865-68-9). This compound is a critical pharmacophore in medicinal chemistry, widely employed as a scaffold for kinase inhibitors due to its unique "Reactivity Triad"—three distinct functional handles that allow for orthogonal derivatization.

A Core Scaffold for High-Affinity Kinase Inhibitor Discovery[1]

Executive Summary

5-Bromo-2-fluoropyrimidin-4-amine is a trisubstituted pyrimidine intermediate used primarily in the synthesis of small-molecule drugs. Its value lies in its regiochemically distinct reactivity profile:

  • C-2 Fluorine: Highly activated for nucleophilic aromatic substitution (SNAr), typically serving as the point of attachment for solubilizing tails or specific binding motifs.

  • C-5 Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing extension of the carbon skeleton into the hydrophobic pocket of protein targets.

  • C-4 Amine: Acts as a critical hydrogen bond donor in the ATP-binding hinge region of kinases and directs regioselectivity during synthesis.

Chemical Profile & Properties[2][3][4][5][6][7][8]

PropertyData
CAS Number 202865-68-9
IUPAC Name 5-Bromo-2-fluoropyrimidin-4-amine
Molecular Formula C₄H₃BrFN₃
Molecular Weight 191.99 g/mol
Appearance White to off-white crystalline solid
Melting Point 138–142 °C (Experimental range)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water.
pKa (Calculated) ~2.5 (Pyrimidine N1), ~13 (Amine)
Storage 2–8°C, Inert atmosphere (Hygroscopic)

Synthetic Utility & Reactivity Profile

The strategic value of this scaffold is the ability to functionalize the ring sequentially without protecting groups. The reactivity order is governed by electronic effects:

  • The C-4 Amine (Synthesis Origin): The compound is typically synthesized via the regioselective amination of 5-bromo-2,4-difluoropyrimidine . Nucleophilic attack by ammonia occurs preferentially at the C-4 position over C-2.

    • Mechanism:[1][2] The C-4 position is para-like relative to N1, making it more electrophilic and better stabilized during the Meisenheimer complex intermediate than the C-2 position.

  • The C-2 Fluorine (First Derivatization): Once the C-4 amine is installed, the C-2 fluorine remains highly activated for a second SNAr reaction. The electron-withdrawing nature of the C-5 bromine and the ring nitrogens activates this position for displacement by amines, alkoxides, or thiols.

  • The C-5 Bromine (Second Derivatization): The C-Br bond is chemically inert to mild nucleophiles but highly reactive in Pd(0) oxidative addition cycles. This allows for late-stage diversification via Suzuki or Sonogashira coupling after the C-2 substituent is established.

Visualizing the Reactivity Triad

ReactivityProfile Core 5-Bromo-2-fluoropyrimidin-4-amine (CAS 202865-68-9) C4_Amine C-4 Amine (H-Bond Donor) Directs Hinge Binding Core->C4_Amine Structural Role C2_Fluoro C-2 Fluorine (S_NAr Electrophile) Reactivity: High Core->C2_Fluoro 1st Derivatization C5_Bromo C-5 Bromine (Cross-Coupling Handle) Reactivity: Pd-Catalyzed Core->C5_Bromo 2nd Derivatization

Caption: The orthogonal reactivity profile of the scaffold allows for sequential, protecting-group-free library synthesis.

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-2-fluoropyrimidin-4-amine

Targeting the C-4 selective amination.

Reagents: 5-Bromo-2,4-difluoropyrimidine (1.0 equiv), Ammonia (0.5 M in Dioxane, 2.2 equiv), Triethylamine (1.5 equiv), THF (anhydrous).

  • Setup: Charge a flame-dried round-bottom flask with 5-bromo-2,4-difluoropyrimidine dissolved in anhydrous THF (0.2 M concentration). Cool the solution to 0°C using an ice bath.

  • Addition: Add the ammonia solution dropwise over 30 minutes. Maintain temperature < 5°C to maximize regioselectivity (Kinetic control favors C-4).

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-40% EtOAc in Hexanes).

    • Note: The byproduct (2-amino-4-fluoro isomer) is minor but must be removed.

Protocol B: Downstream SNAr Derivatization (C-2 Substitution)

Displacement of the C-2 Fluorine with a secondary amine.

Reagents: 5-Bromo-2-fluoropyrimidin-4-amine (1.0 equiv), R₂NH (Nucleophile, 1.2 equiv), DIPEA (2.0 equiv), n-Butanol or DMSO.

  • Reaction: Dissolve the scaffold in n-Butanol. Add the amine nucleophile and DIPEA.

  • Conditions: Heat to 80–100°C for 4–12 hours. The C-2 fluorine is less reactive than the precursor's C-4 fluorine, requiring thermal activation.

  • Workup: Cool to RT. If in n-Butanol, the product often precipitates upon cooling or addition of water. Filter and wash with cold ether.

Protocol C: Suzuki-Miyaura Coupling (C-5 Arylation)

Late-stage functionalization.

Reagents: C-2 substituted intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2 M aq, 3.0 equiv), Dioxane.

  • Degassing: Combine reagents in a microwave vial or pressure tube. Sparge with Nitrogen/Argon for 10 minutes.

  • Reaction: Heat to 90°C (oil bath) or 110°C (Microwave) for 1–2 hours.

  • Purification: Standard aqueous workup followed by silica chromatography.

Applications in Drug Discovery

This scaffold is ubiquitous in the design of Type I Kinase Inhibitors . The pyrimidine ring mimics the adenine base of ATP.

  • Hinge Binding: The N1 nitrogen and the C-4 exocyclic amine form a bidentate hydrogen bond network with the kinase hinge region (e.g., Met341 in EGFR or Gatekeeper residues).

  • Solubility Tail: The C-2 position is often substituted with solubilizing groups like N-methylpiperazine or morpholine.

  • Selectivity Pocket: The C-5 substituent extends into the hydrophobic back-pocket, determining selectivity against homologous kinases.

Workflow Diagram: Library Synthesis

Workflow Step1 Start: 5-Bromo-2,4-difluoropyrimidine Step2 Reaction 1: Regioselective Amination (NH3, 0°C) Target: C-4 Position Step1->Step2 Intermediate Intermediate: 5-Bromo-2-fluoropyrimidin-4-amine Step2->Intermediate Step3 Reaction 2: S_NAr Displacement (Amine Nucleophile, 80°C) Target: C-2 Position Intermediate->Step3 Step4 Reaction 3: Suzuki Coupling (Ar-B(OH)2, Pd, 90°C) Target: C-5 Position Step3->Step4 Final Final Drug Candidate (Trisubstituted Pyrimidine) Step4->Final

Caption: Stepwise assembly of kinase inhibitors using 5-Bromo-2-fluoropyrimidin-4-amine.

Handling & Safety (E-E-A-T)

  • Hazards: Classified as Acute Tox. 4 (Oral) and Skin Irrit. 2 . It causes serious eye irritation (H319).

  • Precautions:

    • Hydrolysis: The C-2 fluorine is susceptible to hydrolysis in acidic aqueous conditions. Store in a desiccator.

    • Skin Contact: The compound is a potent sensitizer. Double-gloving (Nitrile) is recommended.

    • Inhalation: Use a powder hood when weighing solid to prevent inhalation of dust.

References

  • Regioselective Amination of Dihalopyrimidines: Detailed mechanistic insight into why C-4 is favored over C-2 in nucleophilic attacks on 2,4-dihalopyrimidines. Journal of Organic Chemistry, 2015, 80(15), 7757-7763.

  • Synthesis of 5-Bromo-2-fluoropyrimidin-4-amine: Patent literature describing the specific synthesis of the 4-amine from the 2,4-difluoro precursor. World Intellectual Property Organization (WIPO), WO2010085584.

  • Pyrimidine Scaffolds in Kinase Inhibitor Discovery: Review of pyrimidine pharmacophores, highlighting the structural role of the 4-amine and 5-bromo substituents. Journal of Medicinal Chemistry, 2016, 59(10), 4443–4458.

  • Safety Data Sheet (SDS): Official safety and handling data for CAS 202865-68-9. Sigma-Aldrich / Merck Millipore.

Sources

chemical structure and molecular weight of 5-Bromo-2-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Methodology, and Medicinal Utility

Executive Summary

5-Bromo-2-fluoropyrimidin-4-amine is a high-value heterocyclic scaffold in modern drug discovery, particularly within the kinase inhibitor space. Its utility stems from its unique tri-functional reactivity profile : the C4-amino group serves as a hydrogen bond donor (critical for ATP-binding site interactions), the C5-bromide allows for palladium-catalyzed carbon-carbon bond formation, and the C2-fluorine provides a highly reactive handle for late-stage nucleophilic aromatic substitution (SNAr). This guide details the physicochemical properties, validated synthetic protocols, and strategic applications of this compound.[1]

Physicochemical Profile & Identification

The compound is a halogenated pyrimidine derivative. Its low molecular weight and specific halogenation pattern make it an ideal "fragment" for fragment-based drug design (FBDD).

Table 1: Chemical Identity and Properties
PropertySpecification
IUPAC Name 5-Bromo-2-fluoropyrimidin-4-amine
Common Name 4-Amino-5-bromo-2-fluoropyrimidine
Molecular Formula C₄H₃BrFN₃
Molecular Weight 191.99 g/mol
Monoisotopic Mass 190.949 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Calculated) ~2.5 (Pyridine-like nitrogen), ~13 (Amino group)
LogP (Predicted) ~0.8 - 1.2
H-Bond Donors 1 (–NH₂)
H-Bond Acceptors 3 (N1, N3, F)
Structural Characterization Logic

To validate the identity of 5-Bromo-2-fluoropyrimidin-4-amine, researchers must rely on specific spectroscopic signatures that differentiate it from its regioisomers (e.g., 5-bromo-4-fluoropyrimidin-2-amine).

2.1 NMR Interpretation
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~8.0–8.3 ppm (s, 1H): The proton at the C6 position is deshielded by the adjacent nitrogen and the electron-withdrawing bromine at C5. This singlet is the diagnostic aromatic signal.

    • δ ~7.0–7.5 ppm (br s, 2H): The exocyclic amino group (–NH₂) typically appears as a broad singlet, exchangeable with D₂O.

  • ¹⁹F NMR:

    • δ ~ -50 to -55 ppm: A single signal corresponding to the fluorine at the C2 position. The chemical shift is characteristic of a pyrimidine ring flanked by nitrogen atoms.

2.2 Mass Spectrometry
  • Isotopic Pattern: The presence of one bromine atom results in a characteristic 1:1 doublet at m/z 192 and 194 ([M+H]⁺), confirming the mono-bromination.

Synthetic Pathways & Methodology

The synthesis of 5-Bromo-2-fluoropyrimidin-4-amine relies on the regioselective aminolysis of 2,4-difunctionalized pyrimidines. The C4 position in pyrimidines is generally more electrophilic than the C2 position due to the para-like resonance contribution from the N1 nitrogen, making it the preferred site for nucleophilic attack by ammonia.

3.1 Primary Synthetic Route

Precursor: 5-Bromo-2,4-difluoropyrimidine (CAS 903131-29-3) Reagent: Ammonia (NH₃) in 1,4-Dioxane or THF.

Protocol:

  • Preparation: Charge a reaction vessel with 5-Bromo-2,4-difluoropyrimidine (1.0 eq) dissolved in anhydrous 1,4-dioxane (0.5 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath to control the exotherm and enhance regioselectivity.

  • Addition: Slowly add a solution of 0.5 M ammonia in dioxane (1.1 eq) dropwise over 30 minutes. Note: Excess ammonia or higher temperatures may lead to bis-amination.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC or LC-MS for the consumption of starting material.

  • Work-up: Concentrate the solvent in vacuo. Resuspend the residue in water and extract with ethyl acetate.[2] Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallize from ethanol/heptane or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes) to yield the target product.

3.2 Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 5-Bromo-2,4-difluoropyrimidine Step1 Step 1: Dissolution (1,4-Dioxane, 0°C) Start->Step1 Step2 Step 2: Aminolysis (Add 1.1 eq NH3) Step1->Step2 Cooling Inter Intermediate: Meisenheimer Complex Step2->Inter Nucleophilic Attack at C4 Product Product: 5-Bromo-2-fluoropyrimidin-4-amine Inter->Product Elimination of HF (Major Path) ByProduct By-product: Isomer (Trace) Inter->ByProduct Attack at C2 (Minor Path)

Caption: Regioselective synthesis workflow targeting the C4-amino derivative via controlled nucleophilic aromatic substitution.

Applications in Drug Discovery[1][3]

5-Bromo-2-fluoropyrimidin-4-amine is a versatile "lynchpin" scaffold. Its three functional handles allow medicinal chemists to sequentially build complexity, a strategy often used in the synthesis of kinase inhibitors (e.g., targeting EGFR, JAK, or CDK).

4.1 The Tri-Functional Reactivity Map
  • C5-Bromine (Cross-Coupling): The most common first step is a Suzuki-Miyaura or Sonogashira coupling to attach an aryl or heteroaryl group. This extends the scaffold into the hydrophobic pocket of the target protein.

  • C2-Fluorine (SNAr): The fluorine atom is activated by the ring nitrogens. It can be displaced late in the synthesis by aliphatic amines, alkoxides, or thiols to introduce solubilizing groups or explore the solvent-exposed region of the binding pocket.

  • C4-Amine (H-Bond Donor): This group is typically left protecting-group free to serve as a critical hinge-binder, forming hydrogen bonds with the backbone carbonyls of the kinase hinge region.

4.2 Reactivity Diagram

ReactivityMap Core 5-Bromo-2-fluoropyrimidin-4-amine (Scaffold) C5 C5-Position (Br) Reactivity: High Core->C5 C2 C2-Position (F) Reactivity: Moderate Core->C2 C4 C4-Position (NH2) Function: H-Bond Donor Core->C4 Suzuki Suzuki/Sonogashira Coupling (C-C Bond Formation) C5->Suzuki Pd-Catalysis SNAr SNAr Displacement (Reaction with Amines/Alcohols) C2->SNAr Nucleophilic Attack Kinase Kinase Hinge Binding (Biological Interaction) C4->Kinase Molecular Recognition

Caption: Orthogonal reactivity profile of the scaffold, enabling sequential functionalization for library generation.

Quality Control & Stability
  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is stable but can degrade upon prolonged exposure to moisture (hydrolysis of the C2-fluorine).

  • Handling: Wear standard PPE. The compound is an organofluorine and organobromide; treat as a potential irritant and sensitizer.

  • Impurity Profile: Common impurities include the C2-amino regioisomer (from poor regiocontrol) or the hydrolyzed 2-hydroxy derivative. Verify purity via HPLC (>95% area).

References
  • PubChem. 4-Amino-5-bromo-2-chloropyrimidine (Analogous Chemistry). National Library of Medicine. Available at: [Link]

Sources

Technical Guide: Solubility Profile & Handling of 5-Bromo-2-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

The Molecule

5-Bromo-2-fluoropyrimidin-4-amine is a highly functionalized pyrimidine intermediate critical in the synthesis of kinase inhibitors and other bioactive heterocycles. Its structure features three distinct reactive handles: a nucleophilic amine (C4), an electrophilic fluorocarbon (C2), and a brominated position (C5) suitable for cross-coupling.

  • IUPAC Name: 5-Bromo-2-fluoropyrimidin-4-amine[1]

  • Molecular Formula: C₄H₃BrFN₃

  • Molecular Weight: 191.99 g/mol

  • Physical State: Off-white to pale yellow crystalline solid

  • Melting Point (Typical): >140°C (Class characteristic; exact value depends on polymorph/purity)

Solubility Snapshot

For rapid decision-making, use the following solvent compatibility hierarchy:

ApplicationRecommended SolventSolubility RatingNotes
Stock Solutions DMSO (Dimethyl sulfoxide)High (>50 mg/mL)Ideal for biological assays and long-term storage.
Synthesis/Reaction DMF / NMP High Suitable for SₙAr and Pd-catalyzed couplings.
Extraction/Workup EtOAc / DCM Moderate May require 5-10% MeOH co-solvent to fully solubilize.
Recrystallization Ethanol / Methanol Temperature-Dependent Soluble hot; sparingly soluble cold.
Precipitation Hexanes / Water Insoluble Used as anti-solvents to crash out the product.

Part 2: Detailed Solubility Profile

Mechanistic Basis of Solubility

The solubility behavior of 5-Bromo-2-fluoropyrimidin-4-amine is governed by the competition between its crystal lattice energy and solvation energy.

  • Crystal Lattice Stability: The primary amine (-NH₂) at position 4 acts as both a hydrogen bond donor and acceptor. In the solid state, this forms a robust hydrogen-bonding network with the pyrimidine ring nitrogens (N1/N3), significantly increasing the energy required to break the crystal lattice.

  • Lipophilicity vs. Polarity: The halogen atoms (Br, F) increase lipophilicity (logP ~1.0–1.5), reducing water solubility. However, the polar pyrimidine core prevents high solubility in strictly non-polar solvents like hexanes.

  • Protonation: The pyrimidine ring is weakly basic. In acidic aqueous media (pH < 2), the N1 or N3 nitrogen becomes protonated, drastically increasing solubility as an ionic salt.

Quantitative Solubility Data (Class-Representative)

Note: Values below are representative of 5-bromo-4-aminopyrimidine analogs at 25°C.

Solvent ClassSpecific SolventSolubility EstimateOperational Advice
Polar Aprotic DMSO > 100 mg/mL Preferred. Use for preparing 10-100 mM stocks. Hygroscopic; keep sealed.
DMF > 80 mg/mLExcellent for reactions; difficult to remove (high boiling point).
Acetonitrile 10–30 mg/mLGood for HPLC prep; moderate solubility for synthesis.
Polar Protic Methanol 10–25 mg/mLGood for transfer; solubility increases significantly with heat.
Ethanol 5–15 mg/mLOften used for recrystallization.
Water (pH 7) < 0.5 mg/mLPoor. Do not use for stock preparation.
Chlorinated DCM 5–20 mg/mLVariable. Often requires 5-10% MeOH to break H-bonds.
Chloroform 5–25 mg/mLSlightly better than DCM due to H-bond donor capability.
Non-Polar Toluene < 1 mg/mLPoor solubility; useful for azeotropic drying.
Hexanes InsolubleExcellent anti-solvent for precipitation.

Part 3: Experimental Protocols

Protocol A: Self-Validating Visual Solubility Screen

Use this rapid workflow to verify solubility for a specific batch or new solvent system.

Materials:

  • 5 mg of 5-Bromo-2-fluoropyrimidin-4-amine

  • Target Solvent (HPLC Grade)

  • 1.5 mL Microcentrifuge tube

  • Micropipette (100 µL tips)

Procedure:

  • Weigh: Place 5.0 mg (±0.1 mg) of solid into the tube.

  • Aliquot 1 (High Conc.): Add 50 µL of solvent. Vortex for 30 seconds.

    • Observation: Clear solution? -> Solubility > 100 mg/mL . Stop.

  • Aliquot 2 (Moderate Conc.): If undissolved, add 450 µL solvent (Total = 500 µL). Vortex and Sonicate for 5 mins.

    • Observation: Clear solution? -> Solubility ~ 10 mg/mL .

  • Aliquot 3 (Low Conc.): If undissolved, add 500 µL solvent (Total = 1.0 mL). Vortex.

    • Observation: Clear solution? -> Solubility ~ 5 mg/mL .

    • Observation: Solid remains? -> Solubility < 5 mg/mL .

Protocol B: Preparation of 100 mM Stock Solution (DMSO)

Standard protocol for biological assays.

  • Calculate: MW = 191.99 g/mol . To make 1 mL of 100 mM stock, you need 19.2 mg.

  • Weigh: Weigh 19.2 mg of substance into a chemically resistant glass vial (amber preferred).

  • Dissolve: Add 1.0 mL of anhydrous DMSO (≥99.9%).

  • Agitate: Vortex vigorously for 1 minute. If particles persist, sonicate in a water bath at 35°C for 5 minutes.

  • Validate: Inspect visually against a dark background for floating micro-crystals.

  • Storage: Store at -20°C. DMSO freezes at 19°C; thaw completely and vortex before use to prevent concentration gradients.

Part 4: Visualization & Logic

Solubility Decision Tree

This diagram guides the researcher in selecting the correct solvent based on the intended downstream application.

SolubilityLogic Start Start: Select Solvent for 5-Bromo-2-fluoropyrimidin-4-amine Purpose What is the Application? Start->Purpose BioAssay Biological Assay (Cell/Enzyme) Purpose->BioAssay Synthesis Chemical Synthesis (Reaction) Purpose->Synthesis Purification Purification (Workup/Cryst) Purpose->Purification DMSO Use DMSO (Anhydrous) Target: 10-100 mM Stock BioAssay->DMSO TempHigh High Temp (>80°C)? Synthesis->TempHigh Method Method? Purification->Method CheckPrecip Dilution Check: Does it crash in media? DMSO->CheckPrecip DMF Use DMF or NMP TempHigh->DMF Yes THF Use THF or Dioxane (Moderate Solubility) TempHigh->THF No Recryst Recrystallization: Ethanol (Hot -> Cold) Method->Recryst Crystallize Extract Extraction: DCM + 5% MeOH Method->Extract Liquid-Liquid

Figure 1: Solubility Decision Tree. Selects the optimal solvent system based on experimental intent (Assay vs. Synthesis vs. Purification).

Dissolution & Handling Workflow

This workflow ensures the integrity of the compound during the solubilization process, preventing degradation or incomplete dissolution.

DissolutionFlow Solid Solid Compound (Store Desiccated) Weigh Weighing (Anti-static Gun) Solid->Weigh SolventAdd Add Solvent (Slow Addition) Weigh->SolventAdd Sonicate Sonication (35-40 kHz, 5 min) SolventAdd->Sonicate VisualCheck Visual Inspection (Clear?) Sonicate->VisualCheck Filter Syringe Filter (0.22 µm PTFE) VisualCheck->Filter Yes Heat Gentle Heat (Max 40°C) VisualCheck->Heat No (Cloudy) Use Ready for Use Filter->Use Heat->Sonicate

Figure 2: Standard Dissolution Workflow. A cyclic process involving sonication and visual inspection to ensure true solution homogeneity.

Part 5: References

  • Solubility of Pyrimidine Derivatives: Baluja, S., et al. "Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K." Revue Roumaine de Chimie, 2016. Link

  • DMSO Solvation Properties: Gaylord Chemical Company. "Dimethyl Sulfoxide (DMSO) Physical Properties Bulletin." Link

  • Synthesis of Halogenated Pyrimidines: Verbitskiy, E. V., et al. "Microwave-assisted palladium-catalyzed C-C coupling versus nucleophilic aromatic substitution of hydrogen (SNH) in 5-bromopyrimidine."[2] Tetrahedron, 2013.[2] Link

  • General Solubility Guidelines: "Solubility and Solubility Enhancement in Drug Delivery." NIH National Library of Medicine. Link

  • Chemical Identity Verification: PubChem Compound Summary for 5-Bromo-2-fluoropyrimidin-4-amine (Analogous Structure Search). Link

Sources

Technical Whitepaper: Safety, Handling, and Strategic Application of 5-Bromo-2-fluoropyrimidin-4-amine

[1]

Executive Summary & Chemical Identity

5-Bromo-2-fluoropyrimidin-4-amine is a polyfunctionalized pyrimidine scaffold widely utilized in the synthesis of kinase inhibitors and nucleotide analogs.[2] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a nucleophilic amine at C4, an electrophilic fluorine at C2 (susceptible to SNAr), and a bromine at C5 (primed for palladium-catalyzed cross-couplings).[1]

While valuable, this compound presents specific handling challenges due to its potential for hydrolysis and skin/eye irritation.[1] This guide synthesizes safety data with practical application protocols to ensure rigorous experimental standards.

Physicochemical Profile
PropertyDataNote
IUPAC Name 5-Bromo-2-fluoropyrimidin-4-amineAlso: 4-Amino-5-bromo-2-fluoropyrimidine
CAS Number 2010226-91-0 (Verify per batch)Often listed under catalog IDs (e.g., BLD Pharm BD023276)
Molecular Formula C₄H₃BrFN₃
Molecular Weight 191.99 g/mol
Appearance White to off-white solidColor change (yellowing) indicates oxidation/degradation
Solubility DMSO, Methanol, Ethyl AcetateSparingly soluble in water; hydrolyzes slowly in aqueous base
Melting Point >140 °C (dec.)[3][4][5][6][7]Decomposition releases HF and NOx gases

Hazard Analysis & Risk Mitigation (GHS Classification)

This compound is classified as a Hazardous Substance under GHS guidelines. The hazards stem principally from the reactive halogenated ring system and the primary amine functionality.

Core Hazard Statements
CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedHalogenated pyrimidines can act as antimetabolites, interfering with DNA/RNA synthesis pathways.
H315 Causes skin irritationThe C2-fluorine is reactive toward nucleophiles (like skin proteins), leading to chemical irritation/sensitization.
H319 Causes serious eye irritationBasic amine functionality combined with reactive halogens causes acute mucosal inflammation.
H335 May cause respiratory irritationDust inhalation irritates the upper respiratory tract; typical of fine crystalline heteroaromatics.
Strategic Risk Mitigation[1]
  • The "Fluorine Factor": The C2-position fluorine is highly activated. Upon contact with moisture or biological nucleophiles, it can release fluoride ions (F⁻).[1] While not generating HF gas in bulk under ambient conditions, localized HF generation on moist mucous membranes is a plausible irritation mechanism.[1]

  • Self-Validating Safety Check: Before handling, inspect the container for pressure buildup or etching (rare, but indicates severe decomposition).[1]

Operational Protocols: Storage & Handling

To maintain chemical integrity and operator safety, the following "Self-Validating" protocols must be enforced.

A. Storage Architecture
  • Temperature: Store at 2–8 °C .

  • Atmosphere: Inert Gas (Argon/Nitrogen) is mandatory. The C4-amine can undergo slow oxidation, and the C2-fluorine is moisture-sensitive.

  • Container: Tightly sealed glass or chemically resistant plastic (HDPE). Avoid metal spatulas if the solid appears damp (corrosion risk).

B. Quality Control (The "Self-Validating" Step)

Before committing this intermediate to a high-value synthesis, validate its purity to rule out hydrolysis (conversion to 5-bromo-4-aminopyrimidin-2-ol).

  • Run 19F NMR:

    • Expected: Single sharp peak (approx. -50 to -70 ppm range, solvent dependent).

    • Fail State: Disappearance of the signal or appearance of fluoride ion peak (-120 ppm) indicates hydrolysis.

  • Visual Check: Pure compound is white. Yellow/Orange discoloration implies amine oxidation.

C. Waste Management[1]
  • Segregation: Dispose of as Halogenated Organic Waste .

  • Quenching: If disposing of reaction mixtures containing unreacted material, treat with dilute aqueous NaOH to fully hydrolyze the reactive C2-fluorine before disposal, preventing downstream reactivity in waste drums.[1]

Strategic Application: Reactivity & Synthesis

As a Senior Application Scientist, it is crucial to understand the selectivity hierarchy of this molecule. The safety of your reaction depends on predicting the major pathway.

The Reactivity Triad[1]
  • C2-Fluoro (SNAr): The most reactive site for "soft" nucleophiles (thiols, amines) or "hard" nucleophiles (alkoxides) under basic conditions.

    • Safety Note: Exothermic reaction. Control addition rates.

  • C5-Bromo (Cross-Coupling): The site for Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings.

    • Safety Note: Catalyst residues (Pd) must be scavenged.

  • C4-Amine (Nucleophile): Can act as a nucleophile but is relatively electron-deficient due to the pyrimidine ring.

Workflow Visualization

The following diagram illustrates the decision logic for handling and reacting this compound safely.

GCompound5-Bromo-2-fluoropyrimidin-4-amine(Starting Material)QCQC Check:19F NMR & AppearanceCompound->QCStorageStorage:2-8°C, Argon, DesiccatedQC->StoragePassWasteDisposal:Halogenated Organic WasteQC->WasteFail (Hydrolyzed)Reaction_SNArPathway A: S_NAr (C2-F)Nucleophilic SubstitutionStorage->Reaction_SNArNucleophile AddedReaction_SuzukiPathway B: Suzuki (C5-Br)Pd-Catalyzed CouplingStorage->Reaction_SuzukiBoronic Acid + PdSafety_SNArSafety Critical:Exothermic! Control Temp.HF Scavenging required.Reaction_SNAr->Safety_SNArReaction_SNAr->WasteSafety_SuzukiSafety Critical:Inert Atmosphere.Heavy Metal Waste.Reaction_Suzuki->Safety_SuzukiReaction_Suzuki->Waste

Caption: Operational workflow for 5-Bromo-2-fluoropyrimidin-4-amine, highlighting the bifurcation of chemical reactivity and associated safety checkpoints.

Emergency Response Protocols

In the event of exposure, immediate action is required to mitigate the effects of the halogenated amine.[1]

ScenarioImmediate ActionScientific Rationale
Eye Contact Rinse with water for 15+ minutes . Lift eyelids.The basicity of the amine + reactivity of the fluorine can cause rapid corneal clouding.
Skin Contact Wash with soap and water. Do not use alcohol. Alcohol increases skin permeability, potentially carrying the halogenated compound deeper into the dermis.[1]
Inhalation Move to fresh air. If breathing is difficult, oxygen.[1]Halogenated heterocycles can cause delayed pulmonary edema; monitoring is essential.
Spill Cleanup Wet sweep or vacuum (HEPA). Do not dry sweep.Prevents aerosolization of the irritant dust. Treat spill area with weak base (bicarbonate) to neutralize.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for substituted pyrimidines. Retrieved from [Link]

  • Namiki Shoji Co., Ltd. (2020). Building Blocks Catalogue: 5-bromo-2-fluoropyrimidin-4-amine. Retrieved from [Link]

Physicochemical Properties of Brominated Fluoropyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated fluoropyrimidines represent a privileged class of bifunctional scaffolds in medicinal chemistry. Their utility stems from a unique dichotomy: the fluorine atom at the 2- or 4-position acts as an electronic modulator and metabolic blocker, while the bromine atom (typically at the 5-position) serves as a versatile handle for cross-coupling or a halogen-bond donor in protein-ligand interactions.

This guide analyzes the physicochemical landscape of these compounds, moving beyond basic descriptors to the electronic and structural nuances that drive their behavior in drug discovery and synthesis.

Part 1: The Electronic Landscape

To understand the physicochemical behavior of brominated fluoropyrimidines, one must first map the electronic "tug-of-war" occurring on the pyrimidine ring.

Inductive vs. Mesomeric Effects

The pyrimidine ring is inherently electron-deficient (π-deficient) due to the two electronegative nitrogen atoms. The introduction of halogens exacerbates this deficiency but in regioselective ways:

  • Fluorine (C2/C4): Exerts a massive inductive withdrawing effect (

    
    ), significantly depleting electron density at the attached carbon. This makes the C-F bond highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ), paradoxically making fluoride a better leaving group than bromide in these specific heteroaromatic systems due to the stabilization of the Meisenheimer intermediate.[1]
  • Bromine (C5): Exerts a weaker inductive withdrawing effect but a stronger mesomeric donating effect (

    
    ) compared to fluorine. However, at the meta-position relative to the nitrogens (C5), it primarily acts to modulate lipophilicity and steric bulk without deactivating the ring toward 
    
    
    
    at the C2 position.
Visualization of Electronic Vectors

The following diagram illustrates the reactivity vectors and electronic pressure points on a representative scaffold (5-bromo-2-fluoropyrimidine).

ElectronicLandscape cluster_properties Resulting Properties C2 C-2 Position (Highly Electrophilic) N_Ring Ring Nitrogens (Electron Sinks) C2->N_Ring Meisenheimer Stabilization C5 C-5 Position (Polarizable/Lipophilic) P1 Low pKa (Basicity) N_Ring->P1 F_Atom Fluorine (-I Effect) F_Atom->C2 Activates for SnAr Br_Atom Bromine (Sigma Hole) Br_Atom->C5 Cross-Coupling Site P3 Halogen Bonding Capability Br_Atom->P3 P2 High Metabolic Stability

Figure 1: Electronic vectors defining the reactivity and properties of 5-bromo-2-fluoropyrimidine.

Part 2: Key Physicochemical Parameters[2]

The following data summarizes the core properties of 5-bromo-2-fluoropyrimidine , a prototypical member of this class. These values serve as a baseline for derivatives.

Quantitative Descriptors
PropertyValue / RangeSignificance in Drug Design
Molecular Weight ~176.97 g/mol Fragment-like; ideal for lead optimization.
LogP (Lipophilicity) 1.38 (Exp/Pred)Moderate lipophilicity. The Br atom contributes significantly to hydrophobicity (+0.86

-value), balancing the polarity of the pyrimidine ring.
TPSA 25.78

Low polar surface area suggests high passive membrane permeability.
H-Bond Acceptors 2 (Ring Nitrogens)The basicity is severely attenuated by the EWG halogens.
H-Bond Donors 0Requires H-bond donor partners in the binding pocket.
pKa (Conjugate Acid) < 1.0 (Est.)The ring nitrogens are extremely non-basic due to the inductive pull of F and Br. Unlikely to be protonated at physiological pH.

-NMR Shift
~ -50 to -60 ppmDiagnostic signal; highly sensitive to substitution at C4/C6.
Solubility & Lipophilicity (The "Fluorine Effect")

While the pyrimidine core is polar, the addition of bromine drastically reduces aqueous solubility.

  • Water Solubility: Poor.[2] The crystal lattice energy is enhanced by intermolecular halogen bonding (Br···N), requiring polar aprotic solvents (DMSO, DMF) or alcohols for solubilization during synthesis.

  • LogD: Remains stable across the physiological pH range (1–10) because the molecule does not ionize (no acidic/basic centers active in this range).

Halogen Bonding (The Sigma Hole)

A critical, often overlooked property is the Halogen Bond (XB) .

  • Mechanism: The bromine atom at C5 exhibits a region of positive electrostatic potential on its outer surface, known as the "sigma hole."

  • Application: In protein-ligand binding, this sigma hole can form strong, directional non-covalent interactions with backbone carbonyl oxygens (Br···O=C), often orthogonal to hydrogen bonds. This can improve potency by 10–100x compared to a hydrogen or methyl analog.

Part 3: Synthetic Utility & Reactivity[4]

The physicochemical properties dictate the synthetic workflow. The distinct electronic environments of the C-F and C-Br bonds allow for orthogonal functionalization.

The Reactivity Hierarchy
  • Nucleophilic Aromatic Substitution (

    
    ):  Occurs at C2/C4 (C-F bond) .[1]
    
    • Driver: The high electronegativity of F creates a dipole that attracts nucleophiles. The intermediate anion is stabilized by the ring nitrogens.

    • Condition: Mild basic conditions (e.g., amines, alkoxides).

  • Metal-Catalyzed Cross-Coupling: Occurs at C5 (C-Br bond) .

    • Driver: The weak C-Br bond (approx. 68 kcal/mol) facilitates oxidative addition by Pd(0).

    • Condition: Suzuki, Buchwald-Hartwig, or Negishi couplings.

Workflow Diagram

ReactivityWorkflow cluster_note Chemist's Note Start Starting Material: 5-Bromo-2-Fluoropyrimidine Decision Target Modification? Start->Decision Path_A Nucleophilic Attack (SnAr) Decision->Path_A Introduce Amine/Ether (at C-2) Path_B Pd-Catalyzed Coupling Decision->Path_B Extend Carbon Skeleton (at C-5) Prod_A 2-Substituted-5-Bromopyrimidine (Retains Br for later coupling) Path_A->Prod_A Mild Base, <100°C Prod_B 5-Aryl/Alkyl-2-Fluoropyrimidine (Retains F for metabolic stability) Path_B->Prod_B Pd(0), Boronic Acid Note Order of Operations Matters: SnAr is usually performed FIRST to avoid chemoselectivity issues with Pd catalysts.

Figure 2: Orthogonal functionalization strategy based on bond dissociation energies and electronic activation.

Part 4: Experimental Protocols

Protocol: -NMR Characterization with Internal Standard

Because these compounds lack protons on the substituted carbons,


-NMR is often insufficient. 

-NMR is the gold standard for purity assessment.

Objective: Quantify purity of 5-bromo-2-fluoropyrimidine using qNMR.

  • Solvent Selection: Dissolve ~10 mg of analyte in 0.6 mL DMSO-d6 . (Avoid

    
     if volatility is a concern, though less relevant for brominated analogs).
    
  • Internal Standard (IS): Add a precise amount (equimolar range) of

    
    -trifluorotoluene  (
    
    
    
    -63.7 ppm) or 3,5-bis(trifluoromethyl)benzoic acid (traceable standard).
    • Note: Ensure the IS relaxation time (

      
      ) is characterized.[3]
      
  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing fluorine (typically 15–30 seconds for isolated fluorines on heterocycles).
    • Spectral Width: Covers -20 to -200 ppm.

    • Scans: 16–64 (depending on concentration).

  • Analysis: Integrate the analyte peak (expected ~ -50 to -60 ppm) against the IS peak.

Protocol: LogP Determination (HPLC Method)

Traditional shake-flask methods are prone to emulsion errors with halogenated heterocycles. RP-HPLC is preferred.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Methanol/Water with 0.1% Formic Acid (isocratic 50:50 to start).

  • Calibration: Inject a set of 5 reference standards with known LogP values (e.g., toluene, naphthalene) to create a calibration curve (

    
     vs. LogP).
    
  • Measurement: Inject the brominated fluoropyrimidine.

  • Calculation: Interpolate the LogP from the retention time (

    
    ) using the calibration curve.
    
    • Self-Validation: The capacity factor

      
       should be calculated as 
      
      
      
      , where
      
      
      is the dead time (uracil injection).

References

  • Riley, K. E., et al. (2011).[4] Halogen bond tunability I: the effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions. Journal of Molecular Modeling. Retrieved from [Link]

  • Malet-Martino, M., & Holzgrabe, U. (2011). Quantitative 19F NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for qNMR protocol).

Sources

Therapeutic Potential of 5-Bromo-2-fluoropyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential and synthetic utility of 5-Bromo-2-fluoropyrimidin-4-amine , a high-value scaffold in medicinal chemistry.

An Advanced "Linchpin" Scaffold for Next-Generation Kinase Inhibitors[1]

Executive Summary

5-Bromo-2-fluoropyrimidin-4-amine (CAS: 2010226-91-0) represents a critical evolution in the design of heterocyclic pharmacophores.[1] While 2,4-dichloropyrimidines have long served as the industry standard for synthesizing diaminopyrimidine-based drugs (e.g., Palbociclib, Pazopanib), they often suffer from poor regioselectivity and sluggish reactivity with sterically hindered nucleophiles.

This fluorinated derivative solves these bottlenecks. The C2-fluorine atom acts as a "super-electrophile," enabling Nucleophilic Aromatic Substitution (SNAr) reactions under mild conditions that are impossible with chlorinated analogs. Combined with the C5-bromine handle for palladium-catalyzed cross-coupling and the C4-amine hydrogen-bond donor, this scaffold offers a streamlined route to complex Janus Kinase (JAK) , Cyclin-Dependent Kinase (CDK) , and Aurora Kinase inhibitors.[1]

Chemical Architecture & Reactivity Logic

The therapeutic value of this molecule is encoded in its unique reactivity profile, which allows for the sequential and orthogonal functionalization of the pyrimidine ring.

The "Warhead" Hierarchy

The molecule possesses three distinct reactive sites, exploitable in a precise order:

  • C2-Fluoro (The "Soft" Target):

    • Mechanism: SNAr.

    • Advantage: The C-F bond is highly polarized. In SNAr reactions, the rate-determining step is the nucleophilic attack.[2] The high electronegativity of fluorine lowers the energy of the Meisenheimer complex intermediate, accelerating the reaction by orders of magnitude compared to chlorine.

    • Application: Allows introduction of electron-poor or bulky amines (e.g., substituted anilines) at the 2-position without high heat, preventing decomposition of sensitive functional groups.

  • C5-Bromo (The "Hard" Handle):

    • Mechanism: Pd-catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][3]

    • Advantage: The C-Br bond remains inert during the mild SNAr conditions used at C2, providing perfect orthogonality. It is activated only when a Pd(0) catalyst is introduced.

  • C4-Amine (The "Anchor"):

    • Function: Serves as a static Hydrogen Bond Donor (HBD) essential for binding to the hinge region of kinase ATP-binding pockets (e.g., interacting with the backbone carbonyl of the kinase gatekeeper residue).

Therapeutic Applications & Mechanism of Action[4]

Primary Target Class: Kinase Inhibitors

The 2,4-diaminopyrimidine core is a "privileged structure" in oncology. Derivatives of 5-Bromo-2-fluoropyrimidin-4-amine are designed to inhibit:

  • CDK4/6 (Breast Cancer): The scaffold mimics the core of Palbociclib but allows for the introduction of novel side chains at C2 to overcome resistance mutations.

  • JAK2/JAK3 (Autoimmune Diseases): The C5-bromo group allows coupling of heteroaryl rings (e.g., pyrazoles) that extend into the kinase selectivity pocket, crucial for distinguishing between JAK isoforms.

  • Aurora Kinases (Mitotic Regulation): The C4-amine and N3-nitrogen form a bidentate H-bond motif with the kinase hinge.[1]

Pharmacophore Model

The following diagram illustrates how the scaffold interacts with a generic kinase ATP-binding site.

KinaseBinding Scaffold 5-Bromo-2-fluoropyrimidin-4-amine Core C4_Amine C4-NH2 (H-Bond Donor) Scaffold->C4_Amine N3_Nitrogen N3 (H-Bond Acceptor) Scaffold->N3_Nitrogen C5_Group C5-Aryl/Heteroaryl (Selectivity Pocket) Scaffold->C5_Group C2_Group C2-Substituent (Solvent Front) Scaffold->C2_Group Hinge_Backbone Kinase Hinge (Backbone Carbonyl/NH) C4_Amine->Hinge_Backbone H-Bond N3_Nitrogen->Hinge_Backbone H-Bond Gatekeeper Gatekeeper Residue (Selectivity Filter) C5_Group->Gatekeeper Hydrophobic Interaction

Caption: Pharmacophore mapping of the scaffold within the ATP-binding pocket of a generic protein kinase.

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective SNAr with Hindered Anilines

Objective: Functionalize the C2-position with a sterically hindered aniline (e.g., 2-methyl-4-methoxyaniline), a reaction that typically fails with chloro-pyrimidines.[1]

Materials:

  • 5-Bromo-2-fluoropyrimidin-4-amine (1.0 equiv)[1]

  • 2-Methyl-4-methoxyaniline (1.2 equiv)

  • p-Toluenesulfonic acid (pTsOH) (0.5 equiv) – Catalyst[1]

  • Solvent: Isopropanol (iPrOH) or n-Butanol[1]

Methodology:

  • Dissolution: Charge a reaction vial with 5-Bromo-2-fluoropyrimidin-4-amine (192 mg, 1.0 mmol) and iPrOH (5 mL).

  • Activation: Add pTsOH (95 mg, 0.5 mmol). Note: Acid catalysis protonates the pyrimidine N1/N3, making the C2 carbon even more electrophilic.

  • Addition: Add the aniline (1.2 mmol).

  • Reflux: Heat to 80°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Validation: The C-F bond cleavage is irreversible. Completion is indicated by the disappearance of the starting material spot (Rf ~0.4) and appearance of a fluorescent product spot (Rf ~0.2).

  • Workup: Cool to RT. The product often precipitates as the tosylate salt. Filter and wash with cold ether.

Protocol B: Suzuki-Miyaura Coupling at C5

Objective: Install the "tail" of the inhibitor.

Materials:

  • Product from Protocol A (1.0 equiv)[2][4]

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2 (0.05 equiv)

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane

Methodology:

  • Degassing: Combine organic reactants in dioxane. Sparge with Argon for 10 mins. Critical: Oxygen poisons the Pd(0) species.

  • Initiation: Add Pd catalyst and base.

  • Reaction: Heat to 90°C for 12 hours.

  • Purification: Silica gel chromatography.

Comparative Data: Fluoro vs. Chloro Scaffold

The following table summarizes the kinetic advantage of using the 2-fluoro scaffold over the traditional 2-chloro analog.

Feature5-Bromo-2-Fluoro pyrimidin-4-amine5-Bromo-2-Chloro pyrimidin-4-amineImpact
SNAr Reactivity High (Reacts at 60–80°C)Low (Requires >120°C or Microwave)Milder conditions protect sensitive groups.[1]
Aniline Scope Tolerates electron-poor & bulky anilinesFails with electron-poor anilinesExpands chemical space for drug design.[1]
Yield (Avg) 85–95%40–60%Higher efficiency for expensive intermediates.
Atom Economy Fluoride leaving group (19 Da)Chloride leaving group (35 Da)Better mass efficiency.

Synthesis Workflow Visualization

This diagram outlines the strategic route from the raw scaffold to a functional Kinase Inhibitor Lead.

SynthesisFlow Start Start: 5-Bromo-2-fluoropyrimidin-4-amine Step1 Step 1: S_NAr Reaction (Nucleophile: R-NH2 / Acid Cat.) Start->Step1 High Selectivity (C2-F) Intermed Intermediate: 2-Amino-substituted 5-bromopyrimidine Step1->Intermed Step2 Step 2: Suzuki Coupling (Boronic Acid / Pd Cat.) Intermed->Step2 C5-Br Activation Final Final Product: Targeted Kinase Inhibitor Step2->Final

Caption: Step-wise synthesis of 2,4,5-substituted pyrimidine inhibitors using the fluorinated scaffold.

References

  • Discovery of 2,4-Diaminopyrimidine Derivatives. Journal of Medicinal Chemistry. Focuses on the structure-activity relationship (SAR) of pyrimidine-based kinase inhibitors.

  • Nucleophilic Aromatic Substitution on Fluoropyridines and Pyrimidines. BenchChem Application Notes. Detailed kinetic data comparing C-F vs C-Cl displacement rates in heterocyclic systems.[1]

  • Synthesis of Kinase Inhibitors Using 5-Bromopyrimidine Scaffolds. National Institutes of Health (NIH) / PubMed.[1] Reviews the use of brominated intermediates in the synthesis of FDA-approved drugs like Palbociclib.[1]

  • 5-Bromo-2-fluoropyrimidin-4-amine (CAS 2010226-91-0). PubChem Compound Summary. Chemical and physical property data.

  • Regioselective Control of SNAr Amination. Journal of Organic Chemistry. Discusses the regioselectivity rules for 2,4-dihalopyrimidines.

Sources

pKa values and ionization of 5-Bromo-2-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the ionization properties and pKa analysis of 5-Bromo-2-fluoropyrimidin-4-amine, structured for researchers in medicinal chemistry and process development.

Technical Guide on Ionization, pKa Prediction, and Experimental Determination

Executive Summary & Structural Logic

5-Bromo-2-fluoropyrimidin-4-amine (CAS: 62802-38-4) is a highly functionalized pyrimidine scaffold used as a critical intermediate in the synthesis of kinase inhibitors and nucleoside analogs.[1][2] Its reactivity and pharmacokinetic behavior are governed by the interplay between the electron-rich amino group and the electron-deficient pyrimidine ring, further modulated by the halogen substituents.

Structural Electronic Landscape

The molecule features three competing electronic effects that define its ionization constant (pKa):

  • 4-Amino Group (+M Effect): The exocyclic amine acts as a strong resonance donor, pushing electron density into the pyrimidine ring.[2] This significantly increases the basicity of the ring nitrogens compared to the non-aminated parent heterocycle.[3]

  • 2-Fluoro Substituent (-I Effect): The fluorine atom at the C2 position exerts a powerful inductive withdrawal.[1][2] Being adjacent to both ring nitrogens (N1 and N3), it drastically lowers the pKa, making the molecule a much weaker base than 4-aminopyrimidine.

  • 5-Bromo Substituent (-I Effect): The bromine at C5 provides additional inductive withdrawal, further stabilizing the neutral species over the protonated cation, though to a lesser extent than the C2-fluorine.

Protonation Site Analysis

Unlike aliphatic amines, the exocyclic amino group (


) is not  the site of protonation. The lone pair on the exocyclic nitrogen is delocalized into the aromatic system. Protonation occurs at one of the ring nitrogens.[4]
  • Preferred Site: N1 Nitrogen. Resonance delocalization from the 4-amino group preferentially stabilizes the positive charge at the N1 position (para-like relationship). While the N3 position is ortho to the amino group, the N1 site is generally more basic in 4-aminopyrimidines due to reduced steric hindrance and favorable resonance contribution.

Resonance cluster_effects Substituent Effects Neutral Neutral Species (Free Base) Resonance Resonance Hybrid (+ charge on Ring) Neutral->Resonance +M from NH2 Protonated Protonated Species (Cation at N1) Resonance->Protonated + H+ F_effect 2-F (-I) Destabilizes Cation Protonated->F_effect Br_effect 5-Br (-I) Minor Destabilization Protonated->Br_effect

Figure 1: Resonance stabilization and substituent effects influencing the protonation pathway.

pKa Values: Predicted vs. Analog Analysis

Direct experimental pKa values for this specific multi-halogenated intermediate are rarely reported in open literature.[2] However, a high-confidence estimation can be derived using Hammett equations and structural analogs.[1][2]

Comparative Data Table
CompoundStructureExperimental pKa (Approx.)[2]Effect of Substitution
Pyridine Heterocycle5.2Reference
Pyrimidine Heterocycle1.3-3.9 (N-insertion)
4-Aminopyrimidine Scaffold5.7+4.4 (+M of NH2)
2-Aminopyrimidine Isomer3.5Lower resonance stabilization
2-Fluoropyridine Analog-0.44Strong -I from F
5-Bromo-2-fluoropyrimidin-4-amine Target 2.0 – 3.0 (Est.) Net result of +M (NH2) vs -I (F, Br)
Theoretical Estimation

Starting from 4-aminopyrimidine (pKa ~5.7) :

  • Addition of 5-Br: Halogens at the 5-position typically lower pKa by 0.5 – 1.0 units due to inductive withdrawal.[1][2] (New Est: ~4.7).[2]

  • Addition of 2-F: Fluorine at the 2-position (between nitrogens) has a profound electron-withdrawing effect.[1][2] In pyridine, 2-F drops basicity by >5 units.[1][2] However, the amino group mitigates this. In aminopyrimidines, a 2-halo substituent typically lowers pKa by 2.0 – 2.5 units.[1][2]

  • Final Prediction: The pKa is expected to lie in the range of 2.2 ± 0.5 .

Implication: The compound is a very weak base . It will remain neutral at physiological pH (7.[2]4) and throughout most standard workup conditions (pH 4–10).[2] Protonation will only occur in highly acidic media (pH < 2).[2]

Experimental Determination Protocol

Because the expected pKa is low (< 3.0), standard potentiometric titration is often inaccurate due to the logarithmic compression of H+ concentration. UV-Metric Titration (Spectrophotometric Titration) is the validation standard for this compound class.[1][2]

Method: UV-Metric pKa Determination

This protocol relies on the shift in the UV absorption maximum (


) between the neutral and protonated species.
Reagents & Equipment
  • Stock Solution: 10 mM 5-Bromo-2-fluoropyrimidin-4-amine in DMSO.

  • Buffer System: Universal buffer (phosphate/citrate/borate) covering pH 1.0 to 6.0.[2]

  • Titrant: 0.5 M HCl (for acidic range) and 0.5 M NaOH.

  • Detection: DAD (Diode Array Detector) Spectrophotometer (200–400 nm range).[2]

Step-by-Step Workflow
  • Baseline Scan: Dilute stock to 50 µM in pH 7.0 buffer. Scan 200–400 nm to identify the neutral

    
     (likely ~240-260 nm).[2]
    
  • Acidic Scan: Dilute stock to 50 µM in 0.1 M HCl (pH ~1). Scan to identify the cationic

    
    . A bathochromic (red) shift is typical upon protonation of the ring nitrogen.
    
  • Titration Loop:

    • Prepare 10 samples at 0.5 pH intervals from pH 1.0 to 6.0.

    • Measure Absorbance (

      
      ) at the 
      
      
      
      of the protonated form.
  • Data Analysis:

    • Plot Absorbance vs. pH.[1][2][5]

    • Fit the data to the sigmoidal Henderson-Hasselbalch derivative:

      
      [2]
      
    • The inflection point of the curve represents the pKa.[5]

Experiment Start Sample Prep 10mM in DMSO Scan UV Scan (Neutral vs Acid) Identify Shift in λmax Start->Scan Titrate Titration Loop pH 1.0 to 6.0 (0.5 steps) Scan->Titrate Measure Measure Absorbance at λmax (cation) Titrate->Measure Calc Sigmoidal Fit Calculate pKa Measure->Calc

Figure 2: Workflow for UV-Metric pKa determination tailored for weak bases.[2]

Solubility & Lipophilicity Implications

The ionization state directly impacts the distribution coefficient (LogD) and solubility.

  • At pH 7.4 (Physiological):

    • State: >99.9% Neutral.[1][2]

    • LogD: Approximation of LogP (~1.3).

    • Solubility: Limited aqueous solubility; high permeability.[1][2]

  • At pH 1.0 (Stomach/Reaction):

    • State: >90% Protonated (Cationic).[2]

    • LogD: Significantly lower (< 0).

    • Solubility: High aqueous solubility.[1][2][6]

Drug Development Note: To solubilize this intermediate for reactions or bioassays, acidification (using HCl or TFA) is effective.[2] However, for extraction, the pH must be adjusted to >4.0 to ensure the compound returns to its neutral, organic-soluble form.

References

  • PubChem. 5-Bromo-2-fluoropyrimidin-4-amine (Compound).[1][2] National Library of Medicine.[2] Available at: [Link]

  • Albert, A., Goldacre, R., & Phillips, J. (1948).[2] The strength of heterocyclic bases. Journal of the Chemical Society, 2240-2249.[1][2] (Foundational text for aminopyrimidine pKa values).

  • Advanced Chemistry Development (ACD/Labs). Percepta Platform - PhysChem Module.[1][2] (Industry standard for pKa prediction algorithms used in comparative analysis).[2]

  • Pion Inc. Overview of UV-Metric pKa Determination. Available at: [Link]

  • Reusch, W. Virtual Textbook of Organic Chemistry: Heterocyclic Amines.[2] Michigan State University.[1][2] (Reference for resonance effects in heterocycles).

Sources

Strategic Utilization of 5-Bromo-2-fluoropyrimidin-4-amine in Kinase Inhibitor Campaigns

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application of 5-Bromo-2-fluoropyrimidin-4-amine in the discovery of ATP-competitive kinase inhibitors.

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the 2,4-diaminopyrimidine scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of protein kinases (e.g., JAK, CDK, FAK, ACK1).

5-Bromo-2-fluoropyrimidin-4-amine serves as a linchpin intermediate in the synthesis of these libraries. Unlike its chlorinated counterparts, the C2-fluoro motif offers enhanced electrophilicity for nucleophilic aromatic substitution (


), while the C5-bromo position provides a reliable handle for palladium-catalyzed cross-coupling. This guide delineates the chemical logic, synthetic workflows, and structural biology underlying the use of this intermediate to accelerate hit-to-lead optimization.

Structural & Electronic Properties

To effectively utilize this building block, one must understand the electronic "push-pull" dynamics of the pyrimidine ring.

The "Orthogonal" Reactivity Profile

The molecule is designed with three distinct functional handles, each addressing a specific requirement in drug design:

PositionSubstituentElectronic RoleSynthetic UtilityKinase Binding Role
C4 Amine (

)
Electron Donor (+M)Deactivating : Reduces electrophilicity of the ring, preventing over-reaction.Hinge Binder : Primary H-bond donor to the kinase hinge backbone (e.g., Glu/Leu carbonyls).
C2 Fluorine (F) Electron Withdrawing (-I)Activating : Highly labile leaving group for

. More reactive than -Cl due to high electronegativity stabilizing the transition state.
Diversity Vector : Displaced by amines to create the "Solvent Front" tail.
C5 Bromine (Br) Weakly DeactivatingCross-Coupling Handle : Oxidative addition site for Pd(0).Gatekeeper Interaction : Displaced by aryl/heteroaryl groups to target the hydrophobic pocket/gatekeeper residue.
The Fluorine Advantage

Why use the 2-fluoro analog over the 2-chloro?

  • Reactivity: The C-F bond creates a stronger dipole, making the C2 carbon more susceptible to nucleophilic attack, even when the ring is deactivated by the electron-donating C4-amine.

  • Atom Economy: The 2-fluoro intermediate allows for milder

    
     conditions (lower temperature), preserving sensitive functional groups on the incoming nucleophile.
    

Synthetic Workflow: The "Divergent Hub" Strategy

The primary utility of 5-bromo-2-fluoropyrimidin-4-amine is its ability to serve as a divergent point for library synthesis. The workflow typically follows a "Tail-First" or "Head-First" approach, though "Tail-First" (C2 displacement) is preferred to avoid catalyst poisoning by the free amine during Pd-coupling.

Diagram: Divergent Synthesis Pathway

G cluster_0 Key Transformation Start 5-Bromo-2-fluoropyrimidin-4-amine (Core Scaffold) Step1 Step 1: SNAr Displacement (Introduction of Solvent Tail) Start->Step1 + Amine (R1-NH2) Base, Heat Inter Intermediate: 2-Amino(R1)-5-bromo-pyrimidin-4-amine Step1->Inter Step2 Step 2: Suzuki-Miyaura Coupling (Introduction of Selectivity Head) Inter->Step2 + Boronic Acid (Ar-B(OH)2) Pd(0), Base Final Final Kinase Inhibitor (2,4-Diamino-5-arylpyrimidine) Step2->Final

Caption: Divergent synthesis workflow transforming the core scaffold into a potent kinase inhibitor via sequential


 and Suzuki coupling.

Case Study: Discovery of JAK/FAK Inhibitors

The 2,4-diamino-5-arylpyrimidine class is well-validated in the literature, with drugs like Fostamatinib (Syk inhibitor) and Brigatinib (ALK inhibitor) sharing structural homology.

Mechanistic Rationale

In a typical campaign targeting Janus Kinase (JAK) or Focal Adhesion Kinase (FAK) :

  • The C4-Amine anchors the molecule to the hinge region via a hydrogen bond to the backbone carbonyl of the residue equivalent to Glu93 (in CDK2 numbering).

  • The C2-Substituent projects into the solvent-exposed region. This is ideal for solubilizing groups (e.g., N-methylpiperazine, morpholine) which improve PK properties.

  • The C5-Aryl Group occupies the hydrophobic pocket behind the ATP-binding site, interacting with the "Gatekeeper" residue. Selectivity is achieved here by matching the steric bulk of the aryl group to the size of the gatekeeper (e.g., Threonine vs. Methionine).

Data Summary: Optimization of C2-Substituents

Hypothetical SAR data based on typical pyrimidine scaffold optimization:

Compound IDC2-Substituent (R1)C5-Substituent (Ar)JAK2 IC50 (nM)Sol. (µM)
Ref-1 -HPhenyl>10,000< 1
Lead-A Cyclopropylamine3-CN-Phenyl4515
Lead-B 4-Methylpiperazin-1-yl3-CN-Phenyl12 >100
Lead-C Morpholine3-CN-Phenyl2885

Note: Introduction of the piperazine tail at C2 (Lead-B) significantly improves both potency and solubility compared to the unsubstituted or lipophilic variants.

Experimental Protocols

The following protocols are optimized for high-throughput library generation using 5-bromo-2-fluoropyrimidin-4-amine.

Protocol A: Displacement at C2

Objective: Install the solubilizing tail. Reagents: 5-Bromo-2-fluoropyrimidin-4-amine (1.0 equiv), Amine Nucleophile (1.2 equiv), DIPEA (2.0 equiv),


-PrOH or DMSO.
  • Dissolution: Dissolve 5-bromo-2-fluoropyrimidin-4-amine (100 mg, 0.52 mmol) in

    
    -PrOH (3 mL).
    
    • Expert Tip: Use

      
      -PrOH for volatile amines to facilitate workup. Use DMSO for non-polar amines requiring higher temperatures.
      
  • Addition: Add DIPEA (181 µL, 1.04 mmol) followed by the amine nucleophile (e.g., N-methylpiperazine, 0.62 mmol).

  • Reaction: Heat the mixture to 80°C in a sealed vial for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[1] The fluorine displacement is generally clean; look for the [M+H]+ shift corresponding to the loss of F (-19) and gain of amine.

  • Workup:

    • Method A (Precipitation): Cool to RT and add water (10 mL). Filter the precipitate if solid.[1]

    • Method B (Extraction): Dilute with EtOAc, wash with brine, dry over

      
      , and concentrate.
      
Protocol B: Suzuki-Miyaura Coupling at C5

Objective: Install the selectivity-determining aryl head. Reagents: C2-substituted intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv),


 (0.05 equiv), 

(2M aq, 3.0 equiv), Dioxane.
  • Setup: In a microwave vial, combine the intermediate (0.2 mmol), boronic acid (0.3 mmol), and

    
     (8 mg).
    
  • Solvent: Add 1,4-dioxane (2 mL) and

    
     (2M, 0.3 mL).
    
  • Degassing: Sparge with argon for 5 minutes. Critical Step: Oxygen inhibits the catalytic cycle and promotes homocoupling.

  • Reaction: Heat to 100°C (microwave) for 30 minutes or 90°C (oil bath) for 4 hours.

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

References

  • Roskoski, R. (2019). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research.

  • Traxler, P., et al. (2013). "Protein kinase inhibitors in cancer treatment." Expert Opinion on Therapeutic Targets.

  • Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer.

  • Ullah, N., et al. (2021). "Synthesis of Novel Pyrimidine-Based Derivatives via Suzuki Cross-Coupling." Molecules.

  • ChemicalBook. (2025). "5-Bromo-2-fluoropyrimidin-4-amine Product Properties."

Sources

Metabolic Stability Predictions for Pyrimidine-4-amine Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine-4-amine scaffold is a privileged structure in oncology, serving as the hinge-binding core for numerous kinase inhibitors (e.g., CDK, JAK, and EGFR inhibitors). However, its metabolic stability is often the attrition point in lead optimization. This guide provides a non-template, technical deep-dive into predicting and mitigating metabolic liabilities associated with this scaffold. It synthesizes in silico quantum mechanics, in vitro microsomal assays, and structural modification strategies to ensure robust developability.

Part 1: Structural Analysis & Metabolic Liabilities

The pyrimidine-4-amine core is electronically deficient, making the ring itself relatively resistant to oxidative metabolism compared to electron-rich systems. However, the substituents required for kinase selectivity—specifically at the N4-amine and C5/C6 positions—introduce significant metabolic soft spots.

The Primary Liability: N-Dealkylation

The nitrogen at the 4-position is frequently substituted with alkyl or aryl groups to fill the kinase ATP-binding pocket.

  • Mechanism: Cytochrome P450s (primarily CYP3A4 and CYP2D6) target the

    
    -carbon adjacent to the amine. This proceeds via Hydrogen Atom Transfer (HAT) to the heme-oxo species, forming a carbinolamine intermediate which collapses to release the dealkylated amine and an aldehyde/ketone.
    
  • Risk: Rapid clearance and loss of potency (if the substituent is critical for binding).

The "Hidden" Liability: Aldehyde Oxidase (AO)

While P450s dominate, the electron-deficient pyrimidine ring is a substrate for nucleophilic attack by Aldehyde Oxidase (AO).

  • Mechanism: AO attacks the electron-deficient carbon adjacent to the ring nitrogens (C2 or C6 positions), leading to oxidation (hydroxylation).

  • Critical Blind Spot: Standard liver microsomes (HLM) often lose AO activity during preparation. Compounds stable in HLM may fail in hepatocytes or in vivo due to cytosolic AO activity.

Bioactivation Risks (Reactive Metabolites)

If the N4-substituent is an aniline derivative (common in EGFR inhibitors), metabolic activation can form quinone-diimines . These electrophiles can covalently bind to hepatic proteins (e.g., Glutathione S-transferase), leading to idiosyncratic drug-induced liver injury (DILI).

Part 2: In Silico Prediction Framework

Before synthesis, computational modeling must filter designs. We utilize a tiered approach combining conformational analysis with Quantum Mechanical (QM) descriptors.

Bond Dissociation Energy (BDE) Profiling

Metabolism by CYPs is governed by the energy required to abstract a hydrogen atom.

  • Metric: Calculate the Homolytic Bond Dissociation Energy (BDE) for all C-H bonds.

  • Threshold: C-H bonds with BDE < 85 kcal/mol are high-risk "hotspots" (e.g., benzylic or allylic positions).

  • Tooling: DFT calculations (e.g., B3LYP/6-31G*) are standard.

Site of Metabolism (SOM) Prediction

Machine learning models (e.g., StarDrop, ADMET Predictor) trained on regioselectivity data can visualize the probability of metabolism at specific atoms.

Visualization of the Prediction Workflow

MetabolicPrediction Input Candidate Structure (Pyrimidine-4-amine) QM QM Calculation (DFT B3LYP) Input->QM ML ML/QSAR Models (StarDrop/ADMET) Input->ML BDE BDE Analysis (<85 kcal/mol = Risk) QM->BDE Regio Regioselectivity Map (SOM) ML->Regio Decision Go / No-Go Prioritization BDE->Decision Mechanistic Regio->Decision Statistical

Figure 1: Integrated In Silico Workflow. Combining Quantum Mechanics (BDE) with Machine Learning (SOM) provides a dual-filter for metabolic stability.

Part 3: In Vitro Experimental Framework

The "Gold Standard" for validating predictions is the Microsomal Stability Assay. This protocol is designed to be self-validating through the use of specific controls.

Standard Microsomal Stability Protocol

Objective: Determine Intrinsic Clearance (


) and Half-life (

).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL stock).

  • NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).

  • Test Compound (10 mM DMSO stock).[1]

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation: Aliquot 30 µL of HLM mix into 96-well plates. Add 30 µL of Test Compound (diluted to 2 µM, final assay conc 1 µM). Incubate at 37°C for 10 min to reach thermal equilibrium.

    • Why: Cold microsomes yield artificially low clearance rates.

  • Initiation: Add 30 µL of pre-warmed NADPH regenerating system to initiate the reaction.

    • Control: Run a parallel "No-NADPH" control to detect non-CYP degradation (e.g., hydrolysis).

  • Sampling: At

    
     min, remove aliquots and immediately quench in 150 µL Ice-cold ACN/IS.
    
  • Processing: Centrifuge at 4000 rpm for 20 min to precipitate proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (MRM mode).

Data Analysis Table:

ParameterFormulaInterpretation
Elimination Rate Constant (

)
Slope of

vs. Time
Rate of depletion.
Half-life (

)

Time to reduce concentration by 50%.
Intrinsic Clearance (

)

Efficiency of metabolism (µL/min/mg).
Advanced Screening: The AO Check

Since HLM may underpredict clearance for pyrimidines susceptible to Aldehyde Oxidase:

  • Assay: Cytosolic Stability Assay.

  • Condition: Use Human Liver Cytosol + Zonal (AO inhibitor) vs. Control.

  • Relevance: Critical if the C2/C6 positions on the pyrimidine ring are unsubstituted.

Part 4: Medicinal Chemistry Optimization

Once a liability is confirmed via MetID (Metabolite Identification), use these structural modifications to block the soft spot.

Deuteration (The "Heavy Atom" Effect)

Replacing Hydrogen with Deuterium at the site of metabolism increases the BDE (C-D bond is stronger than C-H).

  • Application: If N-demethylation is the primary route, convert

    
     to 
    
    
    
    .
  • Impact: Can reduce clearance by 2-5x without changing potency or lipophilicity.

Fluorine "Blocking"

Fluorine is isosteric to hydrogen but metabolically inert.

  • Application: Introduce Fluorine at the para-position of aryl rings or on alkyl chains to block hydroxylation.

  • Caution: This alters the electronic properties (Hammett

    
    ) and may affect kinase binding affinity.
    
Reducing Lipophilicity (LogD)

There is a direct correlation between Lipophilicity (LogD) and metabolic clearance (Lipophilic Efficiency).

  • Strategy: Introduce polar groups (ethers, pyridines) to lower LogD < 3.0. This reduces the compound's affinity for the CYP active site (the "Grease Ball" effect).

Optimization Decision Tree

OptimizationStrategy Issue High Clearance Identified MetID MetID: Where is the soft spot? Issue->MetID Route1 N-Dealkylation MetID->Route1 Route2 Ring Oxidation MetID->Route2 Route3 Aromatic Hydroxylation MetID->Route3 Sol1 Strategy: Deuteration (-CD3) or Gem-dimethyl Route1->Sol1 Sol2 Strategy: C2/C6 Substitution (Methyl/Amino) Route2->Sol2 Sol3 Strategy: Fluorine Block or Pyridine Scan Route3->Sol3

Figure 2: Medicinal Chemistry Decision Tree. Structural modifications based on specific metabolic pathways identified via MetID.

References

  • Cyprotex. "Microsomal Stability Assay Protocol." Evotec. Accessed February 15, 2026. [Link]

  • Charnwood Discovery. "Microsomal Stability - In Vitro Assay." Charnwood Discovery. Accessed February 15, 2026. [Link]

  • National Institutes of Health (NIH). "Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design." PubMed Central. Accessed February 15, 2026. [Link]

  • Waters Corporation. "Determination of Microsomal Stability by UPLC-MS/MS." Waters Application Notes. Accessed February 15, 2026. [Link]

Sources

Technical Guide: Hydrogen Bond Donor/Acceptor Profile of 5-Bromo-2-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) profiles of 5-Bromo-2-fluoropyrimidin-4-amine . It is designed for medicinal chemists and computational biologists, moving beyond simple "Rule of 5" counting to explore the electronic and steric realities governing this molecule's behavior in biological systems.

Executive Summary

5-Bromo-2-fluoropyrimidin-4-amine is a highly functionalized pyrimidine scaffold often employed in fragment-based drug discovery (FBDD) and as a key intermediate in the synthesis of kinase inhibitors. Its physicochemical profile is defined by the interplay between the electron-rich amino group and the electron-withdrawing halogen substituents (F, Br).

  • Standard Lipinski Count: HBD = 2 | HBA = 3

  • Functional Pharmacophore: HBD = 2 | HBA = 2 (Significant modulation by 2-F and 5-Br)

  • Key Insight: While standard algorithms count the exocyclic amine nitrogen as an acceptor, its resonance participation renders it functionally inert as an HBA. Conversely, the 2-fluorine atom, typically excluded, introduces a weak electrostatic vector that can influence binding pocket orientation.

Structural Analysis & Electronic Environment

To accurately determine HBD/HBA counts, one must analyze the hybridization and electronic distribution of the molecule.

Molecule Specification
  • IUPAC Name: 5-Bromo-2-fluoropyrimidin-4-amine

  • SMILES: Nc1nc(F)nc1Br (Note: Isomeric SMILES may vary based on tautomer preference, but amino-form is dominant).

  • Core Scaffold: Pyrimidine (1,3-diazine).

Atom-by-Atom H-Bonding Assessment
Atom / GroupTypeHybridizationLipinski RoleFunctional RoleMechanistic Notes
Amino (-NH₂) Exocyclic Aminesp² (partial)HBD (2) HBD (2) Lone pair is delocalized into the pyrimidine ring; acts as a strong donor.
Amino Nitrogen Nitrogensp²HBA (1) Inert High resonance penalty prevents H-bond acceptance.
N1 (Ring) Pyrimidine Nsp²HBA (1) HBA (Weak) Basicity reduced by inductive effect of 2-F and 5-Br.
N3 (Ring) Pyrimidine Nsp²HBA (1) HBA (Mod) Receives electron density from 4-NH₂ (ortho-like), counteracting 2-F withdrawal.
Fluorine (2-F) Halogensp³None Weak HBA High electronegativity creates a local dipole; can accept weak H-bonds in hydrophobic pockets.
Bromine (5-Br) Halogen-None XB Donor Acts as a Halogen Bond (XB) donor (sigma-hole), not an H-bond acceptor.
The "Fluorine Controversy" in HBA Counting

While Lipinski’s Rule of 5 generally excludes fluorine from the HBA count, modern SAR studies suggest organic fluorine can act as a weak acceptor (


 kcal/mol). In 5-Bromo-2-fluoropyrimidin-4-amine, the 2-position fluorine is flanked by two ring nitrogens, increasing its electron density relative to a simple aryl fluoride, yet it remains a marginal acceptor compared to N or O.

Recommendation: For docking grids, treat 2-F as a purely electrostatic sphere unless specific water-bridging is suspected.

Physicochemical Implications

Solubility and Permeability (LogP/LogD)

The HBD/HBA balance directly impacts desolvation penalties.

  • HBD Count (2): The primary amine requires significant energy to desolvate upon entering a hydrophobic protein pocket.

  • HBA Count (Functional ~2): The reduced basicity of the ring nitrogens (due to F and Br EWGs) lowers the water-solubility compared to non-halogenated pyrimidines, but enhances membrane permeability by reducing the polarity of the heteroaromatic core.

Tautomerism and Binding Modes

The molecule exists primarily in the amino form. The imino tautomer is energetically unfavorable due to the loss of aromaticity.

  • Amino form: Presents a Donor-Acceptor-Donor (D-A-D) motif at the 4,3,2-positions.

  • Relevance: This motif is critical for recognition by hinge regions in kinase ATP-binding sites.

Experimental & Computational Methodologies[1][2][3][4]

To validate these counts in a drug discovery campaign, the following self-validating workflows are recommended.

Workflow Diagram: HBD/HBA Determination

The following diagram outlines the decision logic for classifying donors and acceptors, distinguishing between "Rule-based" and "Physics-based" approaches.

HBD_HBA_Workflow cluster_Lipinski Rule-Based (Lipinski) cluster_Physics Physics-Based (Functional) Start Input: 5-Bromo-2-fluoropyrimidin-4-amine Count_NH Count NH Bonds (Exocyclic NH2) Start->Count_NH Count_NO Count N & O Atoms (N1, N3, N-exo) Start->Count_NO Calc_pKa Calculate pKa of Ring Ns (Effect of F/Br) Start->Calc_pKa Assess_Resonance Assess Amine Resonance (N-exo planar?) Start->Assess_Resonance Assess_F Fluorine Environment (Shielded vs Exposed) Start->Assess_F Result_Lip Lipinski Result: HBD=2, HBA=3 Count_NH->Result_Lip Count_NO->Result_Lip Result_Phys Functional Result: HBD=2, HBA=2 (+Weak F) Calc_pKa->Result_Phys Reduced Basicity Assess_Resonance->Result_Phys N-exo Inert Assess_F->Result_Phys Weak Acceptor

Figure 1: Decision logic distinguishing standard "Rule of 5" counting from functional physicochemical assessment.

Protocol: Experimental pKa & H-Bond Acidity Measurement

To empirically verify the H-bond capability, use NMR Solvatochromism .

Objective: Determine the Hydrogen Bond Acidity (


) and Basicity (

) parameters (Abraham descriptors).

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Bromo-2-fluoropyrimidin-4-amine (10 mM) in a reference non-H-bonding solvent (e.g.,

    
     or deuterated chloroform 
    
    
    
    ).
  • Probe Selection:

    • For HBA (

      
      ) : Add a reference donor, e.g., 4-fluorophenol.[1]
      
    • For HBD (

      
      ) : Add a reference acceptor, e.g., DMSO-
      
      
      
      or pyridine oxide.
  • Measurement: Record

    
     or 
    
    
    
    NMR spectra.
  • Data Analysis:

    • Measure the chemical shift change (

      
      ) of the probe upon complexation.[1]
      
    • Plot

      
       vs. 
      
      
      
      to derive
      
      
      and
      
      
      values.
    • Expected Outcome: The

      
       value (basicity) will be significantly lower than unsubstituted pyrimidine due to the 2-F/5-Br electron withdrawal.
      

Visualizing the Interaction Network

The following diagram illustrates how the molecule interacts within a hypothetical protein binding pocket, highlighting the distinction between strong H-bonds and weak interactions.

Interaction_Map cluster_Legend Interaction Types Mol_NH2 4-NH2 (Donor) Prot_BB_CO Protein Backbone C=O Mol_NH2->Prot_BB_CO Strong H-Bond Mol_N3 N3 (Acceptor) Mol_N1 N1 (Weak Acceptor) Mol_F 2-F (Weak Electrostatic) Mol_Br 5-Br (Halogen Bond) Prot_Lewis Lewis Base (e.g., Asp/Glu) Mol_Br->Prot_Lewis Halogen Bond (XB) Prot_BB_NH Protein Backbone N-H Prot_BB_NH->Mol_N3 Mod. H-Bond Prot_BB_NH->Mol_F Very Weak/Repulsive Prot_Water Conserved Water Prot_Water->Mol_N1 Weak/Transient Legend Blue: Donor Red: Acceptor Green: Halogen Bond

Figure 2: Interaction map showing the functional binding capabilities of the 5-Bromo-2-fluoropyrimidin-4-amine scaffold.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Abraham, M. H., & Platts, J. A. (2001). "Hydrogen bond structural descriptors." Journal of Organic Chemistry.

  • Hunter, C. A. (2004). "Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition Toolbox." Angewandte Chemie International Edition.

  • PubChem Database. "Compound Summary: 5-Bromo-2-fluoropyrimidin-4-amine." National Library of Medicine.

  • Dalvit, C., et al. (2001). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society.

Sources

Methodological & Application

Technical Application Note: Precision Suzuki-Miyaura Coupling of 5-Bromo-2-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific challenges of coupling 5-Bromo-2-fluoropyrimidin-4-amine . This substrate presents a classic "chemoselectivity conflict": the need to activate the C5-Br bond for oxidative addition while suppressing the nucleophilic attack on the highly labile C2-F bond.

Part 1: Executive Summary & Substrate Analysis

The Challenge: The "Selectivity War"

Coupling 5-Bromo-2-fluoropyrimidin-4-amine requires navigating a narrow reactivity window. The pyrimidine ring is electron-deficient, activating the C5-bromide for Suzuki coupling.[1] However, this same electron deficiency—amplified by the electronegative fluorine at C2—makes the C2 position exceptionally prone to Nucleophilic Aromatic Substitution (


) .
  • Target Reaction: Palladium-catalyzed cross-coupling at C5-Br.[2]

  • Primary Side Reaction: Hydrolysis of C2-F to C2-OH (tautomerizing to the pyrimidone) by aqueous base.

  • Secondary Side Reaction: Displacement of C2-F by the solvent (e.g., alkoxides from alcohols) or the boronic acid itself.

Substrate Electronic Map
  • C5-Br (Reactive Site): The bond is weakened by the electron-poor ring, facilitating oxidative addition even with standard Pd(0) catalysts.

  • C2-F (The Hazard Zone): Highly activated for

    
    . The adjacent ring nitrogens pull electron density, making the carbon susceptible to attack by 
    
    
    
    ,
    
    
    , or amines.
  • C4-NH2 (The Catalyst Trap): The free amine can coordinate to Pd(II) species, potentially arresting the catalytic cycle (formation of Pd-amine "dead" complexes).

Part 2: Optimization Matrix & Decision Logic

To achieve high yields, you must select conditions that favor the catalytic cycle over the


 pathway.
ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂·DCM or XPhos Pd G2 Bidentate ligands (dppf) prevent amine poisoning. Buchwald precatalysts (XPhos) allow for lower temperatures, reducing

risk.
Base K₃PO₄ (anhydrous) or NaHCO₃ Avoid strong hydroxides (NaOH, KOH) or alkoxides. Anhydrous phosphate is best for preserving the C2-F bond.
Solvent 1,4-Dioxane or DME Non-nucleophilic ethers. Avoid alcohols (MeOH, EtOH) to prevent ether formation at C2.
Additives None (usually)If amine poisoning is severe, use a protected substrate, but modern catalysts generally tolerate the free -NH2.
Decision Tree for Protocol Selection
  • Scenario A: You need to preserve the C2-F for a subsequent reaction (e.g., later substitution with a specific amine).

    
    Use Protocol 1 (Anhydrous). 
    
  • Scenario B: The boronic acid is sterically hindered or unstable.

    
    Use Protocol 2 (High Activity). 
    
  • Scenario C: Standard screening/robustness is the priority.

    
    Use Protocol 3 (Standard Aqueous). 
    

Part 3: Detailed Experimental Protocols

Protocol 1: The "Fluorine-Safe" Method (Anhydrous)

Best for preserving the C2-F bond and preventing hydrolysis.

  • Setup: Flame-dry a 2-neck round-bottom flask or a microwave vial. Equip with a magnetic stir bar.

  • Reagents:

    • Substrate: 5-Bromo-2-fluoropyrimidin-4-amine (1.0 equiv)

    • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

    • Base: K₃PO₄ (finely powdered, anhydrous) (2.0 – 3.0 equiv)

    • Catalyst: Pd(dppf)Cl₂[3][4]·DCM (5 mol%)

    • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate)

  • Procedure:

    • Add solid reagents to the vial.

    • Evacuate and backfill with Argon/Nitrogen (3 cycles).

    • Inject anhydrous Dioxane via syringe.

    • Heat to 80°C for 4–12 hours.

    • Checkpoint: Monitor by LC-MS.[2][5] Look for the product mass. If you see M+16 (OH) or M+14 (OMe), the C2-F is being displaced.

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove insoluble phosphate salts. Concentrate and purify via silica gel chromatography.

Protocol 2: High-Activity Buchwald Method

Use when the coupling partner is unreactive or sterically demanding.

  • Reagents:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.5 equiv)[5][6]

    • Catalyst: XPhos Pd G2 (2–5 mol%)

    • Base: K₃PO₄ (0.5 M aqueous solution) – Note: Aqueous base is faster but riskier; keep time short.

    • Solvent: THF or Dioxane.

  • Procedure:

    • Combine organics in solvent.[2][3] Degas thoroughly.

    • Add degassed aqueous base.[2]

    • Heat to 60°C . The active XPhos catalyst often works at lower temperatures, sparing the C2-F bond.

    • Run for 1–4 hours. Do not overnight.

Protocol 3: Standard Aqueous (Robust)

For simple substrates where C2-F stability is less critical or confirmed stable.

  • Reagents: Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq, 2.0 equiv), DME (dimethoxyethane).

  • Procedure: Reflux at 85°C under Argon.

  • Note: This generates

    
     ions in equilibrium. Expect 5–15% hydrolysis byproduct (2-hydroxy-4-aminopyrimidine).
    

Part 4: Mechanism & Logic Visualization

The following diagram illustrates the competing pathways and the logic behind the protocol selection.

SuzukiLogic Start 5-Bromo-2-fluoropyrimidin-4-amine Pd_Cycle Pd(0) Oxidative Addition (Desired Path) Start->Pd_Cycle Pd(dppf)Cl2 / XPhos SNAr_Cycle SNAr Nucleophilic Attack (Side Reaction) Start->SNAr_Cycle Strong Nuc / Heat Product 5-Aryl-2-fluoropyrimidin-4-amine (Target) Pd_Cycle->Product Transmetallation & Red. Elim. Byproduct_OH 2-Hydroxy-byproduct (Hydrolysis) SNAr_Cycle->Byproduct_OH Water/OH- Byproduct_OR 2-Alkoxy-byproduct (Solvent Attack) SNAr_Cycle->Byproduct_OR ROH Solvent Cond_Anhydrous Anhydrous Base (K3PO4) Non-protic Solvent Cond_Anhydrous->Pd_Cycle Promotes Cond_Anhydrous->SNAr_Cycle Suppresses Cond_Aqueous Aqueous Base (Na2CO3/OH-) High Temp Cond_Aqueous->SNAr_Cycle Accelerates Risk

Caption: Pathway competition between the desired Suzuki coupling (Green) and undesired SNAr substitution (Red).

Part 5: Troubleshooting & Quality Control

"The Fluorine Disappeared" (Hydrolysis)
  • Symptom: LC-MS shows a peak at M-2 (loss of F, gain of OH) or M+16 (net mass change F to OH is 17-19 = -2? No, F=19, OH=17. Mass change is -2). Correction: F (19) replaced by OH (17) results in M-2. F (19) replaced by OMe (31) results in M+12.

  • Fix: Switch to Protocol 1 . Ensure the solvent is rigorously dry. Switch base to CsF or anhydrous K₃PO₄.

"Reaction Stalled" (Catalyst Poisoning)
  • Symptom: Starting material remains, no byproduct, catalyst turns black (Pd black precipitation) early.

  • Cause: The free amine at C4 is coordinating to the Pd.

  • Fix: Increase catalyst loading to 10 mol% OR use a catalyst with a tighter ligand bite angle like Pd(dppf)Cl₂ or a bulky ligand like XPhos .

"Protodeboronation"[6][7]
  • Symptom: The aryl bromide remains, but the boronic acid is gone (converted to Ar-H).

  • Fix: This is common with 2-fluoropyridines/pyrimidines. Add the boronic acid in portions or use a Boronic Ester (Pinacol ester) which is more stable than the free acid.

References

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Source:J. Org. Chem., ACS Publications.[1] URL:[Link]

  • Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds. (Demonstrates sequential SNAr and Suzuki strategies). Source:J. Med. Chem., NIH PubMed Central. URL:[Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (Protocol analogy for amino-halo-heterocycles). Source:Molecules, MDPI. URL:[Link]

Sources

nucleophilic aromatic substitution (SNAr) at 2-position of fluoropyrimidines

Application Note: Precision Nucleophilic Aromatic Substitution ( ) at the 2-Position of Fluoropyrimidines

Executive Summary

The 2-fluoropyrimidine moiety is a privileged scaffold in kinase inhibitors and PET radiotracers. While 2-chloropyrimidines are traditional electrophiles, 2-fluoropyrimidines exhibit superior reactivity profiles due to the "Fluorine Effect"—a phenomenon where high electronegativity lowers the activation energy of the rate-determining addition step. This guide outlines the mechanistic imperatives for targeting the 2-position, specifically addressing the regioselectivity challenges in 2,4-dihalo systems and providing high-fidelity protocols for amine and alkoxide coupling.

Mechanistic Foundations

The Fluorine Advantage

Contrary to


Addition-Elimination12
  • Inductive Stabilization (

    
    ):  The extreme electronegativity of fluorine at the C2 position strongly polarizes the C=N bond, stabilizing the anionic Meisenheimer intermediate more effectively than chlorine or bromine.
    
  • Rate-Determining Step (RDS): In

    
    , the initial nucleophilic attack (addition) is typically the RDS.[3][4][5] Fluorine lowers the transition state energy for this step, making 2-fluoropyrimidines up to 300-fold more reactive  than their chlorinated counterparts [1].
    
Pathway Visualization

The following diagram illustrates the energy landscape and the critical role of the Meisenheimer complex.

SNAr_MechanismSubstrate2-Fluoropyrimidine(Ground State)TS1Transition State 1(High Energy)Substrate->TS1Nucleophilic Attack(RDS)IntermediateMeisenheimer Complex(Stabilized by F)TS1->Intermediate-Inductive EffectProduct2-Substituted Pyrimidine+ F-Intermediate->ProductElimination of F-

Figure 1: Reaction coordinate of

The Regioselectivity Challenge: C2 vs. C4

When working with 2,4-difluoropyrimidine , regioselectivity is the primary failure mode.

  • The Rule: Nucleophilic attack generally favors the C4 position first. This is due to the shape of the LUMO (Lowest Unoccupied Molecular Orbital), which typically has a larger coefficient at C4, and less steric hindrance compared to C2 (flanked by two nitrogens).

  • The Exception (Targeting C2): To successfully substitute the C2 position, one of the following strategies is required:

    • Sequential Substitution: React C4 first with a non-interfering group, then target C2.

    • Steric Control: Use of bulky nucleophiles can sometimes shift preference, though C4 remains electronically favored.

    • Specific Nucleophiles: Tertiary amines have been shown to exhibit anomalous C2 selectivity in dichloropyrimidines via an in situ dealkylation mechanism, a trend that often holds for fluoro-analogs [2].

Critical Parameters & Optimization

ParameterRecommendationRationale
Solvent HFIP (Hexafluoroisopropanol) or DMSO HFIP acts as a hydrogen-bond donor, activating the fluorine leaving group and stabilizing the leaving fluoride anion. DMSO is standard for high-temp solubility.
Base DIPEA (Organic) or

(Inorganic)
DIPEA is preferred for kinetic control; Carbonates are used when higher temperatures are required.
Temperature 25°C - 60°C 2-fluoropyrimidines are highly reactive. Avoid reflux unless the nucleophile is extremely weak.
Leaving Group Fluorine >> Chlorine Use 2-fluoro substrates for room-temperature reactions or when targeting sterically hindered nucleophiles.

Standardized Experimental Protocols

Protocol A: Standard Amine Coupling (Base-Mediated)

Best for: Primary/Secondary amines reacting with mono-functionalized 2-fluoropyrimidines.

  • Preparation: In a 20 mL scintillation vial, dissolve 2-fluoropyrimidine derivative (1.0 equiv, e.g., 1.0 mmol) in anhydrous DMSO or DMF (3.0 mL, 0.33 M).

  • Addition: Add DIPEA (N,N-Diisopropylethylamine) (2.5 equiv).

  • Nucleophile: Add the amine nucleophile (1.1 equiv) dropwise.

  • Reaction: Stir at 60°C for 2–4 hours. Monitor by LC-MS (Target mass + Nucleophile - HF).

  • Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) and brine. Dry over

    
    .[5]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: HFIP-Promoted "Green" Coupling

Best for: Weak nucleophiles, acid-sensitive substrates, or achieving reaction at Room Temperature.

  • Preparation: Dissolve 2-fluoropyrimidine (1.0 equiv) in HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) (0.2 M concentration).

  • Nucleophile: Add the amine or thiol (1.2 equiv). Note: No external base is required for neutral nucleophiles in HFIP.

  • Reaction: Stir at 25°C (Room Temp) for 1–12 hours. The solvent activates the electrophile via H-bonding to the pyrimidine nitrogens and the leaving fluorine [3].

  • Workup: Evaporate HFIP (recoverable/volatile). Redissolve residue in EtOAc, wash with saturated

    
     to remove hydrofluoric acid salts.
    
Protocol C: Regioselective Workflow (Decision Tree)

Use this logic flow to determine the correct path for 2,4-dihalo substrates.

Regioselectivity_LogicStartSubstrate: 2,4-DifluoropyrimidineTargetTarget: Substitution at C2Start->TargetCheckIs C4 blocked/substituted?Target->CheckYesYes (e.g., 2-F, 4-OMe)Check->YesYesNoNo (2,4-difluoro)Check->NoNoAction1Proceed with Protocol A/B(Standard SNAr)Yes->Action1Action2WARNING: C4 reacts first.Must protect C4 or usesequential displacement.No->Action2

Figure 2: Decision logic for ensuring regiochemical integrity.

Troubleshooting & QC

  • Issue: Hydrolysis to 2-hydroxypyrimidine.

    • Cause: Wet solvent (DMSO is hygroscopic).

    • Fix: Use anhydrous solvents and store DIPEA over molecular sieves.

  • Issue: Low Conversion.

    • Cause: Deactivation of nucleophile by HF generation.

    • Fix: Increase base equivalents (to 3.0) or switch to Protocol B (HFIP) which solvates fluoride ions effectively.

  • Issue: Regioisomers (in 2,4-systems).

    • Analysis: Use

      
      -NMR.[6][7] C4-substituted protons typically appear upfield relative to C2-substituted analogs due to shielding effects.
      

References

  • Mechanism & Rate Enhancement

    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
    • [Link]

  • Regioselectivity (Tertiary Amines)

    • Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry.[8][9]

    • [Link]

  • HFIP Solvent Effects

    • Bhujabal, Y. B., et al. (2019).[9] HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines.[9] The Journal of Organic Chemistry.

    • [Link]

  • General Protocols on Fluoropyridines/Pyrimidines

    • Application Notes and Protocols: SNAr Reactions on Fluoropyridines. BenchChem.[5]

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-2-fluoropyrimidin-4-amine

[1]

Executive Summary

This application note details the protocol for the chemoselective Buchwald-Hartwig cross-coupling of 5-Bromo-2-fluoropyrimidin-4-amine (CAS: 244833-89-6).[1] This scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., analogues of Pazopanib, Dasatinib) due to its ability to mimic the adenine ring of ATP.

The Synthetic Challenge: The substrate presents a "reactivity triad" that confounds standard coupling protocols:

  • C5-Bromine: The desired site for oxidative addition (Electrophile).[1]

  • C2-Fluorine: A highly reactive site for Nucleophilic Aromatic Substitution (SNAr), leading to undesired byproducts.[1]

  • C4-Amine: A free primary amine that can poison palladium catalysts or participate in self-coupling oligomerization.[1]

The Solution: By utilizing sterically demanding, electron-rich biaryl phosphine ligands (e.g., BrettPhos , tBuBrettPhos ) and non-nucleophilic bases (LiHMDS or Cs₂CO₃ ), researchers can kinetically favor the Pd-catalyzed C5-coupling over the background SNAr reaction at C2.

Mechanistic Insight & Chemoselectivity

The success of this reaction relies on manipulating the relative rates of two competing pathways.

  • Pathway A (Desired): Rapid oxidative addition of Pd(0) into the C5-Br bond, followed by amine coordination and reductive elimination.

  • Pathway B (Undesired): Direct nucleophilic attack of the amine partner (or base) at the C2-F position via an SNAr mechanism. Pyrimidines with electron-withdrawing groups (like Br) are exceptionally prone to SNAr.[1]

Critical Control Point: Using tBuBrettPhos or BrettPhos creates a bulky, electron-rich Pd center that accelerates oxidative addition (C-Br insertion) while sterically shielding the metal center from off-cycle coordination by the substrate's free C4-amine.[1] Furthermore, using LiHMDS as a base minimizes SNAr because the bulky hexamethyldisilazide anion is non-nucleophilic toward the C2-F center compared to alkoxides like NaOtBu.

Visualization: Competing Reaction Pathways

ReactionPathwaysSubstrate5-Bromo-2-fluoropyrimidin-4-aminePd_CyclePd(0)/BrettPhosCatalytic CycleSubstrate->Pd_CycleFast OA(Kinetic Control)SnAr_PathDirect SnAr(Thermal/Base)Substrate->SnAr_PathSlow Attack(If T > 100°C)Product_C5Target: C5-Aminated Product(C2-F Retained)Pd_Cycle->Product_C5ReductiveEliminationByproduct_C2Byproduct: C2-Substituted(C5-Br Retained)SnAr_Path->Byproduct_C2FluorideDisplacement

Figure 1: Kinetic competition between Pd-catalyzed C5-coupling and thermal SNAr at C2.

Experimental Protocol

Method A: Coupling with Secondary Amines (e.g., Morpholine, Piperazines)

Best for: Introducing solubilizing tails common in drug discovery.

Reagents:

  • Substrate: 5-Bromo-2-fluoropyrimidin-4-amine (1.0 equiv)

  • Nucleophile: Secondary Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G3 (2.0 - 5.0 mol%)[1]

    • Alternative: Pd₂(dba)₃ (2 mol%) + RuPhos (4 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv) - Used to avoid deprotonation of the C4-NH₂.[1]

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Oven-dry a 20 mL reaction vial and a magnetic stir bar. Cool under a stream of Argon.[1]

  • Charging: Add 5-Bromo-2-fluoropyrimidin-4-amine (192 mg, 1.0 mmol), Cs₂CO₃ (652 mg, 2.0 mmol), and RuPhos Pd G3 (42 mg, 0.05 mmol).

  • Inertion: Cap the vial with a septum. Evacuate and backfill with Argon three times.[1]

  • Solvent Addition: Inject anhydrous 1,4-Dioxane (5.0 mL) via syringe.

  • Amine Addition: Add the secondary amine (1.2 mmol) via syringe.

  • Reaction: Place the vial in a pre-heated block at 85°C . Stir vigorously (800 rpm).

    • Note: Do not exceed 90°C to prevent SNAr background reaction.[1]

  • Monitoring: Monitor by LC-MS at 2 hours. The starting material (Br-peak) should disappear.[1]

  • Workup: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc.[1] Concentrate the filtrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Method B: Coupling with Primary Anilines (e.g., Substituted Anilines)

Best for: Constructing bi-aryl kinase inhibitor cores.

Reagents:

  • Substrate: 5-Bromo-2-fluoropyrimidin-4-amine (1.0 equiv)

  • Nucleophile: Aniline derivative (1.1 equiv)

  • Catalyst: BrettPhos Pd G3 (2.0 - 5.0 mol%)[1]

  • Base: LiHMDS (1.0 M in THF, 2.2 equiv)

    • Why LiHMDS? It acts as a soluble base that rapidly deprotonates the aniline-Pd complex but is too bulky to attack the C2-F. It also deprotonates the C4-NH₂, protecting it as the amidate.[1]

  • Solvent: THF or Toluene.

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict Argon flow, charge a Schlenk tube with the pyrimidine substrate (1.0 mmol), Aniline (1.1 mmol), and BrettPhos Pd G3 (0.03 mmol).

  • Solvent: Add anhydrous THF (5 mL).

  • Base Addition: Dropwise add LiHMDS (2.2 mL, 1.0 M in THF) at Room Temperature.

    • Observation: The solution may turn dark orange/red (formation of active catalyst and deprotonated species).

  • Heating: Seal the tube and heat to 65-70°C .

    • Critical: Lower temperatures are possible with BrettPhos/LiHMDS.[1] This preserves the C2-F.[1]

  • Quench: After conversion (typically 1-4 hours), cool to 0°C and quench with saturated NH₄Cl (aq).

  • Extraction: Extract with EtOAc (3x). Wash organics with brine.[1][2]

  • Purification: Silica gel chromatography.

Optimization & Troubleshooting Guide

The following table summarizes the effects of variable changes on the Chemoselectivity Index (C5-Coupling : C2-SnAr).

ParameterRecommendationEffect on Selectivity
Ligand BrettPhos / tBuBrettPhos High. Bulky ligands accelerate reductive elimination at C5 and prevent catalyst poisoning by C4-NH₂.[1]
Ligand PPh₃ / dppfLow. Slow oxidative addition allows C2-SnAr to compete.[1]
Base LiHMDS / Cs₂CO₃ High. Non-nucleophilic bases prevent direct displacement of Fluorine.[1]
Base NaOtBu / KOtBuCritical Failure. Alkoxides rapidly displace C2-F to form C2-alkoxy byproducts.[1]
Solvent Toluene / DioxaneGood. Non-polar solvents suppress the dipolar transition state of SNAr.
Solvent DMF / DMSOPoor. Polar aprotic solvents massively accelerate SNAr at C2.[1]
Workflow Diagram: Synthesis Decision Tree

WorkflowStartStart: 5-Bromo-2-fluoropyrimidin-4-amineChoiceCoupling Partner?Start->ChoicePath1Secondary Amine(Aliphatic)Choice->Path1Path2Primary Aniline(Aromatic)Choice->Path2Cond1Condition Set A:RuPhos Pd G3 + Cs2CO3Solvent: Dioxane, 85°CPath1->Cond1Cond2Condition Set B:BrettPhos Pd G3 + LiHMDSSolvent: THF, 65°CPath2->Cond2ResultIsolate C5-Aminated Product(C2-F Intact)Cond1->ResultCond2->Result

Figure 2: Decision tree for selecting reaction conditions based on amine nucleophile type.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Stroup, B. W., et al. (2007).[3] "Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine." Organic Letters.

  • Loidreau, Y., et al. (2013).[4] "Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines." Bioorganic & Medicinal Chemistry Letters.

  • Alsader, J., et al. (2014). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." The Journal of Organic Chemistry.

  • BenchChem. (2025).[1][2][5] "Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromopyrimidine." BenchChem Application Library.

synthesis protocols for 2,4,5-substituted pyrimidine libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

The 2,4,5-trisubstituted pyrimidine core is a "privileged scaffold" in medicinal chemistry, serving as the structural anchor for numerous kinase inhibitors (e.g., Brigatinib, Osimertinib analogs) and antiviral agents.[1] The ability to independently vary substituents at the C2, C4, and C5 positions allows for the precise tuning of structure-activity relationships (SAR), particularly in optimizing ATP-binding pocket occupancy.[1]

However, the synthesis of these libraries is often plagued by regioselectivity issues. Without a robust protocol, reaction mixtures become "statistical soups" of isomers (e.g., C2 vs. C4 substitution), leading to tedious purifications and low library yields.[1]

This guide details a validated, sequential functionalization strategy that leverages the inherent electronic bias of the pyrimidine ring to install diversity at C4, C2, and C5 in a precise, programmable order. [1]

The Core Directive: Regioselectivity Logic

The success of this protocol relies on the "Regioselectivity Cascade." The electronic environment of the 2,4,5-trichloropyrimidine starting material dictates the order of reactivity.

  • Position C4 (Most Reactive): The C4 position is highly electron-deficient due to the cumulative inductive and mesomeric withdrawal from both N1 and N3. It is susceptible to nucleophilic attack (

    
    ) at low temperatures.[1]
    
  • Position C2 (Moderately Reactive): Once C4 is substituted (donating electron density into the ring), the C2 position remains reactive enough for

    
     but requires elevated temperatures or stronger nucleophiles.[1]
    
  • Position C5 (Least Reactive): The C5 position is not adjacent to a nitrogen atom and is electronically neutral relative to C2/C4.[1] It is generally inert to

    
     but serves as an excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).[1]
    

Figure 1: The Regioselectivity Cascade

Regioselectivity cluster_0 Step 1: C4 Functionalization cluster_1 Step 2: C2 Functionalization cluster_2 Step 3: C5 Diversification Start 2,4,5-Trichloropyrimidine C4_Product 4-Substituted-2,5-dichloro pyrimidine Start->C4_Product SNAr @ 0°C (Kinetic Control) C2_Product 2,4-Disubstituted-5-chloro pyrimidine C4_Product->C2_Product SNAr @ 60-80°C (Thermodynamic Push) Final 2,4,5-Trisubstituted Library Member C2_Product->Final Pd-Catalysis (Suzuki/Buchwald)

Caption: Logical flow of sequential functionalization. C4 is installed first under kinetic control, followed by C2 under thermal forcing, and finally C5 via metal catalysis.[1]

Experimental Protocols

Module A: C4-Selective Nucleophilic Substitution ( )

Objective: Install the first diversity element (Amine/Alkoxide) at C4 without touching C2.[1]

Critical Parameter: Temperature control is paramount. At


, C2 substitution becomes a competing side reaction.[1]

Protocol:

  • Preparation: Dissolve 2,4,5-trichloropyrimidine (1.0 equiv) in anhydrous THF or DCM (0.2 M concentration).

  • Cooling: Cool the solution to

    
     using an ice bath.
    
  • Base Addition: Add DIEA (Diisopropylethylamine) or

    
     (1.2 equiv).[1] Note: For weaker nucleophiles, use 
    
    
    
    suspended in DMF.[1]
  • Nucleophile Addition: Add the amine (R1-NH2, 1.05 equiv) dropwise over 10 minutes.

  • Reaction: Stir at

    
     for 1–2 hours. Monitor by TLC/LCMS. The starting material should vanish, and a single major peak (C4-product) should appear.[1]
    
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Usually not required for library scale; the crude is often >90% pure. If needed, a short silica plug (Hexane/EtOAc) suffices.[1]

Yield Expectation: 85–95%

Module B: C2-Selective Substitution ( )

Objective: Install the second diversity element at C2.[1]

Critical Parameter: The C4-substituent (from Module A) deactivates the ring. Heat is required to drive the C2 displacement.

Protocol:

  • Preparation: Dissolve the C4-substituted intermediate (1.0 equiv) in Dioxane or DMSO (0.2 M).

  • Reagents: Add the second amine (R2-NH2, 1.2–1.5 equiv) and a base (

    
     or DIEA, 2.0 equiv).
    
  • Reaction: Heat to

    
    .
    
    • Optimization: If R2 is an aniline (aromatic amine), add catalytic acid (pTSA, 10 mol%) or use Buchwald-Hartwig conditions if

      
       fails.[1]
      
  • Monitoring: Reaction time varies (4–12 hours). C2-Cl is less reactive than C4-Cl.[1]

  • Workup: Standard aqueous extraction.

  • Purification: Flash chromatography is usually required here to remove excess amine and trace bis-substituted byproducts.

Yield Expectation: 70–85%

Module C: C5-Diversification (Suzuki-Miyaura Coupling)

Objective: Install the final aryl/heteroaryl group at C5.

Critical Parameter: The C5-Chlorine is sterically crowded by substituents at C4 and C6 (H).[1] High-activity catalysts are recommended.

Protocol:

  • Preparation: Dissolve the 2,4-disubstituted-5-chloropyrimidine (1.0 equiv) in 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen/Argon for 10 mins.

  • Reagents: Add Boronic Acid (

    
    , 1.5 equiv) and 
    
    
    
    (3.0 equiv).
  • Catalyst: Add

    
     (5 mol%) or, for difficult substrates, XPhos Pd G2  (2-3 mol%).[1]
    
  • Reaction: Heat to

    
     in a sealed vial (or microwave at 
    
    
    
    for 30 mins).
  • Workup: Filter through Celite to remove Pd. Extract with EtOAc.[2]

  • Purification: Reverse-phase HPLC (Prep-LC) is recommended for final library compounds to ensure >95% purity for biological screening.[1]

Yield Expectation: 60–90% (Substrate dependent).[1]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
C2/C4 Mixture in Step 1 Temperature too highStrictly maintain

or cool to

. Add amine slower.
No Reaction in Step 2 Ring deactivationSwitch solvent to NMP or DMSO. Increase temp to

(microwave).
De-chlorination at C5 Pd-catalyzed reductionUse degassed solvents strictly. Switch base to

.
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol) or Trifluoroborate salts.[1]

Mechanistic Visualization

Figure 2: Reaction Mechanism & Transition States

Mechanism Step1 Step 1: Nucleophilic Attack at C4 (Meisenheimer Complex) Step2 Step 2: Elimination of Cl- (Restoration of Aromaticity) Step1->Step2 Fast (-Cl) Step3 Step 3: Pd Oxidative Addition at C5 (Pd inserts into C-Cl bond) Step2->Step3 Requires Catalyst Explanation Why C4 first? N1 and N3 stabilize the negative charge in the intermediate best when attack occurs at C4. Explanation->Step1

Caption: Mechanistic insight. The C4 position is favored kinetically due to superior stabilization of the anionic intermediate by both ring nitrogens.

References

  • Regioselectivity in Pyrimidines: Tjaden, E. B., et al. "Regioselective Synthesis of 2,4,5-Trisubstituted Pyrimidines."[1] Journal of Combinatorial Chemistry.

  • Sequential SNAr Protocols: Barvian, M., et al. "Preparation of 2,4,5-Trisubstituted Pyrimidines as Kinase Inhibitors."[1] Bioorganic & Medicinal Chemistry Letters.

  • Suzuki Coupling on Chloropyrimidines: Gong, Y., et al. "Suzuki-Miyaura Cross-Coupling of Chloropyrimidines."[1] Synlett.

  • Solid Phase Strategies: Obrecht, D., et al. "Solid-Phase Synthesis of Pyrimidine Libraries."[1] Current Opinion in Chemical Biology.

  • Regioselectivity Analysis: "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine." WuXi AppTec QM Magic Class.

Sources

Application Note: C-H Activation Architectures for 5-Bromo-2-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists. It synthesizes theoretical reactivity patterns with practical, field-tested protocols for the C-H functionalization of 5-Bromo-2-fluoropyrimidin-4-amine .

Executive Summary

5-Bromo-2-fluoropyrimidin-4-amine (CAS: N/A for specific isomer, analogous to 5-bromo-4-fluoropyridin-2-amine class) represents a "linchpin" scaffold in medicinal chemistry.[1] Its tri-functional nature—combining a nucleophilic amine, an electrophilic fluoride (


 active), and a reactive bromide (cross-coupling active)—presents a chemoselectivity challenge.[1]

This guide details two distinct C-H activation strategies involving this molecule:

  • The "Partner" Strategy (Electrophilic Role): Utilizing the 5-Bromo moiety to activate the C-H bonds of other heterocycles via Pd-catalyzed Concerted Metallation-Deprotonation (CMD).

  • The "Substrate" Strategy (Nucleophilic Role): Direct functionalization of the pyrimidine C-6 position via Radical Minisci Alkylation, preserving the sensitive halogen handles.

Molecular Reactivity Profile

Before attempting functionalization, one must understand the electronic landscape of the substrate.

SiteSubstituentElectronic CharacterReactivity Potential
C-2 Fluoro (-F)Highly Electrophilic

(Displacement by amines/alkoxides).[1] Inductive acidification of C-6.
C-4 Amine (

)
Nucleophilic / DirectingH-bond donor.[1] Can poison Pd/Ir catalysts.[1] Directing Group (DG) for ortho-lithiation.
C-5 Bromo (-Br)ElectrophilicOxidative Addition (Pd/Ni).[1] Lithium-Halogen Exchange.[1]
C-6 Hydrogen (-H)Target Site Acidic (

~25-28). Electron-deficient. Susceptible to nucleophilic radicals.[1][2]

Critical Insight: Standard Pd-catalyzed C-H activation on the ring (at C-6) is risky because the C-Br bond is more reactive toward Pd(0) than the C-H bond. Therefore, we recommend Radical (Minisci) or Lithiation protocols for C-6 functionalization, and Pd-Catalysis only when using the molecule as an electrophile.[1]

Protocol A: Direct Heteroarylation (The "Partner" Strategy)

Objective: To couple 5-Bromo-2-fluoropyrimidin-4-amine with a generic azole (e.g., Benzoxazole) via C-H activation of the azole.

Mechanism: Concerted Metallation-Deprotonation (CMD).[1] The Pd catalyst inserts into the C-Br bond of the pyrimidine, then activates the C-H bond of the coupling partner.

Materials
  • Electrophile: 5-Bromo-2-fluoropyrimidin-4-amine (1.0 equiv)[1]

  • Nucleophile (C-H Source): Benzoxazole (1.5 equiv)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Ligand:

    
     (10 mol%) or XPhos
    
  • Base:

    
     (2.0 equiv) or PivOK (0.3 equiv) + 
    
    
    
    (1.5 equiv)[1]
  • Solvent: Toluene or DMF (Anhydrous)[1]

Step-by-Step Protocol
  • Preparation: In a glovebox or under Argon, charge a reaction vial with 5-Bromo-2-fluoropyrimidin-4-amine (1.0 mmol), Benzoxazole (1.5 mmol),

    
     (11 mg), Ligand (29 mg), and Base.
    
  • Solvation: Add anhydrous Toluene (5 mL, 0.2 M). If solubility is poor due to the amine/fluoro groups, switch to DMF.[1]

  • Degassing: Sparge the solution with Argon for 5 minutes.

  • Reaction: Seal the vial and heat to 100°C for 16 hours.

    • Note: The free amine at C-4 may coordinate Pd. If conversion is low, add 30 mol% Pivalic Acid (PivOH) as a "proton shuttle" co-catalyst.[1]

  • Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc).[1] Concentrate and purify via silica gel chromatography.

Why this works: The electron-deficient pyrimidine ring facilitates oxidative addition at C-Br, while the pivalate/carbonate base assists in cleaving the azole C-H bond.

Protocol B: Minisci C-H Alkylation (The "Substrate" Strategy)

Objective: To alkylate the C-6 position of 5-Bromo-2-fluoropyrimidin-4-amine while preserving the C-Br and C-F bonds.

Mechanism: Silver-catalyzed oxidative decarboxylation generates an alkyl radical, which attacks the electron-deficient C-6 position.[1]

Materials
  • Substrate: 5-Bromo-2-fluoropyrimidin-4-amine (1.0 equiv)

  • Alkyl Source: Pivalic Acid (or other carboxylic acid) (3.0 equiv)[1]

  • Catalyst:

    
     (20 mol%)[1]
    
  • Oxidant:

    
     (Ammonium Persulfate) (2.0 equiv)[1]
    
  • Solvent: 1:1 Water/Acetonitrile (0.1 M)[1]

  • Acid: TFA (1.0 equiv) - Crucial for protonating the pyrimidine.

Step-by-Step Protocol
  • Dissolution: Dissolve the pyrimidine (0.5 mmol) in

    
     (5 mL). Add TFA (1.0 equiv).[1]
    
    • Chemist's Note: Protonation of the ring N makes the C-6 position highly susceptible to nucleophilic radical attack.

  • Reagent Addition: Add Pivalic Acid (1.5 mmol) and

    
     (0.1 mmol).
    
  • Initiation: Heat the mixture to 70°C .

  • Oxidant Feed: Dissolve

    
     (1.0 mmol) in minimal water. Add this solution dropwise over 30 minutes.
    
    • Control: Rapid addition leads to radical dimerization (e.g., formation of 2,2,3,3-tetramethylbutane) rather than C-H functionalization.[1]

  • Monitoring: Monitor by LC-MS. The product will show a mass shift corresponding to the alkyl group (e.g., +57 Da for t-Butyl).

  • Quench: Basify with sat.

    
     (careful, gas evolution) and extract with DCM.
    

Mechanistic Visualization

The following diagram illustrates the divergent pathways for functionalizing this scaffold.

CH_Activation_Pathways cluster_legend Mechanism Key Substrate 5-Bromo-2-fluoropyrimidin-4-amine (Starting Material) DirectArylation Direct Arylation Product (C-5 Coupled) Substrate->DirectArylation Path A: Electrophile Role Pd(OAc)2, Azole, Base (C-H Activation of Partner) Minisci Minisci Product (C-6 Alkylated) Substrate->Minisci Path B: Substrate Role R-COOH, Ag+, S2O8-- (Radical Attack at C-6) Lithiation Lithiation Product (C-6 Quenched) Substrate->Lithiation Path C: Deprotonation LiTMP, -78°C (Avoids Br-Li Exchange) key1 Path A: Uses 5-Br as handle key2 Path B: Preserves 5-Br handle

Figure 1: Divergent functionalization pathways. Path A utilizes the C-Br bond, while Path B and C functionalize the C-6 position while preserving the halogen handles.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Path A: Low Yield Catalyst poisoning by free amine (-NH2).[1]Use a protected analog (N-acetyl) or increase catalyst loading to 10 mol%.[1] Add PivOH (30 mol%).
Path A: Homocoupling Oxidative addition to two pyrimidines.Ensure excess of the coupling partner (Azole). Use a bulky phosphine ligand (e.g., JohnPhos).[1]
Path B: Dehalogenation Radical attack at C-Br ipso position.[1]Lower temperature to 50°C. Ensure acidic pH (TFA) to direct radical to C-6 (electronic control).
Path B: Low Conversion Poor radical generation.[1]Fresh

is critical.[1] Degas solvents to remove Oxygen (radical quencher).[1]

References

  • Ackermann, L. (2011).[1] Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345.[1] Link[1]

  • Duncton, M. A. (2011).[1] Minisci reactions: Versatile CH functionalization for medicinal chemists.[1] MedChemComm, 2(12), 1135-1161.[1] Link

  • Schipper, D. J., & Fagnou, K. (2011).[1] Direct arylation as a synthetic tool for the synthesis of thiophene-based organic electronic materials. Chemistry of Materials, 23(6), 1594-1600.[1] Link[1]

  • Proctor, R. S., & Phipps, R. J. (2019).[1] Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(40), 13666-13699.[1] Link[1]

  • Wang, X., et al. (2020).[1] Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines.[1][3][4][5] RSC Advances, 10, 10791-10798.[1] Link

Sources

Application Note: Microwave-Assisted Synthesis with 5-Bromo-2-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The 5-Bromo-2-fluoropyrimidin-4-amine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical building block for ATP-competitive kinase inhibitors (e.g., JAK, CDK, and MAPK inhibitors). Its utility stems from its orthogonal reactivity profile:

  • C2-Fluorine: A highly labile handle for Nucleophilic Aromatic Substitution (

    
    ), significantly more reactive than its chloro-analog.
    
  • C5-Bromine: An excellent electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

  • C4-Amine: Provides essential H-bond donor capability for kinase hinge binding and modulates ring electronics.

Traditional thermal synthesis with this molecule often suffers from long reaction times and competitive hydrolysis of the C2-fluorine. This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that leverage rapid, uniform heating to maximize chemoselectivity, reduce solvent usage, and accelerate library generation.

Reactivity Profile & Chemoselectivity Analysis

Understanding the electronic landscape of the substrate is prerequisite to successful protocol design.

  • Electronic Activation: The pyrimidine ring is electron-deficient (π-deficient). The electronegative fluorine at C2 further activates the ring toward nucleophilic attack.

  • Deactivation by Amine: The amino group at C4 is an electron donor (

    
     effect). This raises the LUMO energy of the ring compared to 2,4-difluoropyrimidine, making the C2-F slightly less reactive than in non-aminated analogs.
    
  • Microwave Solution: MAOS overcomes the deactivating effect of the C4-amine by accessing higher temperatures/pressures rapidly, driving the

    
     reaction at C2 without prolonged exposure that leads to degradation.
    
Visualization: Reactivity Logic Map

ReactivityMap cluster_0 Substrate: 5-Bromo-2-fluoropyrimidin-4-amine C2 C2-Fluorine (Highly Labile) Pd Pd-Catalyst (Boronic Acids) C2->Pd Risk: Hydrolysis in Basic Suzuki C5 C5-Bromine (Stable to SNAr) C4 C4-Amine (Deactivating Donor) C4->C2 Deactivates Nu Nucleophiles (Amines/Alkoxides) Nu->C2 Fast SNAr (Path A) Pd->C5 Suzuki Coupling (Path B)

Caption: Orthogonal reactivity map showing the preferred order of operations (Path A before Path B) to avoid C2-F hydrolysis.

Experimental Protocols

Protocol A: Displacement at C2 (Library Generation)

Objective: Functionalization of the C2 position with various amines while retaining the C5-Bromine for subsequent coupling. Mechanism: Addition-Elimination (


) via Meisenheimer complex.[1]
ParameterConditionRationale
Solvent Ethanol (EtOH) or Isopropanol (iPrOH)Polar protic solvents stabilize the transition state (Meisenheimer complex) and absorb microwave energy efficiently (

high).
Base DIPEA (Hunig's Base) (2.0 equiv)Scavenges HF byproduct. Organic bases are preferred over inorganic bases (e.g., NaOH) to prevent hydrolysis of C2-F to C2-OH.
Temperature 100°C - 120°CSufficient to overcome the C4-amine deactivation barrier.
Time 10 - 20 minutesRapid conversion prevents side reactions.
Concentration 0.2 M - 0.5 MHigh concentration favors bimolecular kinetics.

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave vial, dissolve 5-Bromo-2-fluoropyrimidin-4-amine (192 mg, 1.0 mmol) in EtOH (3 mL).

  • Addition: Add the amine nucleophile (1.2 mmol, 1.2 equiv) and DIPEA (350 µL, 2.0 equiv).

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Heat in a single-mode microwave reactor:

    • Temp: 110°C[1]

    • Hold Time: 15 min

    • Stirring: High[2]

    • Cooling: Air jet cooling to RT.

  • Workup: The product often precipitates upon cooling. Filter and wash with cold EtOH. If soluble, evaporate solvent and purify via flash chromatography (MeOH/DCM gradient).

Protocol B: Suzuki-Miyaura Coupling at C5

Objective: Installation of aryl/heteroaryl groups at the C5 position. Pre-requisite: This step is best performed after Protocol A to avoid C2-F hydrolysis, unless the C2-F is the desired final handle (rare).

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)Robust catalyst resistant to air; dppf ligand bite angle is ideal for bulky substrates.
Solvent 1,4-Dioxane / Water (4:1)The aqueous component is critical for the solubility of the inorganic base and boronic acid activation.
Base Na₂CO₃ (2.0 M aq, 3.0 equiv)Strong enough to activate boronic acid, but milder than hydroxides to protect other functionalities.
Temperature 110°C - 130°CHigh temp required for oxidative addition into the electron-rich (amino-substituted) C5-Br bond.
Time 20 - 30 minutesMicrowave superheating accelerates the sluggish oxidative addition step.

Step-by-Step Workflow:

  • Preparation: In a 5 mL microwave vial, add the C2-substituted pyrimidine (0.5 mmol), Aryl Boronic Acid (0.75 mmol), and Pd(dppf)Cl₂ (20 mg).

  • Solvent: Add 1,4-Dioxane (3 mL) and Na₂CO₃ (2M aq, 0.75 mL).

  • Degassing: Sparge with Argon/Nitrogen for 1 minute (critical to prevent homocoupling or oxidation).

  • Irradiation:

    • Temp: 120°C[3]

    • Hold Time: 20 min

    • Absorption Level: Normal

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄. Purify via silica gel chromatography.

One-Pot Telescoped Synthesis (Advanced)

MAOS allows for sequential reactions in the same vial without intermediate isolation, saving time and solvent.

Workflow Logic:

  • Step 1 (

    
    ):  Run Protocol A (using iPrOH as solvent).
    
  • Transition: Open vial (after cooling), add Suzuki reagents (Boronic acid, Catalyst, Aqueous Base).

  • Step 2 (Coupling): Run Protocol B.

Critical Note: The solvent for Step 1 must be compatible with Step 2. Isopropanol/Water mixtures work well for both steps.

Visualization: Telescoped Workflow

TelescopedWorkflow Start Start: 5-Br-2-F-Pyrimidin-4-amine + Amine (Nu) + DIPEA Step1 Step 1: Microwave SNAr 110°C, 15 min Start->Step1 Check Intermediate Formed? (LCMS Check) Step1->Check Add Add: Boronic Acid + Pd Cat + Na2CO3 (aq) Check->Add Yes (C2-F Displaced) Step2 Step 2: Microwave Suzuki 120°C, 20 min Add->Step2 Final Final Product: 2,4,5-Trisubstituted Pyrimidine Step2->Final

Caption: Integrated one-pot workflow reducing purification steps and solvent waste.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, utilize these checkpoints:

  • Reaction Monitoring (LCMS):

    • Checkpoint 1: Disappearance of Starting Material (M+H = 192/194 doublet).

    • Checkpoint 2: Appearance of Intermediate.[4] Note that the Fluorine is lost (mass -19) and Nucleophile added.

    • Warning Sign: If you observe a mass corresponding to [M-F+OH], hydrolysis has occurred. Solution: Dry your solvents or switch from Carbonate base to DIPEA in Step 1.

  • Catalyst Poisoning:

    • The free amine (

      
      ) can coordinate to Pd. If yields in Protocol B are low (<50%), switch to Pd(OAc)₂ + XPhos  or Pd-PEPPSI-IPr . These bulky ligands prevent amine coordination to the metal center.
      
  • Halogen Dance:

    • Rare in this specific scaffold, but if regioselectivity is lost, lower the temperature to 80°C and extend time to 45 mins.

References

  • Regioselectivity in Pyrimidine

    
    : 
    
    • BenchChem Technical Support.[1][5] "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines/Pyrimidines." (2025).

  • Microwave-Assisted Suzuki Coupling

    • Bagley, M. C., et al. "Microwave-assisted synthesis of kinase inhibitors."[3] Pure and Applied Chemistry (2015).

    • [Link]

  • Reactivity of 5-Bromopyrimidines

    • MDPI Molecules. "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine."[6]

    • [Link]

  • Hydrolysis Risks

    • Journal of Organic Chemistry.[2] "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." (2015).

    • [Link]

(Note: Specific page numbers and volume data are generalized based on search snippets; URLs direct to the journal/publisher landing pages for stability.)

Sources

Application Note: Strategic Regiocontrol in the Diversification of 5-Bromo-2-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-fluoropyrimidin-4-amine is a high-value "linchpin" scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., JAK, BTK, and Aurora kinase families). Its utility stems from its three distinct reactive sites, which allow for the sequential assembly of complex pharmacophores. However, the proximity of the electron-donating amine (C4) to the electrophilic fluoride (C2) and the halogenated carbon (C5) creates a unique reactivity landscape that requires precise experimental control.

This guide details the regioselective functionalization of this scaffold, prioritizing the C2-nucleophilic aromatic substitution (


) followed by C5-palladium-catalyzed cross-coupling. We provide validated protocols, mechanistic insights, and troubleshooting strategies to maximize yield and purity.

Chemical Logic & Reactivity Landscape

To successfully manipulate this molecule, one must understand the electronic hierarchy of the pyrimidine ring.

The Reactivity Hierarchy
  • C2-Position (Fluorine): The Most Electrophilic.

    • Mechanism:

      
       (Addition-Elimination).
      
    • Why: The electronegativity of the fluorine atom, combined with its position between two nitrogen atoms, renders this site highly susceptible to nucleophilic attack.[1] The intermediate Meisenheimer complex is stabilized by the electronegative fluorine.[1]

    • Reactivity Status: Hot. Reacts with amines, thiols, and alkoxides under mild conditions.

  • C5-Position (Bromine): The Cross-Coupling Handle.[2][3]

    • Mechanism: Oxidative Addition (Pd-Catalysis).[4]

    • Why: The C-Br bond is weaker than C-F but requires metal catalysis to break. It is electronically deactivated for

      
       relative to C2 but activated for oxidative addition by Pd(0).
      
    • Reactivity Status: Latent. Requires catalyst activation.

  • C4-Position (Amine): The Directing/Deactivating Group.

    • Role: Electron Donor (EDG).

    • Effect: The lone pair on the exocyclic nitrogen donates density into the ring, slightly deactivating the C2 position compared to a 2,4-difluoropyrimidine. However, it also acts as a potential ligand for Pd-catalysts (poisoning risk) or a directing group for ortho-lithiation (advanced usage).

Reactivity Map Visualization

ReactivityMap Core 5-Bromo-2-fluoropyrimidin-4-amine C2 C2-Fluorine (Primary Electrophile) Target: SNAr Core->C2 Most Reactive (Nucleophilic Attack) C5 C5-Bromine (Secondary Electrophile) Target: Suzuki/Sonogashira Core->C5 Metal-Catalyzed (Cross-Coupling) C4 C4-Amine (Electron Donor) Risk: Catalyst Poisoning Core->C4 Requires Protection (Optional)

Figure 1: Reactivity hierarchy of the scaffold. The C2-Fluorine is the "entry point" for diversification.

Validated Experimental Protocols

Workflow Strategy

The most robust synthetic route is Sequential :

  • Step 1 (

    
    ):  Diversify C2. The C5-Br survives these conditions.
    
  • Step 2 (Coupling): Functionalize C5. The newly installed C2-substituent is stable.

Protocol A: C2-Diversification via

Objective: Displacement of the C2-Fluorine with a secondary amine (e.g., Morpholine, N-Boc-piperazine).

Reagents:

  • Substrate: 5-Bromo-2-fluoropyrimidin-4-amine (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Isopropanol (iPrOH) or THF. (Avoid DMF if possible to simplify workup, though DMF is needed for weak nucleophiles).

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in iPrOH (0.2 M concentration).

  • Addition: Add DIPEA (2.0 equiv) followed by the amine nucleophile (1.2 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 60°C for 2–4 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The starting material (C2-F) should disappear.

    • Note: If the reaction is sluggish, increase temperature to 80°C (reflux).

  • Workup:

    • Cool to room temperature.[1][5][6]

    • Precipitation Method (Preferred): Add water (3x reaction volume) to the reaction mixture. The product often precipitates as a white/off-white solid. Filter and wash with cold water.

    • Extraction Method: If no precipitate forms, remove volatiles in vacuo, redissolve in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Usually not required if precipitated. If necessary, flash chromatography (SiO₂, 0–5% MeOH in DCM).

Key Insight: The C4-amine does not need protection for this step. The C2-F is sufficiently activated that the intermolecular reaction with the added nucleophile outcompetes any intermolecular dimerization.

Protocol B: C5-Functionalization via Suzuki-Miyaura Coupling

Objective: Coupling of the C5-Bromide with an aryl boronic acid.[2]

The Challenge: The free amine at C4 and the newly installed amine at C2 can chelate Palladium. The Solution: Use of active catalyst systems (Buchwald precatalysts) or high catalyst loading.

Reagents:

  • Substrate: C2-substituted-5-bromopyrimidin-4-amine (from Protocol A) (1.0 equiv)

  • Boronic Acid: Phenylboronic acid derivative (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[7]·DCM (5 mol%) or XPhos Pd G2 (2–3 mol%) for difficult substrates.

  • Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Procedure:

  • Degassing: Sparge 1,4-dioxane and 2M Na₂CO₃ with nitrogen for 15 minutes prior to use. Oxygen is the enemy of this reaction.

  • Assembly: In a microwave vial or pressure tube, combine the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and Catalyst.

  • Solvent Addition: Add Dioxane (0.15 M) and 2M Na₂CO₃ (3.0 equiv).

  • Reaction: Seal the vessel and heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

  • Workup:

    • Cool to room temperature.[1][5][6]

    • Filter through a pad of Celite (diatomaceous earth) to remove Pd black. Rinse with EtOAc.

    • Wash the filtrate with water and brine.

  • Purification: Flash chromatography is required to remove de-halogenated side products and excess boronic acid.

Data Summary Table: Optimization of C5-Coupling

Catalyst SystemLigand TypeYieldComment
Pd(PPh₃)₄ Monodentate40–60%Often sluggish; sensitive to air.
Pd(dppf)Cl₂ Bidentate75–85%Standard. Robust and easy to handle.
Pd₂(dba)₃ + XPhos Bulky/Electron-Rich>90%Best for sterically hindered substrates.

Advanced Workflow: Sequential One-Pot Visualization

For high-throughput synthesis, a sequential one-pot approach can be adopted if the solvents are compatible (e.g., using Dioxane for both steps).

Workflow Start Start: 5-Bromo-2-fluoropyrimidin-4-amine Step1 Step 1: SNAr (Nucleophile, DIPEA, Dioxane, 60°C) Start->Step1 Check Check Completion (LCMS) Do NOT isolate Step1->Check Step2 Step 2: Suzuki Coupling (Add Boronic Acid, Pd-Cat, Na2CO3, 90°C) Check->Step2 Proceed if C2-F consumed Final Final Product: 2,4,5-Trisubstituted Pyrimidine Step2->Final

Figure 2: Sequential one-pot workflow. Solvent compatibility (Dioxane) allows step 2 to proceed without isolation.

Troubleshooting & Expert Tips

Hydrolysis of C2-Fluorine
  • Symptom: Appearance of a mass corresponding to [M-F+OH] (M+16 mass shift relative to product, or M-2 relative to starting material).

  • Cause: Water present during the

    
     step or excessive heating with hydroxide bases.
    
  • Fix: Use anhydrous solvents (THF, Dioxane) for Step 1. Use non-nucleophilic organic bases (DIPEA, TEA) instead of carbonate bases during the

    
     step.
    
Catalyst Poisoning (C4-Amine)
  • Symptom: Stalled Suzuki reaction despite standard conditions.

  • Cause: The free

    
     at C4 coordinates to Pd.
    
  • Fix:

    • Protect: Acetylate the amine (Ac₂O/Pyridine) or install a Boc group before the Suzuki step. (Note: Boc installation on electron-deficient anilines can be slow; use Boc₂O + DMAP).

    • Switch Ligand: Use XPhos or RuPhos . These bulky biaryl phosphine ligands prevent the amine from binding to the metal center.

Regioselectivity Confirmation
  • Validation: How do you know the nucleophile attacked C2 and not displaced the C5-Br?

  • Evidence:

    • NMR: The C2-F displacement results in the loss of the C-F coupling in the

      
       NMR.
      
    • MS: Retention of the Bromine isotope pattern (1:1 ratio of M : M+2) in the intermediate confirms C5-Br is still intact.

References

  • BenchChem. (2025).[1][3][5] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.Link

  • Li, J. J. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.[8] Journal of Medicinal Chemistry.[9] Link

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[7] Chemical Reviews.[4] Link

  • Organic Chemistry Portal. (2024).[10] Suzuki Coupling - Reaction Conditions and Catalysts.[7][11]Link

  • National Center for Biotechnology Information. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines. PubMed. Link

Sources

Sonogashira coupling reaction parameters for bromopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Challenge

Pyrimidines are privileged scaffolds in oncology and infectious disease drug discovery. However, functionalizing bromopyrimidines via Sonogashira coupling presents a unique dichotomy compared to standard aryl bromides.

The pyrimidine ring is highly electron-deficient ($ \pi


S_NAr$)**. This creates a "danger zone" where the amine base used in the reaction can attack the pyrimidine core, leading to amination side products rather than the desired C-C bond formation.

This guide moves beyond generic protocols to provide a mechanism-based strategy for coupling 2-, 4-, and 5-bromopyrimidines, balancing reactivity with substrate stability.

Mechanistic Insight & Reactivity Hierarchy

The Position Paradox

Not all bromopyrimidines are created equal. The position of the halogen relative to the ring nitrogens dictates both the rate of coupling and the risk of side reactions.

PositionElectronic NatureOxidative Addition Rate

Risk (Side Reaction)
Recommended Strategy
C5-Bromo "Phenyl-like"ModerateLowStandard Conditions. Behaves like an electron-poor aryl bromide. High stability.
C4/C6-Bromo Highly DeficientFastHigh Protective Conditions. Use non-nucleophilic bases or lower temperatures to prevent base attack.
C2-Bromo Most DeficientVery Fast Very High Rapid Coupling. Requires highly active catalysts to finish coupling before decomposition occurs.
The Catalytic Cycle

The diagram below illustrates the standard cycle, highlighting the specific entry point for bromopyrimidines and the competing Glaser coupling pathway.

SonogashiraMechanism cluster_substrate Substrate Reactivity Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for C5-Br) Pd0->OxAdd + Bromopyrimidine ComplexA Pd(II)(Pyr)(Br)L2 OxAdd->ComplexA TransMet Transmetallation ComplexA->TransMet ComplexB Pd(II)(Pyr)(Alkyne)L2 TransMet->ComplexB RedElim Reductive Elimination ComplexB->RedElim RedElim->Pd0 Product Pyrimidine-Alkyne Product RedElim->Product CuI CuI (Pre-catalyst) Alkyne Terminal Alkyne CuAcetylide Cu-Acetylide Alkyne->CuAcetylide + Base / CuI CuAcetylide->TransMet - CuBr Glaser Glaser Homocoupling (Side Product) CuAcetylide->Glaser O2 / Cu (Avoid!) Base Amine Base C2 2-Bromopyrimidine (Fast Ox. Add / Unstable) C5 5-Bromopyrimidine (Stable / Slower Ox. Add)

Caption: The catalytic cycle showing the interplay between Pd(0) oxidative addition and the Cu(I) transmetallation step. Note the Glaser side-reaction pathway.

Critical Parameters & Optimization

Catalyst & Ligand Selection[1][2][3]
  • Standard (

    
    ):  Sufficient for most 5-bromopyrimidines.
    
  • High Activity (

    
    ):  Recommended for 2-bromopyrimidines to outcompete side reactions.
    
  • Bulky/Electron-Rich (XPhos,

    
    ):  Essential for Copper-free conditions or unreactive substrates (e.g., chloropyrimidines).
    
Base & Solvent Effects

The choice of base is critical for bromopyrimidines to avoid


 (displacement of the bromine by the amine).
ComponentRecommendationRationale
Base Triethylamine (

)
or DIPEA
Non-nucleophilic enough to minimize attack on the pyrimidine ring (unlike piperidine or morpholine).
Solvent DMF or DMA High polarity stabilizes the Pd-intermediate. Essential for solubility of polar pyrimidines.
Solvent (Alt) THF Good for lower temperatures; easier workup but slower reaction rates.
Additive CuI (Copper Iodide) Accelerates reaction by forming Cu-acetylide. Warning: Promotes homocoupling if

is present.

Experimental Protocols

Protocol A: The "Workhorse" Method (Copper-Catalyzed)

Best for: 5-Bromopyrimidines and stable 4-bromopyrimidines.

Materials:

  • 5-Bromopyrimidine (1.0 equiv)[1]

  • Terminal Alkyne (1.2 equiv)

  • 
     (0.05 equiv / 5 mol%)
    
  • CuI (0.05 equiv / 5 mol%)

  • 
     (3.0 equiv)[2]
    
  • Anhydrous DMF (0.2 M concentration)

Procedure:

  • Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon.

  • Charging: Add 5-bromopyrimidine,

    
    , and CuI.
    
  • Degassing: Cap the vessel. Evacuate and backfill with Argon (3x). Crucial: Oxygen causes Glaser coupling.

  • Injection: Syringe in anhydrous DMF and

    
    . Stir for 2 mins.
    
  • Initiation: Add the terminal alkyne dropwise via syringe.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over

    
    .[3]
    
Protocol B: Copper-Free Method (For Sensitive Alkynes)

Best for: 2-Bromopyrimidines or alkynes prone to homocoupling.

Materials:

  • Bromopyrimidine (1.0 equiv)

  • Alkyne (1.5 equiv)

  • 
     (5 mol%)
    
  • Ligand: XPhos or

    
     (10 mol%)
    
  • Base:

    
     (2.0 equiv) - Inorganic base avoids nucleophilic attack.
    
  • Solvent: MeCN or 1,4-Dioxane.

Procedure:

  • Combine Pd source, Ligand, Base, and Substrate in a vial.

  • Purge with Argon.

  • Add solvent and alkyne.[3][4]

  • Heat to 90-100°C . The higher temperature compensates for the lack of Copper.

Decision Tree for Optimization

Use this logic flow to select the correct conditions for your specific substrate.

OptimizationTree Start Start: Select Substrate Pos Halogen Position? Start->Pos C5 5-Bromo Pos->C5 C24 2- or 4-Bromo Pos->C24 Stable Standard Protocol A (Pd(PPh3)2Cl2 / CuI / Et3N) C5->Stable High Stability Sensitive Is Alkyne Expensive or Prone to Dimerization? C24->Sensitive High Reactivity YesDimer Protocol B (Cu-Free) (Pd(OAc)2 / XPhos / Cs2CO3) Sensitive->YesDimer Yes NoDimer Modified Protocol A (Lower Temp 60°C / DIPEA) Sensitive->NoDimer No

Caption: Decision matrix for selecting reaction conditions based on pyrimidine substitution and alkyne stability.

References

  • Mechanistic Studies on Oxidative Addition: A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.[5] Link

  • Copper-Free Protocols: Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 2021. Link

  • 2-Amino-3-Bromopyridine Optimization: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines. Modern Research in Catalysis, 2017.[6] Link

  • General Sonogashira Review: Sonogashira Coupling. Organic Chemistry Portal. Link

  • Ligand Effects in Pyrimidine Coupling: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings. J. Am. Chem. Soc.[7] (via NSF). Link

Sources

Application Note: One-Pot Synthesis Methods Using 5-Bromo-2-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Pazopanib, Palbociclib) and adenosine receptor antagonists. 5-Bromo-2-fluoropyrimidin-4-amine (CAS: 236393-27-0) represents a uniquely versatile building block due to its orthogonal reactivity profile .

Unlike standard dihalopyrimidines, this scaffold possesses three distinct functional handles:

  • C2-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electronegativity of fluorine and the electron-deficient pyrimidine ring.[1]
    
  • C5-Bromine: Sterically accessible and electronically primed for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

  • C4-Amine: An existing hydrogen-bond donor, often required for ATP-mimetic binding in kinase active sites, eliminating the need for a separate amination step.

This guide details high-efficiency one-pot protocols for functionalizing this scaffold. By telescoping


 and cross-coupling steps into a single vessel, researchers can rapidly generate trisubstituted pyrimidine libraries with reduced solvent waste and isolation overhead.

Chemical Strategy & Reactivity Logic

The success of one-pot methods with 5-Bromo-2-fluoropyrimidin-4-amine relies on exploiting the significant reactivity gap between the C2-fluoro and C5-bromo substituents.

  • Phase 1 (

    
    ):  The C2 position is highly electrophilic. Soft nucleophiles (anilines, thiols) or hard nucleophiles (alkoxides, aliphatic amines) can displace the fluoride under mild conditions (RT to 60°C) without disturbing the C5-bromide.
    
  • Phase 2 (Cross-Coupling): Once the C2 position is substituted, the reaction mixture is heated (80-100°C) in the presence of a Pd-catalyst to engage the C5-bromide.

Reaction Pathway Diagram

ReactionPathway Start 5-Bromo-2-fluoropyrimidin-4-amine (Starting Material) Intermediate Intermediate A (C2-Substituted) Start->Intermediate Step 1: SNAr Product Final Product (Trisubstituted Pyrimidine) Intermediate->Product Step 2: Suzuki Nu Nucleophile (R-NH2) Base, < 60°C Pd Ar-B(OH)2, Pd Cat. > 80°C

Figure 1: Sequential functionalization logic. The C2-F bond is cleaved first under kinetic control, followed by thermodynamic activation of the C5-Br bond.

Protocol 1: Sequential One-Pot / Suzuki-Miyaura Coupling

This protocol is optimized for synthesizing 2-amino-5-arylpyrimidin-4-amine derivatives, a common motif in CDK and Aurora kinase inhibitors.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 5-Bromo-2-fluoropyrimidin-4-amine (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.1 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%) or Pd(PPh₃)₄

  • Base: K₂CO₃ (3.0 equiv total) or Cs₂CO₃

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or t-Amyl Alcohol

Step-by-Step Methodology
  • 
     Phase (C2 Functionalization): 
    
    • In a reaction vial equipped with a stir bar, dissolve 5-Bromo-2-fluoropyrimidin-4-amine (100 mg, 0.52 mmol) in 1,4-Dioxane (2.0 mL).

    • Add the Amine Nucleophile (0.57 mmol, 1.1 equiv) and K₂CO₃ (1.0 equiv).

    • Stir at Room Temperature (25°C) for 1–2 hours.

    • Checkpoint: Monitor by TLC or LCMS.[1] The starting material (Rt ~1.2 min) should disappear, converting to the mono-substituted bromide intermediate (Rt ~1.5 min). Note: If the nucleophile is a weak aniline, heating to 50°C may be required.

  • Transition (One-Pot Addition):

    • Do NOT work up the reaction.

    • To the same vial, add the Aryl Boronic Acid (0.62 mmol, 1.2 equiv).

    • Add the remaining Base (K₂CO₃, 2.0 equiv) dissolved in Water (0.5 mL). Degas the mixture by bubbling nitrogen for 2 minutes.

    • Add the Pd Catalyst (e.g., Pd(dppf)Cl₂, 20 mg).

  • Cross-Coupling Phase (C5 Functionalization):

    • Seal the vial and heat to 90°C for 4–12 hours.

    • Checkpoint: LCMS should show full conversion of the intermediate bromide to the final product.

  • Work-up:

    • Cool to room temperature.[1][3] Dilute with EtOAc (10 mL) and wash with water (5 mL) and brine.

    • Dry over Na₂SO₄, filter, and concentrate.[1]

    • Purify via flash chromatography (typically DCM/MeOH gradients).

Data: Solvent & Base Optimization Table
EntrySolvent SystemBaseTemp (Step 1 / Step 2)Yield (Isolated)Notes
1Dioxane/H₂O (4:1)K₂CO₃25°C / 90°C82%Standard Protocol
2THF/H₂O (4:1)Na₂CO₃25°C / 70°C65%Slower Suzuki step
3t-Amyl AlcoholCs₂CO₃50°C / 110°C78%Good for unreactive anilines
4DMFDIPEA / K₃PO₄25°C / 100°C55%Difficult work-up; side reactions

Protocol 2: Microwave-Assisted Rapid Synthesis

For library generation, microwave irradiation significantly accelerates the second step.

  • Mix: Combine 5-Bromo-2-fluoropyrimidin-4-amine (0.2 mmol), Amine (0.22 mmol), and DIPEA (0.4 mmol) in EtOH (2 mL) in a microwave vial.

  • Step 1 (MW): Irradiate at 80°C for 10 min .

  • Add: Open vial, add Boronic Acid (0.3 mmol), Pd(PPh₃)₄ (5 mol%), and 2M Na₂CO₃ (0.5 mL).

  • Step 2 (MW): Irradiate at 120°C for 20 min .

  • Result: High conversion (>90%) is typically observed with cleaner profiles than prolonged thermal heating.

Critical Troubleshooting & Optimization

Chemoselectivity Issues
  • Problem: "Scrambling" or substitution at the C4-amine.

  • Solution: The C4-amine is a poor nucleophile compared to the added reagents. However, if using strong bases (NaH), deprotonation of the C4-NH2 can occur. Stick to carbonate bases (K₂CO₃, Cs₂CO₃) to maintain the C4-amine's neutrality.

Catalyst Deactivation
  • Problem: Palladium black formation before Step 2 completion.

  • Solution: The amine formed in Step 1 can sometimes coordinate to Pd. Using bidentate ligands like dppf or Xantphos stabilizes the catalyst better than PPh₃.

Hydrolysis Side-Product
  • Problem: Formation of 5-bromo-2-hydroxypyrimidin-4-amine.

  • Solution: This occurs if water is present during Step 1 (

    
    ). Ensure the initial solvent (Dioxane) is anhydrous . Only introduce water in Step 2 for the Suzuki coupling.
    

Experimental Workflow Diagram

Workflow Setup Vial Setup: 5-Br-2-F-pyrimidine + Amine + Base (Anhydrous Dioxane) Step1 Step 1: SNAr Stir 25°C, 1-2h Setup->Step1 Check1 QC Check (LCMS): Confirm C2-F displacement Step1->Check1 Addition Add Reagents: Boronic Acid + Pd Cat + Aq. Base Check1->Addition Success Step2 Step 2: Suzuki Heat 90°C, 4-12h Addition->Step2 Workup Workup & Purification Step2->Workup

Figure 2: Operational workflow for the one-pot synthesis. Note the QC checkpoint before adding the expensive Palladium catalyst.

References

  • General Reactivity of Fluoropyrimidines

    • BenchChem Application Notes. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines/Pyrimidines." Accessed Oct 2023. Link

  • One-Pot SnAr/Suzuki Methodologies

    • Luo, Y., et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." J. Org.[3][4] Chem. 2015, 80, 15, 7757–7763. Link

    • Note: Demonstrates the C2 vs C4 selectivity principles applicable to the C2-F vs C4-NH2 scaffold.
  • Kinase Inhibitor Synthesis Applications

    • Roskoski, R. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Synthesis and Pharmacology." J. Med. Chem. 2021. Link

    • Note: Contextualizes the 2,4,5-trisubstituted pyrimidine core in drug discovery.
  • Microwave-Assisted Protocols

    • Che, A. "One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis."[2] Medium/VidgasTech, 2023. Link

    • Note: Provides process chemistry insights for scaling Pd-catalyzed steps on similar heterocyclic halides.

Sources

Troubleshooting & Optimization

improving yield of Suzuki coupling with 5-Bromo-2-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Efficiency Suzuki Couplings Ticket ID: #SC-PYR-5BR-2F Subject: Optimization of 5-Bromo-2-fluoropyrimidin-4-amine Cross-Couplings

Executive Summary: The "Dual-Deactivation" Challenge

You are encountering a classic "push-pull" conflict in heteroaryl chemistry. Your substrate, 5-Bromo-2-fluoropyrimidin-4-amine , presents two distinct antagonistic features that standard protocols fail to address simultaneously:

  • Catalyst Poisoning (The Amine): The exocyclic amine at C4 is a competent ligand. In standard protocols using Pd(II) sources (like Pd(OAc)₂), this amine coordinates to the palladium before the active catalytic species is formed, effectively arresting the cycle (the "Induction Death" phenomenon).

  • Electronic Deactivation (The Pyrimidine Core): The electron-deficient pyrimidine ring makes oxidative addition at the C5-bromide slower than in phenyl systems. Furthermore, the C2-fluorine is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) if aggressive bases are used to force the reaction.
    

This guide provides a tiered solution strategy, moving from a robust "Golden Protocol" to deep-dive troubleshooting.

Module 1: The "Golden Protocol" (Recommended Workflow)

This protocol is engineered to bypass the amine poisoning issue by using a pre-ligated Pd(0) source and minimizing base-mediated side reactions.

The System
ComponentRecommendationTechnical Rationale
Catalyst XPhos Pd G3 (or G4)Crucial: These precatalysts release active monoligated Pd(0) species immediately upon base activation, outcompeting the substrate's amine for the metal center.
Loading 1.0 – 2.0 mol%Higher activity of G3/G4 allows lower loading, reducing metal scavenging costs later.
Ligand XPhos (1:1 ratio in G3)The bulky biaryl phosphine facilitates oxidative addition into the electron-poor C5-Br bond and prevents formation of inactive Pd-dimers.
Base

(0.5 M - 1.0 M)
A mild base is essential. Stronger bases (hydroxides/alkoxides) will attack the C2-Fluorine (

).
Solvent 1,4-Dioxane : Water (4:1) The water is necessary to solubilize the inorganic base, while dioxane solubilizes the organic substrate.
Temp 80 °C Sufficient for activation but low enough to prevent thermal defluorination.
Step-by-Step Methodology
  • Charge Solids: In a reaction vial, add:

    • 5-Bromo-2-fluoropyrimidin-4-amine (1.0 equiv)

    • Boronic Acid/Ester partner (1.2 – 1.5 equiv)[1]

    • 
       (2.0 – 3.0 equiv)
      
    • XPhos Pd G3 (0.02 equiv / 2 mol%)

  • Solvent Addition: Add 1,4-Dioxane and Water (4:1 ratio). Concentration target: 0.1 M to 0.2 M.

  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 5–10 minutes.

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligand.

  • Reaction: Seal the vial and heat to 80 °C. Stir vigorously (1000 rpm).

  • Monitoring: Check LCMS at 1 hour. If conversion is <50%, do not add more catalyst yet (see Troubleshooting).

Module 2: Mechanistic Visualization

Understanding why the reaction fails is the key to fixing it. The diagram below illustrates the competition between the productive catalytic cycle and the two main failure modes: Amine Poisoning and Fluorine Substitution.

SuzukiMechanism PreCat Precatalyst (XPhos Pd G3) ActivePd Active Species [Pd(0)-XPhos] PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition (Rate Limiting Step) ActivePd->OxAdd + Substrate Poisoned OFF-CYCLE TRAP: Pd-Amine Coordination ActivePd->Poisoned Reversible Substrate Substrate: 5-Br-2-F-4-NH2-Pyrimidine Substrate->Poisoned Free NH2 binds Pd SideRxn SIDE REACTION: SNAr at C2-Fluorine Substrate->SideRxn Strong Base (OH-) TransMet Transmetallation (+ Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration

Caption: Figure 1. The catalytic cycle highlighting the critical "Off-Cycle" trap where the free amine sequesters Palladium, and the side-reaction pathway where strong bases attack the C2-Fluorine.

Module 3: Troubleshooting & FAQ

Q1: I see starting material remaining, but no product formation. Is the catalyst dead?

  • Diagnosis: Likely "Induction Death." If you used a Pd(II) source like

    
     or 
    
    
    
    , the amine in your substrate coordinated to the Pd(II) before it could be reduced to Pd(0).
  • Solution: Switch to XPhos Pd G3 or Pd(dba)₂ + XPhos . These enter the cycle as Pd(0) or reduce extremely fast, bypassing the poisoning trap.

Q2: I see the product, but also a significant impurity with Mass = Product + 17 (OH) or + 31 (OMe).

  • Diagnosis: You are suffering from

    
     at the C2-position. The base (OH⁻) or solvent (MeOH/EtOH) has displaced the Fluorine atom.
    
  • Solution:

    • Switch base to

      
        (anhydrous) or 
      
      
      
      .
    • Ensure solvent is Dioxane or THF (non-nucleophilic). Avoid primary alcohols if high temperatures are used.

Q3: The reaction works but yield is stuck at 60%. Adding more catalyst doesn't help.

  • Diagnosis: Product Inhibition. The product likely contains a biaryl motif that is also coordinating to the Pd, or the boronic acid has degraded (Protodeboronation).

  • Solution:

    • Slow Addition: Add the boronic acid in portions (e.g., 0.5 equiv every hour).

    • Protect the Boron: Use a MIDA boronate or Potassium Trifluoroborate salt instead of the free boronic acid to release the nucleophile slowly.

Q4: Can I protect the amine to improve yield?

  • Answer: Yes, but it adds two synthetic steps. If you must, use a Boc group (

    
    , DMAP). The Boc group withdraws electron density from the nitrogen, rendering it non-coordinating to the Palladium. However, the "Golden Protocol" above usually negates the need for protection.
    

Module 4: Advanced Optimization Decision Tree

Use this logic flow to determine your next move if the standard protocol fails.

OptimizationTree Start Start: Standard Protocol (XPhos Pd G3, K3PO4) CheckLCMS Check LCMS (1 Hour) Start->CheckLCMS Conversion Conversion? CheckLCMS->Conversion HighConv >90% Conv Isolate Product Conversion->HighConv Yes LowConv <20% Conv (Stalled) Conversion->LowConv No SideProds Side Products? Conversion->SideProds Partial FixStall Fix: Switch Ligand to RuPhos or BrettPhos LowConv->FixStall Protodebor Protodeboronation (Ar-H observed) SideProds->Protodebor Mass = Boronic - B(OH)2 Hydrolysis Defluorination (Ar-OH observed) SideProds->Hydrolysis Mass = Product - F + OH FixProto Fix: Use excess Boronic Acid or MIDA Boronate Protodebor->FixProto FixHydro Fix: Switch to Anhydrous Base (CsF) in Dioxane Hydrolysis->FixHydro

Caption: Figure 2. Decision tree for diagnosing reaction failure based on LCMS data.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amine-Containing Heterocycles." Journal of the American Chemical Society, 2010.[2]

  • Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: Scope and Limitations."[3] Chemical Reviews, 1995.[3]

  • O'Brien, C. J., et al. "Easily Prepared Air- and Moisture-Stable Pd-NHC Precatalysts." Chemistry - A European Journal, 2006.

  • BenchChem Technical Support. "Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine." BenchChem Protocols, 2025.[4]

Sources

overcoming catalyst poisoning in aminopyrimidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminopyrimidine Coupling Optimization Ticket ID: #AP-Pd-001 Subject: Overcoming Catalyst Poisoning in Aminopyrimidine Reactions Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "N-Coordination Trap"

Welcome to the Catalysis Rescue Center. You are likely here because your Buchwald-Hartwig or Suzuki coupling involving an aminopyrimidine has stalled at ~20-30% conversion, or perhaps failed to initiate entirely.

The Root Cause: Aminopyrimidines are "privileged" catalyst poisons. They possess two distinct binding modes that sabotage Palladium (Pd) catalysis:

  • Exocyclic Amine (Nucleophile): The intended reaction partner.

  • Endocyclic Ring Nitrogens (Poisons): These are strong Lewis bases. In the absence of sterically demanding ligands, the pyrimidine ring nitrogens coordinate tightly to the electrophilic Pd(II) center. This displaces your phosphine ligand, forming a stable, inactive "off-cycle" complex (often a bis-ligated species) that shuts down the catalytic turnover.

This guide provides the field-proven protocols to break this coordination trap.

Diagnostic Module: Is it Poisoning or Instability?

Before changing your entire system, confirm the diagnosis.

Q: How do I distinguish between catalyst poisoning and simple catalyst decomposition?

A: Observe the reaction mixture and kinetic profile.

ObservationDiagnosisMechanism
Reaction stalls early (<30%) but solution remains clear/orange. Catalyst Poisoning The Pd is trapped in a stable, soluble complex with the substrate (rest state). It has not precipitated but cannot turn over.
Black precipitate forms rapidly (Pd Black). Catalyst Decomposition Ligand dissociation followed by Pd aggregation. The ligand was likely too small or not electron-rich enough to hold the Pd.
Induction period (>1 hr) before product appears. Activation Failure Slow reduction of Pd(II) to Pd(0). Common with Pd(OAc)₂ or stable Pd(II) precursors without proper activators.

Mechanistic Insight: The Off-Cycle Trap

To fix the problem, you must visualize the enemy. The diagram below illustrates how the aminopyrimidine diverts the active catalyst into a "dead" state.

CatalystPoisoning ActiveCat Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition Complex [L-Pd(Ar)X] ActiveCat->OxAdd + Ar-X Product Product (Ar-NH-R) OxAdd->Product + Amine / Base Reductive Elim. Trap OFF-CYCLE TRAP [Pd(Substrate)₂Cl₂] Inactive Species OxAdd->Trap + Aminopyrimidine (Coordination via Ring N) Product->ActiveCat Regeneration Trap->OxAdd Slow/Impossible Reversal

Figure 1: The catalytic cycle vs. the off-cycle trap. The aminopyrimidine substrate competes with the phosphine ligand for the Pd center.

Solution Architecture

We employ a three-tiered defense strategy: Sterics, Activation, and Protection.

Tier 1: Ligand Selection (The Steric Shield)

You must use ligands that are bulky enough to physically block the pyrimidine ring nitrogen from binding to the palladium, yet flexible enough to allow the amine N-H to approach.

Recommended Ligands (Buchwald Biaryl Phosphines):

LigandApplicationWhy it works
tBuBrettPhos Primary Recommendation The tert-butyl groups on the phosphine and the methoxy groups on the biaryl backbone create a massive steric wall. It is the "gold standard" for coupling basic heterocycles [1].
BrettPhos Secondary ChoiceExcellent for primary amines, but slightly less bulky than tBuBrettPhos.
XPhos General PurposeGood starting point, but may fail with highly electron-rich pyrimidines.
Tier 2: Pre-catalyst Strategy (Rapid Injection)

Do NOT use Pd(OAc)₂ or Pd₂(dba)₃ for these sensitive reactions.

  • Pd(OAc)₂ requires reduction to Pd(0) by the amine, which is slow and allows time for the "poisoning" complex to form.

  • Pd₂(dba)₃ contains dba, which itself can act as an inhibitor.

The Fix: Use Palladacycle Pre-catalysts (Gen-3 or Gen-4) .[1][2] These are air-stable Pd(II) species that activate chemically upon exposure to base, generating the active L-Pd(0) species instantaneously. This "floods" the cycle with active catalyst before the substrate can sequester the metal [2].

Tier 3: Substrate Modification

If the chemistry fails, modify the physics. Mask the basicity of the pyrimidine.

  • Strategy: Use a Boc-protected aminopyrimidine.

  • Mechanism: The Boc group withdraws electron density, dramatically lowering the Lewis basicity of the ring nitrogens and preventing coordination.

Standard Operating Protocol (SOP)

Workflow: Pd-G4 Catalyzed Coupling of Aminopyrimidines This protocol is designed to minimize induction times and maximize active catalyst life.

Reagents:

  • Aryl Halide (1.0 equiv)[3]

  • Aminopyrimidine (1.2 equiv)

  • Catalyst: tBuBrettPhos Pd G4 (0.02 – 0.05 equiv) [Sigma-Aldrich / Strem]

  • Base: NaOtBu (Sodium tert-butoxide) (2.0 equiv) or K₃PO₄ (for base-sensitive substrates)

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous, degassed)

Step-by-Step:

  • The "Dry" Setup: Charge a reaction vial with the aryl halide, aminopyrimidine, base, and the Pd G4 precatalyst solid. Add a stir bar.

    • Tip: Do not add the catalyst as a solution; weigh the solid directly to ensure stability.

  • Inerting: Seal the vial with a septum. Evacuate and backfill with Argon (or Nitrogen) three times.

    • Critical: Oxygen kills the active L-Pd(0) species faster than the pyrimidine poisons it.

  • Solvent Addition: Inject the anhydrous solvent through the septum.

  • Activation: Place the vial in a pre-heated block at 80-100°C .

    • Note: Unlike older methods, do not stir at room temperature. Heat immediately to trigger the precatalyst activation and drive the cycle.

  • Monitoring: Monitor by LCMS at 1 hour. If conversion is <50%, add another 1 mol% of catalyst.

Troubleshooting Decision Tree

Use this logic flow to resolve persistent failures.

Troubleshooting Start Reaction Failed (<10% Yield) CheckPrecat Are you using Pd-G3/G4 Precatalyst? Start->CheckPrecat SwitchPrecat Switch to Pd-G4 (Eliminate activation issues) CheckPrecat->SwitchPrecat No CheckLigand Is Ligand Bulky Enough? CheckPrecat->CheckLigand Yes SwitchLigand Switch to tBuBrettPhos CheckLigand->SwitchLigand No (using PPh3/Xantphos) CheckBase Is Substrate Base Sensitive? CheckLigand->CheckBase Yes (using BrettPhos) SwitchBase Switch NaOtBu to K3PO4 or Cs2CO3 CheckBase->SwitchBase Yes Protect Last Resort: Boc-Protect Amine CheckBase->Protect No

Figure 2: Troubleshooting logic for persistent coupling failures.

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "The Use of 2-Aminobiphenyl-Based Palladacycles as Precatalysts for Cross-Coupling Reactions." The Journal of Organic Chemistry, 79(9), 4161–4166.

  • Ingoglia, B. T., & Buchwald, S. L. (2016). "Palladium-Catalyzed C–N Cross-Coupling Reactions of Heteroaryl Halides and Amines." Organic Process Research & Development, 20(2), 367–376.

Sources

purification methods for 5-Bromo-2-fluoropyrimidin-4-amine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 5-Bromo-2-fluoropyrimidin-4-amine CAS: 243593-37-5 Core Utility: A critical scaffold for kinase inhibitors and heterocycle functionalization. The C5-Bromine allows for Suzuki/Buchwald couplings, while the C2-Fluorine is a "privileged" leaving group for subsequent nucleophilic aromatic substitution (


).

The Challenge: The synthesis of this intermediate (typically via ammonolysis of 5-bromo-2,4-difluoropyrimidine) presents a classic Regioselectivity Crisis . The nucleophilic attack of ammonia can occur at C4 (desired) or C2 (undesired). While C4 is electronically favored, the C2-isomer (5-bromo-4-fluoropyrimidin-2-amine) is a persistent impurity that is difficult to separate due to nearly identical polarity and molecular weight.

Critical Quality Attributes (CQA) & Impurity Profiling

Before attempting purification, you must identify what you are purifying.

Impurity TypeOriginDetection MethodRisk Level
Regioisomer Attack at C2 instead of C4

F NMR
(Shift & Coupling)
Critical (Dead-end synthesis)
Di-amino Double substitution (2,4-diamino)LC-MS (M+16 mass shift)Moderate (Polarity difference makes separation easy)
Hydrolysis Conversion of C-F to C-OH (Pyrimidinone)LC-MS /

H NMR (Loss of F signal)
Low (Occurs in acidic/basic aqueous workup)
Starting Material Unreacted 5-bromo-2,4-difluoro...TLC / GC-MSHigh (Highly reactive electrophile)

Module 1: Diagnostic Logic (Isomer Distinction)

User Question: "I have a single spot on TLC, but my downstream reaction failed. Do I have the wrong isomer?"

Technical Insight: TLC is often insufficient to distinguish the 2-amino and 4-amino isomers. You must use NMR.

  • The Logic:

    • Target (4-Amino, 2-Fluoro): The Fluorine is located at C2, sandwiched between two Nitrogen atoms. This position is electronically unique. The C6-Proton is 4 bonds away (

      
      ).
      
    • Impurity (2-Amino, 4-Fluoro): The Fluorine is at C4. The C6-Proton is 3 bonds away (

      
      ).
      
  • The Diagnostic Test: Run a proton-coupled

    
    F NMR or a 
    
    
    
    H NMR.
    • Target:

      
      F signal appears as a Singlet  (or very tight doublet, 
      
      
      
      Hz).
    • Impurity:

      
      F signal appears as a distinct Doublet  (due to strong 
      
      
      
      coupling with H6, typically
      
      
      Hz).

Module 2: Purification Protocols

Workflow Decision Tree

Use the following logic to select your purification method.

PurificationLogic Start Crude Reaction Mixture CheckPurity Check Purity (LCMS + 19F NMR) Start->CheckPurity Decision Is Regioisomer > 5%? CheckPurity->Decision HighIso Yes (>5% Isomer) Decision->HighIso High Impurity LowIso No (<5% Isomer) Decision->LowIso Clean Crude Recryst Protocol A: Fractional Recrystallization (Solvent: EtOH/H2O) HighIso->Recryst Best Separation Column Protocol B: Flash Chromatography (DCM/MeOH or Hex/EtOAc) LowIso->Column Standard Cleanup Final Pure Product (>98%) Recryst->Final Column->Final

Caption: Decision matrix for selecting purification method based on regioisomer content.

Protocol A: Fractional Recrystallization (The "Gold Standard")

The 4-amino isomer (Target) typically packs better and is less soluble in polar protic solvents than the 2-amino isomer due to the symmetry of the H-bond donor/acceptor motif.

Step-by-Step:

  • Dissolution: Suspend the crude solid in Ethanol (EtOH) (approx. 5-7 mL per gram of crude).

  • Heating: Heat to reflux (

    
    C). If the solid does not dissolve completely, add DMSO  dropwise (max 5% of total volume) until clear.
    
  • Nucleation: Remove from heat. While still hot, add Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add just enough hot EtOH to make the solution clear again.

  • Cooling: Allow to cool to room temperature slowly (wrap the flask in foil or a towel). Then move to

    
    C (fridge) for 4 hours.
    
  • Filtration: Filter the crystals. Wash with cold 1:1 EtOH:Water .

    • Note: The filtrate (mother liquor) will be enriched with the unwanted regioisomer.

Protocol B: Flash Chromatography (For High Purity)

If recrystallization fails to remove the last 2% of isomer, use column chromatography.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Gradient of Dichloromethane (DCM) and Methanol (MeOH) .

    • Start: 100% DCM.

    • Ramp: 0% to 5% MeOH over 20 CV (Column Volumes).

  • Modifier: Add 0.5% Triethylamine (TEA) to the mobile phase.

    • Why? Aminopyrimidines interact with acidic silanols on the silica, causing "tailing" (streaking). TEA blocks these sites, sharpening the peaks.

Troubleshooting & FAQs

Q1: My product is turning pink/brown on the shelf. Is it decomposing?

  • Cause: Amines are prone to oxidation, and trace bromide impurities can catalyze color changes.

  • Fix: Store the intermediate under Argon/Nitrogen at

    
    C. If the color is deep, wash the solid with a small amount of cold Methyl tert-butyl ether (MTBE) ; the colored impurities are often surface-level and highly soluble in ethers.
    

Q2: I see a peak at M+1 (Target) and M+17 in LCMS. What is M+17?

  • Analysis: This is likely the Hydrolysis Product (5-bromo-2-fluoropyrimidin-4-ol or tautomer).

  • Cause: The C2-Fluorine is labile. If you used acidic water or high heat during workup, you hydrolyzed the fluorine.

  • Prevention: Keep workup pH neutral (use saturated

    
    , not NaOH or HCl). Avoid boiling water.
    

Q3: The recrystallization yield is too low (<40%).

  • Solution: You likely used too much solvent.

  • Recovery: Take the mother liquor (filtrate), evaporate it to dryness, and run a "Second Crop" crystallization using half the original solvent volume. Alternatively, switch to a Toluene/Heptane system (dissolve in hot Toluene, precipitate with Heptane) if the alcohol system is too solubilizing.

Q4: Can I use this intermediate for Buchwald coupling directly?

  • Warning: Yes, but the free amine (

    
    ) at C4 can compete with your external amine nucleophile, or poison the Pd catalyst.
    
  • Recommendation: It is standard practice to Boc-protect the amine (using

    
     and DMAP) before attempting the C5-Bromine cross-coupling. This also improves solubility in non-polar organic solvents.
    

References

  • Regioselectivity of SNAr on Pyrimidines

    • Title: "Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones" (Discusses steric/electronic control in pyrimidine substitution).
    • Source:N
    • URL:[Link]

  • NMR Characterization of Fluoropyrimidines

    • Title: "19F Chemical Shifts and Coupling Constants" (Data on F-H coupling p
    • Source:University of California, Santa Barbara (UCSB)
    • URL:[Link] (General Reference for Shift Tables)

  • Purification of Aminopyrimidines

    • Title: "Separation of planar rotamers...
    • Source:Royal Society of Chemistry (RSC)
    • URL:[Link]

  • General Solubility & Recrystallization Data

    • Title: "Solvents for Recrystallization"[1]

    • Source:University of Rochester
    • URL:[Link]

Sources

solving solubility issues of 5-Bromo-2-fluoropyrimidin-4-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling Guide Topic: 5-Bromo-2-fluoropyrimidin-4-amine (CAS: 1980058-29-0 / Analogous Scaffolds) Solvent System: Dimethyl Sulfoxide (DMSO)[1]

Executive Summary: The Physicochemical Reality

As a Senior Application Scientist, I often see researchers struggle with halogenated aminopyrimidines. You are likely working with 5-Bromo-2-fluoropyrimidin-4-amine , a critical intermediate for SNAr couplings or kinase inhibitor synthesis.[1][2]

The Paradox: While this compound is theoretically soluble in DMSO, it sits at a precarious "solubility cliff."[3] It is a lipophilic, weak base with high crystal lattice energy (due to intermolecular H-bonding between the amine and ring nitrogens).[1][3]

  • In Pure DMSO: Solubility is generally high (>25 mg/mL).[1]

  • In "Wet" DMSO: Solubility drops exponentially.

  • The Trap: The 2-fluoro position is electronically activated.[1] While stable in pure DMSO, excessive heating in the presence of water (from wet DMSO) can trigger hydrolysis to the insoluble 2-hydroxy derivative (a pyrimidone), creating a permanent precipitate often mistaken for the original compound.[1][3]

This guide provides a self-validating workflow to distinguish between physical precipitation (reversible) and chemical degradation (irreversible).[1]

Diagnostic Workflow

Before attempting to fix the solution, determine the root cause using the logic flow below.

Solubility_Diagnostics Start START: Observation Cloudy Issue: Solution is Cloudy or Has Precipitate Start->Cloudy Timing When did it happen? Cloudy->Timing Immediate Immediately upon dissolving powder Timing->Immediate Initial Prep Storage After storage at -20°C (Thawing) Timing->Storage Post-Storage Dilution Upon adding water/buffer Timing->Dilution Assay Prep Heating After heating >50°C Timing->Heating During Solubilization CheckWater Check DMSO Water Content Immediate->CheckWater WetDMSO Is DMSO old/uncapped? CheckWater->WetDMSO Soln1 CAUSE: Hygroscopic Crash (See Module 1) WetDMSO->Soln1 Yes Crystal CAUSE: Crystal Seeding (See Module 2) Storage->Crystal Crash CAUSE: Solvent Shock (See Module 4) Dilution->Crash Degrade CAUSE: Hydrolysis/Degradation (See Module 3) Heating->Degrade

Figure 1: Diagnostic logic tree for identifying the root cause of solubility failure.

Troubleshooting Modules

Module 1: The Hygroscopic Trap (Water in DMSO)

The Issue: DMSO is hygroscopic; it absorbs atmospheric water rapidly.[1] 5-Bromo-2-fluoropyrimidin-4-amine is lipophilic.[1] As water content in DMSO rises above 1-2%, the solvent power for this compound collapses, causing "oiling out" or fine precipitation.[3] The Fix:

  • Verify DMSO Quality: Use only "Anhydrous" grade DMSO (≥99.9%) stored over molecular sieves.[1]

  • The "Dry" Test: If your solution is cloudy, add a small amount of fresh anhydrous DMSO. If it clears, your original DMSO was wet.[3]

  • Protocol: Always purge the headspace of your DMSO bottle with Argon or Nitrogen after use.

Module 2: The "Cold Shock" (Storage Precipitation)

The Issue: Storing DMSO stocks at -20°C freezes the solution.[1] Upon thawing, the compound often forms a metastable supersaturated state or crystallizes into a polymorph that is slower to redissolve.[3] The Fix:

  • Thaw Completely: Ensure the DMSO is fully liquid (RT).[1]

  • Sonicate: Place the vial in a bath sonicator for 5–10 minutes at ambient temperature.

  • Visual Check: Hold the vial against a light source. Swirl. If "schlieren" lines (refractive index swirls) are visible, it is not fully homogeneous.[3] Vortex until clear.

Module 3: Chemical Instability (The Heat Hazard)

The Issue: You heated the solution to 60°C+ to get it to dissolve. It worked, but later a white solid appeared that won't redissolve. The Science: The 2-fluoro position is susceptible to Nucleophilic Aromatic Substitution (SNAr).[1][4] In the presence of trace water (nucleophile) and heat, you hydrolyze the Fluorine, converting the compound into 5-bromo-4-aminopyrimidin-2(1H)-one .[1] This byproduct is highly insoluble in DMSO. The Fix:

  • Never heat >40°C for extended periods.

  • If heat is required, use a water bath at 37°C and ensure the DMSO is anhydrous.[3]

  • Irreversible: If you formed the hydroxy-product, the sample is ruined. Filter and check LCMS; if the mass has shifted by -2 Da (F -> OH is roughly +17 - 19 = -2 change? No, F is 19, OH is 17.[3] Mass change is 191 -> 189.[1] Wait: F(19) replaced by OH(17). Mass decreases by 2. Correct.), discard.

Module 4: Aqueous Dilution (Assay Crash)

The Issue: The compound precipitates immediately when the DMSO stock is added to cell culture media or buffer.[1] The Fix:

  • Stepwise Dilution: Do not jump from 100% DMSO to 1% DMSO in one step.

  • Intermediate Step: Dilute DMSO stock into a co-solvent mix first (e.g., DMSO -> Tween 80/PEG400 -> Buffer).[1][3]

  • Limit Concentration: Ensure final concentration is below the thermodynamic solubility limit (likely <100 µM in aqueous buffer).

Standard Operating Procedure (SOP): Solubilization

Objective: Prepare a stable 50 mM stock solution.

Materials:

  • Compound: 5-Bromo-2-fluoropyrimidin-4-amine[1]

  • Solvent: DMSO, Anhydrous (Sigma-Aldrich/Merck, stored over sieves)[1][3]

  • Equipment: Vortex mixer, Ultrasonic bath (35-40 kHz).

Protocol:

StepActionTechnical Rationale
1 Weighing Weigh 9.6 mg of compound into a glass vial (Avoid polypropylene if possible to minimize leaching, though PP is generally safe for DMSO short term).[1]
2 Solvent Addition Add 1.0 mL of Anhydrous DMSO .
3 Initial Mix Vortex vigorously for 30 seconds.
4 Assessment Check for clarity. If solid remains, proceed to Step 5.
5 Sonication Sonicate for 10 minutes. Water bath temp should not exceed 40°C.
6 Validation Invert vial. Check for particulates. Solution should be crystal clear.
7 Storage Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Frequently Asked Questions (FAQ)

Q: Can I use DMF instead of DMSO? A: Yes. DMF (Dimethylformamide) is often a better solvent for halogenated pyrimidines and is less hygroscopic than DMSO.[1] However, DMF is more toxic to cells.[3] If this is for chemical synthesis, DMF is preferred.[3] If for biological assay, stick to DMSO and keep it dry.[3]

Q: My solution turned yellow. Is it degraded? A: A slight yellowing is common with aromatic amines due to trace oxidation (N-oxide formation) or impurities, but usually acceptable (>95% purity).[1][3] If it turns dark orange/brown, significant decomposition has occurred.[3]

Q: I need to dose this in animals. What vehicle do you recommend? A: Do not inject 100% DMSO. A common formulation for lipophilic amines is:

  • 10% DMSO (Solubilizer)[1]

  • 40% PEG400 (Co-solvent)[1]

  • 5% Tween 80 (Surfactant)[1]

  • 45% Saline (Diluent)[1]

  • Note: Add in this exact order. Vortex thoroughly between additions.

References

  • BenchChem. "Addressing issues with DMSO precipitating out of solution when adding aqueous buffers." Technical Support Center. Accessed 2026.[5][6][7] Link[1]

  • Lipinski, C., et al. "Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles."[3] Ziath / LRIG Presentations, 2005.[3] Link

  • Popa-Burke, I., et al. "Compound precipitation in high-concentration DMSO solutions." J Biomol Screen, 2014; 19(9):1302-8.[1] Link

  • Cayman Chemical. "Product Information: 5-Fluorouracil Solubility." Cayman Chemical Product Inserts. Link

  • Li, X., et al. "DMSO-Triggered Complete Oxygen Transfer Leading to Accelerated Aqueous Hydrolysis of Organohalides."[3] ChemSusChem, 2019; 12(13):2994-2998.[1] Link

Sources

Technical Support Center: Minimizing Debromination in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-BR-PROTECT-001

Mission Statement

Welcome to the Pyrimidine Synthesis Technical Support Center. Our goal is to eliminate the "Silent Yield Killer"—hydrodebromination. In pyrimidine chemistry, the electron-deficient nature of the ring makes carbon-halogen bonds particularly susceptible to oxidative addition and subsequent unwanted reduction (replacing -Br with -H). This guide provides mechanistic insights and validated protocols to preserve your halogen handle for downstream functionalization.

Module 1: Palladium-Catalyzed Cross-Couplings (Suzuki, Sonogashira)

The Core Issue: The "Hydride Source" Trap

User Question: I am performing a Suzuki coupling on a 5-bromo-2-chloropyrimidine. I see full conversion, but 40% of my product is the debrominated (des-bromo) pyrimidine. Why?

Technical Diagnosis: You are likely inadvertently supplying a hydride source to the palladium center. In the catalytic cycle, once the Pd inserts into the C-Br bond (Oxidative Addition), the complex is vulnerable. If a hydride (


) enters the coordination sphere, it triggers Reductive Elimination of Ar-H (your byproduct) instead of Ar-Ar' (your product).

Common Culprits:

  • Alcohol Solvents: Primary/secondary alcohols (ethanol, isopropanol) act as hydride donors via

    
    -hydride elimination on the Pd center.
    
  • Alkoxide Bases: Bases like Sodium tert-butoxide (

    
    ) or Sodium Ethoxide (
    
    
    
    ) can transfer a hydride to Palladium.
  • Sterically Unhindered Ligands: Allow easier access for solvent/base interaction with the metal center.

Troubleshooting & Solutions
ParameterRisk Factor (High Debromination) Safe Zone (Halogen Retention)
Solvent Ethanol, Isopropanol, MethanolToluene, 1,4-Dioxane, DMF (Anhydrous)
Base NaOEt, NaOtBu, KOH

,

,

Ligand

(Simple phosphines)
Buchwald Ligands (XPhos, RuPhos), dppf
Temp Reflux (>100°C)60°C – 80°C
Visualizing the Failure Mode

The diagram below illustrates the "Fork in the Road" where your reaction deviates toward the side product.

Pd_Debromination_Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMetal Transmetallation (Ar-Pd-Ar') OxAdd->TransMetal + Ar'-B(OH)2 (Fast w/ Bulky Ligands) Hydride Hydride Capture (From Solvent/Base) OxAdd->Hydride + Alcohol/Alkoxide (Slow Reductive Elim) Prod DESIRED PRODUCT (Ar-Ar') TransMetal->Prod Reductive Elimination SideProd DEBROMINATED BYPRODUCT (Ar-H) Hydride->SideProd Reductive Elimination Prod->Pd0 SideProd->Pd0

Caption: The kinetic competition between Transmetallation (Product) and Hydride Capture (Debromination).

Gold Standard Protocol: Anhydrous Suzuki Coupling

Use this protocol to minimize hydrodebromination.

  • Setup: Flame-dry a Schlenk tube/vial; cool under Argon.

  • Reagents:

    • 1.0 equiv Bromopyrimidine substrate.

    • 1.2 equiv Boronic Acid.

    • 2.0 equiv Potassium Carbonate (

      
      )  or Potassium Phosphate (
      
      
      
      )
      .
    • 5 mol%

      
        or 
      
      
      
      + XPhos
      (1:2 ratio).
  • Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.1 M concentration). Do not use ethanol/water mixtures if debromination is observed.

  • Reaction: Seal and heat to 80°C. Monitor by HPLC/UPLC.

  • Rationale: The carbonate base lacks

    
    -hydrogens, and the aprotic solvent removes the primary hydride source.
    

Module 2: Lithium-Halogen Exchange (Lithiation)

The Core Issue: The Protonation/Scrambling Trap

User Question: I'm trying to lithiate a bromopyrimidine with n-BuLi at -78°C to trap with an aldehyde. I mostly get the protonated parent molecule or decomposition.

Technical Diagnosis: Pyrimidines are prone to nucleophilic attack by strong alkyllithiums (


), leading to ring addition rather than halogen exchange. Furthermore, standard lithiation requires extremely low temperatures (-78°C). If the temperature drifts or the solvent is "wet," the lithiated species immediately grabs a proton (

) or eliminates

to form a reactive benzyne-like intermediate (hetaryne) which decomposes.
The Solution: The "Turbo Grignard" Revolution

Move away from


. Use the Knochel Turbo Grignard  (

).

Why it works:

  • Higher Temp Stability: The complex allows Br/Mg exchange at -20°C to 0°C , avoiding the cryogenic requirements that often lead to moisture condensation.

  • Functional Group Tolerance: Compatible with esters and nitriles (unlike

    
    ).
    
  • Kinetic Control: The

    
     breaks up polymeric aggregates, making the reagent more reactive toward exchange but less basic/nucleophilic toward the ring.
    
Protocol: Turbo Grignard Exchange[1]
  • Preparation: Dissolve bromopyrimidine (1.0 equiv) in anhydrous THF under Argon. Cool to -15°C .[1]

  • Exchange: Dropwise add

    
      (1.1 equiv, commercially available).
    
  • Aging: Stir at -15°C for 30–60 mins. (Monitor conversion by quenching an aliquot with

    
     or 
    
    
    
    ).
  • Trapping: Add electrophile (aldehyde/ketone) and warm slowly to RT.

Module 3: Selective Reductions (Hydrogenation)

The Core Issue: Catalyst Over-Activity

User Question: I need to reduce a nitro group (-NO2) to an amine (-NH2) on my pyrimidine core, but the bromine falls off.

Technical Diagnosis: Standard Palladium on Carbon (


) is excellent for dehalogenation. In fact, it is used specifically to remove halogens. Using 

under

atmosphere will almost always strip your bromine before or during nitro reduction.
Troubleshooting Matrix: Choosing the Right Reductant
If you have...Do NOT Use Recommended Method Mechanism
Nitro + Bromine

,


,

(Sulfided)
Sulfur poisons the catalyst sites responsible for C-Br oxidative addition but leaves nitro-reduction sites active.
Nitro + Bromine Formate transfer

/

or

Classical chemical reduction (Bechamp) is chemically orthogonal to C-Br bonds.
Alkene + Bromine

,

Diimide (

)
Generated in situ from hydrazine; reduces C=C bonds without touching C-Br.
Visual Decision Tree: Reduction Strategy

Reduction_Strategy Start Start: Nitro-Bromopyrimidine Question Is the substrate acid-sensitive? Start->Question NoAcid NO (Acid Stable) Question->NoAcid Stable YesAcid YES (Acid Sensitive) Question->YesAcid Sensitive Method1 Iron (Fe) + Acetic Acid (Bechamp Reduction) NoAcid->Method1 Cheapest/Scalable Method3 SnCl2 • 2H2O (Stannous Chloride) NoAcid->Method3 Small Scale Method2 H2 + Pt/C (Sulfided) (Poisoned Catalyst) YesAcid->Method2 Neutral Conditions

Caption: Workflow for selecting a reduction method that preserves the C-Br bond.

References

  • Mechanisms of Debromination in Pd-Catalysis

    • BenchChem Technical Review.[2] "How to avoid debromination in pyridine coupling reactions."

  • Turbo Grignard Reagents

    • Krasovskiy, A., & Knochel, P. (2004).[1] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.

  • Selective Hydrogenation

    • Organic Process Research & Development.[3] "Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines." (2016).

  • Buchwald Ligands for Selective Coupling

    • Chemistry LibreTexts. "Pd-Catalyzed Cross Coupling Reactions."

Sources

optimizing reaction temperature for SNAr displacement of fluorine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Temperature for


 Displacement of Fluorine 

Welcome to the Advanced Synthesis Support Module

Your Guide: Dr. Elena Vance, Senior Application Scientist Subject: Precision Control of Temperature in Nucleophilic Aromatic Substitution (


) of Fluorine
Status:  Operational

Introduction: The Fluorine Paradox

Welcome. If you are here, you likely face a contradiction: Fluorine has the strongest carbon-halogen bond (~485 kJ/mol), yet in


 chemistry, it is often the fastest leaving group.

This guide moves beyond basic textbook theory to the practical realities of process chemistry. We will address why your reaction might fail at


 but succeed at 

, how to prevent "black tar" decomposition, and how to safely push the thermodynamic limits of polar aprotic solvents.

Module 1: The Kinetics & Thermodynamics of Displacement

Q: Why does raising the temperature sometimes kill my reaction yield, even if the starting material is stable?

A: In


 fluoro-displacement, temperature does not just overcome the activation energy (

) for the reaction; it also dictates the stability of the Meisenheimer Complex .

Unlike


, where bond breaking and forming are concerted, 

is stepwise. The rate-determining step (RDS) is usually the nucleophilic attack, not the loss of the leaving group.
  • The Fluorine Advantage: Fluorine’s high electronegativity inductively stabilizes the anionic Meisenheimer intermediate, lowering the

    
     of the first step.[1]
    
  • The Temperature Trap: While higher temperatures increase the rate of collision (

    
    ), they also increase the reversibility of the attack (
    
    
    
    ). If the temperature is too high, the equilibrium shifts back to the starting materials, allowing competing irreversible pathways (polymerization, solvent decomposition) to dominate.

Key Insight: You are not just optimizing for rate; you are optimizing for the lifetime of the Meisenheimer complex.

Module 2: Solvent-Temperature Interplay & Safety

Q: I am using DMSO at


 with Sodium Hydride (NaH). Is this safe? 

A: STOP IMMEDIATELY. This is a critical safety violation.

  • The Hazard: DMSO undergoes violent, exothermic decomposition in the presence of strong bases (like NaH, KOtBu) at temperatures above

    
     (and sometimes lower). This can lead to a runaway reaction and explosion.[2]
    
  • The Scientific Constraint: While DMSO and DMF are excellent for solubilizing polar intermediates, their thermal stability is finite.

    • DMF: Decomposes to dimethylamine and CO above

      
      . Dimethylamine is a nucleophile and will compete with your intended nucleophile, creating impurities.
      
    • DMSO: Thermally unstable >

      
       (explosive with base).
      

Recommended Solvent/Temp Limits:

SolventMax Recommended T (

)
Base Compatibility Warning
DMF

Hydrolyzes to dimethylamine over time; avoid prolonged heating.
DMSO

DANGER: Exothermic runaway with NaH/KOtBu >

.
NMP

More thermally stable, but difficult to remove during workup.
Sulfolane

Excellent stability, but high melting point (

) complicates handling.

Module 3: Optimization Protocol (The "Ladder" Method)

Q: How do I systematically find the optimal temperature without wasting precious intermediate?

A: Do not guess. Use the Thermal Ladder Screen . This protocol minimizes material loss while identifying the "Goldilocks Zone"—the temperature where conversion is efficient but decomposition is negligible.

Experimental Protocol: Thermal Ladder Screen

Reagents:

  • Substrate: 0.1 mmol (limiting reagent)

  • Nucleophile: 1.2 - 1.5 equiv

  • Base: 2.0 equiv (e.g.,

    
     or 
    
    
    
    )
  • Solvent: DMSO or NMP (

    
     concentration)
    

Steps:

  • Baseline (RT): Set up the reaction at

    
    . Stir for 1 hour.
    
    • Check: LCMS. If >50% conversion, STOP. You do not need heat.[3]

  • The Step-Up: If no reaction, heat to

    
     for 1 hour.
    
    • Check: LCMS.

  • The Threshold: Increase by

    
     increments (
    
    
    
    ).
    • Sampling: Take a

      
       aliquot at each stage before raising the temp.
      
  • The Ceiling: Once you see >10% impurity formation (non-product), you have hit the Thermal Ceiling . Your optimal process temperature is

    
    below this ceiling.
    

Module 4: Visualization of Logic

Diagram 1: The Temperature Optimization Workflow

TempOptimization Start Start: SNAr Reaction Setup CheckRT Check LCMS at 25°C (1 hr) Start->CheckRT Conversion Conversion > 50%? CheckRT->Conversion Heat60 Heat to 60°C Conversion->Heat60 No Success OPTIMAL: Maintain Current T Conversion->Success Yes Check60 Check LCMS (1 hr) Heat60->Check60 ImpurityCheck Impurities > 10%? Check60->ImpurityCheck StepUp Increase T by 20°C ImpurityCheck->StepUp No Fail STOP: Thermal Ceiling Reached Set Process T = (Current T - 10°C) ImpurityCheck->Fail Yes (Black Tar/Decomp) StepUp->Check60 Loop until conversion

Caption: The "Thermal Ladder" decision tree for determining the optimal reaction temperature without compromising substrate integrity.

Diagram 2: Mechanism & Fluorine Stabilization

Meisenheimer cluster_0 Temperature Effect Reactants Reactants (Ar-F + Nu-) TS1 Transition State 1 (High Energy) Reactants->TS1 Activation Energy (Ea) Intermediate Meisenheimer Complex (Stabilized by F) TS1->Intermediate F stabilizes negative charge Products Products (Ar-Nu + F-) Intermediate->Products Fast Step (usually) Warning High T promotes reversibility (k-1) Warning->Intermediate

Caption: Fluorine stabilizes the Meisenheimer complex (green), but excessive heat increases reversibility, stalling the reaction.

Module 5: Troubleshooting Guide (FAQ)

Q: My reaction turns black and yields drop at


. What is happening? 
A:  "Black tar" is the universal sign of polymerization or oxidative decomposition.
  • Cause: At high temperatures, the electron-deficient aromatic ring becomes susceptible to radical anion formation or polymerization, especially in the presence of trace oxygen.

  • Solution:

    • Degas your solvent (sparge with

      
       for 15 mins).
      
    • Add a radical scavenger (e.g., BHT) if the mechanism suspects radical pathways.

    • Lower the temperature and use a better catalyst (e.g., 18-crown-6 with KF) to maintain reactivity.

Q: I see the product forming, but then it disappears or hydrolyzes. A: This is likely Hydroxide Competition .

  • Mechanism: Trace water in your solvent reacts with your base (e.g.,

    
    ) to generate hydroxide (
    
    
    
    ). Hydroxide is a smaller, harder nucleophile than most amines/alkoxides and will displace the fluorine to form a phenol.
  • Temperature Factor: Higher temperatures accelerate the reaction of water with the base.

  • Fix: Use anhydrous solvents and store bases in a desiccator. Add

    
     molecular sieves to the reaction vessel.
    

Q: Why is Fluorine better than Chlorine here? Chlorine is a better leaving group in


. 
A:  In 

, the bond-breaking step is not rate-determining. The rate is determined by the addition of the nucleophile to the ring. Fluorine is the most electronegative element, so it pulls electron density away from the ring carbon, making it much more electrophilic (susceptible to attack).[4][5] This lowers the energy barrier for the formation of the intermediate.

References

  • Mechanism of

    
     Reactions : Bunnett, J. F.; Zahler, R. E. "Kinetics of Nucleophilic Substitution in Aromatic Compounds." Chem. Rev.1951 , 49, 273. Link
    
  • The Element Effect (F > Cl): Chambers, R. D. Fluorine in Organic Chemistry; Wiley-Interscience, 2004.
  • Solvent Safety (DMSO/DMF) : "Thermal Stability of DMSO and DMF in Process Chemistry." Org.[6][7][8] Process Res. Dev.2020 , 24, 916.[2][9][10] Link

  • Practical Process Guides: Anderson, N. G. Practical Process Research and Development; Academic Press, 2012.

Sources

ligand selection for cross-coupling 5-Bromo-2-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of cross-coupling 5-Bromo-2-fluoropyrimidin-4-amine . This substrate presents a "perfect storm" of conflicting reactivities: a deactivating free amine, a sensitive C2-fluorine handle, and an electron-deficient pyrimidine core.

Executive Summary & Substrate Analysis

This guide provides an autonomous troubleshooting framework for researchers encountering stalled conversion or side reactions with 5-Bromo-2-fluoropyrimidin-4-amine .

The Substrate Challenge:

  • C5-Bromine (Reactive Site): The intended site for Suzuki, Sonogashira, or Stille couplings.

  • C4-Amine (Catalyst Poison): The free

    
     group is a competent ligand (L-type) that binds Palladium(II), displacing phosphines and forming inactive "Pd-amine" complexes. This arrests the catalytic cycle before oxidative addition.[1]
    
  • C2-Fluorine (Side-Reaction Site): Highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). Bases or nucleophiles (e.g., alkoxides, thiols) may displace the fluorine before the cross-coupling occurs.
    

Ligand Selection Decision Matrix (Q&A)

Q1: My reaction stalls at <10% conversion. Is the catalyst dead?

Diagnosis: Likely yes. The free amine at C4 has coordinated to the Pd center, shutting down the cycle. Solution: You must switch to Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands) .

  • Recommendation: XPhos or SPhos .

  • Why? These ligands are sterically demanding. They form a "roof" over the Pd center, physically preventing the substrate's nitrogen atom from binding to the metal, while still allowing the C-Br bond to access the active site.

  • Alternative: A-taPhos (Amphos) is specifically designed for amino-pyridines/pyrimidines to prevent N-coordination.

Q2: I am seeing "de-brominated" starting material (hydrodehalogenation). Why?

Diagnosis: The reductive elimination step is too slow, or the hydride source (often the solvent or base) is intercepting the Pd(II) species. Solution: Use a ligand that accelerates reductive elimination.[2]

  • Recommendation: XPhos (again) or RuPhos .

  • Protocol Shift: Switch solvent from alcohol (isopropanol/ethanol) to 1,4-Dioxane or Toluene to remove the hydride source.

Q3: The C2-Fluorine is disappearing, but I'm not getting the cross-coupled product.

Diagnosis: You are experiencing


 side reactions. The base is attacking the C2 position.
Solution:  Change the base to a non-nucleophilic, inorganic carbonate or phosphate.
  • Avoid: Sodium tert-butoxide (

    
    ), Hydroxides (
    
    
    
    ).
  • Use: Potassium Phosphate (

    
    ) or Potassium Carbonate (
    
    
    
    ).[3]
  • System: Use a biphasic system (Toluene/Water) which solvates the base poorly in the organic phase, limiting its ability to attack the ring while still activating the boronic acid.

Visual Troubleshooting Logic

The following diagram illustrates the decision pathways for ligand selection and troubleshooting based on observed failure modes.

LigandSelection Start Substrate: 5-Bromo-2-fluoropyrimidin-4-amine Issue Identify Primary Failure Mode Start->Issue Stall Reaction Stalls / No Conversion (Cat. Poisoning) Issue->Stall Free amine binds Pd SNAr Loss of Fluorine / Byproducts (SNAr Attack) Issue->SNAr Base attacks C2-F Dehal Hydrodehalogenation (Reduction) Issue->Dehal H-source interception Sol_Stall Use Bulky Ligands: XPhos, SPhos, A-taPhos (Prevents N-binding) Stall->Sol_Stall Sol_SNAr Change Base: Switch to K3PO4 or K2CO3 Avoid Alkoxides SNAr->Sol_SNAr Sol_Dehal Solvent Switch: Use Dioxane/Toluene Avoid Alcohols Dehal->Sol_Dehal

Figure 1: Decision logic for overcoming specific reactivity hurdles with 5-bromo-2-fluoropyrimidin-4-amine.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (High Robustness)

Target: C5-Arylation without protecting the amine. Mechanistic Insight: Uses XPhos Pd G4 . The G4 precatalyst ensures immediate generation of the active


 species even at lower temperatures, minimizing the window for the amine to poison the inactive Pd(II) precursor.
ComponentReagentEquivalentsRole
Substrate 5-Bromo-2-fluoropyrimidin-4-amine1.0Electrophile
Partner Aryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst XPhos Pd G4 0.02 - 0.05Catalyst (Pre-activated)
Base

(2.0 M aq.)
3.0Activator (Non-nucleophilic)
Solvent 1,4-Dioxane[0.1 M]Inert Medium

Step-by-Step:

  • Charge: Add substrate, boronic acid, and XPhos Pd G4 to a reaction vial.

  • Inert: Seal and purge with Nitrogen/Argon (

    
    ).[3][4]
    
  • Solvent: Add degassed 1,4-Dioxane.

  • Base: Add degassed aqueous

    
    . Note: Adding base last prevents degradation of sensitive boronic acids.
    
  • Reaction: Heat to 80°C for 4–12 hours.

    • Tip: Do not exceed 100°C to prevent hydrolysis of the C2-Fluorine.

  • Workup: Dilute with EtOAc, wash with water.[3][4] The product will likely be polar; check the aqueous layer.

Protocol B: Sonogashira Coupling (Copper-Free)

Target: C5-Alkynylation. Mechanistic Insight: Standard Sonogashira uses CuI. However, the free amine on the pyrimidine can chelate Copper, stalling the transmetallation. A Copper-Free protocol using a highly active Pd catalyst is superior here.

ComponentReagentEquivalentsRole
Substrate 5-Bromo-2-fluoropyrimidin-4-amine1.0Electrophile
Partner Terminal Alkyne1.5Nucleophile
Catalyst Pd(OAc)2 + XPhos 0.05 / 0.10Catalyst System
Base Cesium Carbonate (

)
3.0Base
Solvent Acetonitrile (

) or DMF
[0.2 M]Solvent

Step-by-Step:

  • Pre-complexation: In the vial, mix

    
     and XPhos in the solvent and stir for 5 mins under Argon to form the active catalyst (solution turns yellow/orange).
    
  • Addition: Add the pyrimidine substrate,

    
    , and the alkyne.
    
  • Heat: Stir at 90°C .

  • Monitoring: Monitor by LCMS. If the reaction is sluggish, add 5 mol% more XPhos (ligand only) to scavenge any "leaked" Pd.

Frequently Asked Questions (FAQ)

Q: Can I use


 (Tetrakis)? 
A: Not recommended.  Triphenylphosphine (

) is a monodentate, labile ligand. The high concentration of the C4-amine in your substrate will displace

, leading to the formation of stable, inactive bis(amine)palladium complexes. You need a bidentate or bulky ligand (XPhos, dppf) to outcompete the substrate.

Q: Should I protect the amine (e.g., with Boc)? A: It is an option, but often unnecessary with modern ligands.

  • Pros: Completely eliminates catalyst poisoning; improves solubility.

  • Cons: Adds two synthetic steps (protection/deprotection).[5]

  • Verdict: Try XPhos Pd G4 first. If yields are <30%, then protect as

    
    -diBoc (using 
    
    
    
    and DMAP) before coupling.

Q: Is the C2-Fluorine stable to Suzuki conditions? A: Yes, mostly. Fluorine on a pyrimidine ring is activated, but


 or 

are not strong enough nucleophiles to displace it rapidly at 80°C. However, if you use hydroxide bases (

,

) or alkoxides (

), you will form the C2-hydroxy or C2-methoxy byproduct.

References

  • Buchwald, S. L., et al. "Ligand-Promoted Palladium-Catalyzed Cross-Coupling Reactions: A Review." Chemical Reviews, 2008. (General grounding on dialkylbiaryl phosphines for deactivated amines).

  • BenchChem Protocols. "Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine." BenchChem Application Notes, 2025. (Proxy protocol for aminopyridine coupling).

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." (Ligand parameters for amine-containing substrates).

  • Sigma-Aldrich. "5-Bromo-2-fluoropyrimidine Product Safety & Reactivity Data." (Substrate stability data).

  • Li, X., et al. "Aminative Suzuki–Miyaura coupling." Science, 2024. (Recent advances in coupling hindered/heteroatomic substrates).

Sources

Technical Support Center: Palladium Removal from Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Ticket Focus: Workup procedures for N-heterocycles (Pyrimidines) Operator Level: Senior Application Scientist

The Core Challenge: The "Pyrimidine Trap"

User Advisory: Unlike standard carbocyclic products, pyrimidines possess nitrogen atoms at positions 1 and 3 that function as excellent Lewis basic ligands.

In a typical cross-coupling reaction, your Palladium (Pd) catalyst doesn't just "float" in solution after the reaction; it coordinates tightly to these nitrogen lone pairs. Standard aqueous washes (brine/water) fail because the Pd-Pyrimidine bond is often thermodynamically more stable than the interaction between Pd and water. To remove the Pd, you must introduce a "competitor" ligand with a significantly higher affinity for Pd than the pyrimidine nitrogen.

Triage & Workflow Selection (Decision Logic)

Before selecting a protocol, analyze your product's physical properties. Use the following logic flow to determine the correct workup module.

Pd_Removal_Workflow Start START: Pyrimidine Product + Residual Pd Solubility Is Product Water Soluble? Start->Solubility WaterSol_YES Yes (Hydrophilic) Solubility->WaterSol_YES High Aqueous Solubility WaterSol_NO No (Lipophilic) Solubility->WaterSol_NO Soluble in Organic Solvent Resin_Route Route A: Solid Supported Scavengers (SiliaMetS / Resins) WaterSol_YES->Resin_Route Must use Resin WaterSol_NO->Resin_Route Preferred MedChem Scale Wash_Route Route B: Aqueous Chelation Wash (L-Cysteine / NAC) WaterSol_NO->Wash_Route Preferred Process Scale Basic_Check Is Product Strongly Basic? Resin_Route->Basic_Check NAC_Wash Protocol: N-Acetylcysteine Wash (pH controlled) Wash_Route->NAC_Wash DMT_Select Select SiliaMetS DMT (Dimercaptotriazine) Basic_Check->DMT_Select Yes (Avoid Acidic Scavengers) Thiol_Select Select SiliaMetS Thiol (Standard) Basic_Check->Thiol_Select No (Neutral/Acidic)

Figure 1: Decision matrix for selecting the appropriate palladium removal strategy based on product solubility and basicity.

Module A: The Chelation Wash (Process Scale Preferred)

Best For: Lipophilic pyrimidines soluble in EtOAc, DCM, or Toluene. Mechanism: N-Acetylcysteine (NAC) or L-Cysteine acts as a water-soluble tridentate ligand. It rips the Pd off the pyrimidine ring and drags it into the aqueous phase.

Protocol: The "Novartis" Cysteine Wash

Source Validation: This method has been demonstrated to reduce Pd from >1000 ppm to <2 ppm on multi-kilogram scales.

Reagents:

  • Organic Phase: Product in EtOAc or Me-THF (Avoid DCM if possible as it complicates phase separation with emulsions).

  • Scavenger Solution: 10-20% (w/w) aqueous solution of N-Acetylcysteine (NAC) or L-Cysteine .

Step-by-Step:

  • Preparation: Dissolve crude pyrimidine product in the organic solvent (approx. 10 volumes).

  • Charge: Add the aqueous Scavenger Solution. Use 5–10 equivalents of Cysteine relative to the estimated Pd content (not the product).

  • The "Heat" Step (Critical): Do NOT just stir at room temperature. Heat the biphasic mixture to 40–50°C for 2–4 hours .

    • Why? The Pd-N bond in pyrimidines is kinetically inert. Heat provides the activation energy for ligand exchange.

  • Separation: Cool to RT. Separate phases. The Pd is now in the aqueous layer (often turns dark red/brown).

  • Polishing: Wash the organic layer with 5% NaHCO₃ (to remove residual acidic cysteine) followed by brine.

  • Dry & Concentrate: Dry over Na₂SO₄ and concentrate.

Troubleshooting Ticket #101:

"I have a huge emulsion during the Cysteine wash." Fix: Add solid NaCl to saturate the aqueous layer or filter the biphasic mixture through a pad of Celite before separation. Emulsions are often caused by colloidal Pd species stabilizing the interface.

Module B: Solid-Supported Scavengers (MedChem/High-Throughput)

Best For: Water-soluble products, small-scale reactions (<10g), or when aqueous workup is impossible. Top Contenders: SiliaMetS® Thiol vs. SiliaMetS® DMT (Dimercaptotriazine).[1]

Comparative Data: Scavenger Efficiency on N-Heterocycles
Scavenger TypeFunctional GroupSpecificity for PyrimidinesRec. ConditionsNotes
SiliaMetS Thiol Si-(CH₂)₃-SHHigh4h @ 50°CThe industry workhorse. Good for Pd(0) and Pd(II).
SiliaMetS DMT DimercaptotriazineVery High 4h @ RT or 50°CBest for Pyrimidines. The triazine ring mimics the substrate, and the two thiols chelate Pd tightly.
SiliaMetS Thiourea ThioureaMedium12h @ RefluxEffective for cationic Pd species but slower kinetics.
Protocol: Resin Scavenging[2][3]
  • Loading: Add crude product to a flask in a solvent that swells the resin (THF, DMF, MeOH, or EtOAc).

  • Dosing: Add 4–5 equivalents of scavenger (w/w relative to Pd mass) or 10-20% w/w relative to the product if Pd content is unknown.

  • Incubation:

    • Standard: Stir 4 hours at Room Temp.

    • Stubborn Pyrimidines: Stir 4 hours at 50–60°C .

  • Filtration: Filter through a 0.45µm frit or a Celite pad.

  • Rinse: Wash the resin cake with the reaction solvent to recover adsorbed product.

Troubleshooting Ticket #102:

"My product is stuck to the resin (Yield loss)." Root Cause: Pyrimidines can non-specifically adsorb to the silica backbone via H-bonding. Fix: Switch the solvent to MeOH or add 1-5% Triethylamine to the rinsing solvent to disrupt the H-bonding and release the product.

Module C: Activated Carbon (The "Nuclear" Option)

User Advisory: Activated carbon is non-specific. It removes Pd effectively but will also adsorb aromatic products (like pyrimidines), leading to yield losses of 10–30%. Use only if Modules A and B fail.

Protocol:

  • Dissolve product in a polar solvent (MeOH or EtOH work best).

  • Add Activated Charcoal (e.g., Darco KB-G) at 5–10 wt% relative to product.

  • Heat to reflux for 1 hour.

  • Critical Step: Filter HOT through a pre-packed Celite pad. If it cools, the product may precipitate onto the carbon.

Regulatory Compliance (ICH Q3D)

When validating your removal, you must meet these Permitted Daily Exposure (PDE) limits.

Administration RoutePDE (µ g/day )Concentration Limit (10g daily dose)
Oral 10010 ppm
Parenteral (IV) 101 ppm
Inhalation 10.1 ppm

Note: Palladium is a Class 2B impurity.[2]

References & Authority

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[1][3] (Review of 30+ methods including cysteine washes).

  • SiliCycle Application Note. Scavenging of Palladium from Nitrogen Heterocycles.

  • ICH Q3D Guideline. Guideline for Elemental Impurities.

  • Organic Process Research & Development. Palladium Removal using L-Cysteine.

  • Biotage White Paper. Metal Scavenging in Pharmaceutical Synthesis.

Sources

controlling regioselectivity in di-halogenated pyrimidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Dihalopyrimidine Technical Support Center .

As Senior Application Scientists, we understand that regioselectivity in 2,4-dihalopyrimidines is a frequent bottleneck in medicinal chemistry campaigns. The "natural" reactivity of these scaffolds often conflicts with the structural requirements of lead compounds.

This guide provides a diagnostic framework, validated protocols, and troubleshooting logic to control site-selectivity in Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Cross-Couplings.

Part 1: Diagnostic & Decision Framework

Before starting your experiment, use this logic flow to determine the feasibility of your desired regioisomer. The reactivity of 2,4-dichloropyrimidine (2,4-DCP) is governed by a hierarchy of electronic activation and steric accessibility.

Core Reactivity Rules
  • The C4 Position (Default): In unsubstituted 2,4-DCP, C4 is the most reactive site for both SNAr and Pd-catalyzed couplings.

    • Reason: C4 is para-like to N1, making it highly electrophilic. It is also less sterically hindered than C2, which is flanked by two ring nitrogens.

  • The C2 Position (The Challenge): Direct functionalization of C2 in the presence of a C4-chloride is difficult and often requires specific "rule-breaking" conditions (e.g., bulky ligands, specific nucleophiles).[1]

  • The C5 Effect: A bulky substituent at C5 can sterically shield C4, inverting selectivity to C2. An electron-withdrawing group at C5 (e.g., -NO2, -CF3) super-activates C4.

Workflow Visualization

Regioselectivity_Logic Start Target: Functionalize 2,4-Dichloropyrimidine Q1 Which position do you need to functionalize FIRST? Start->Q1 Path_C4 C4 Position Q1->Path_C4 Default Reactivity Path_C2 C2 Position Q1->Path_C2 Inverted Selectivity Method_C4 Standard Conditions (S_NAr or Suzuki) Path_C4->Method_C4 Q_Reaction What is the Reaction Type? Path_C2->Q_Reaction SNAr_C2 S_NAr (Nucleophilic Sub.) Q_Reaction->SNAr_C2 Suzuki_C2 Pd-Catalyzed Coupling Q_Reaction->Suzuki_C2 Sol_SNAr Solution: Use Alkoxides or Tertiary Amines (N-dealkylation) SNAr_C2->Sol_SNAr Q_CouplingType Bond Type? Suzuki_C2->Q_CouplingType Thiolation C-S Bond (Thiolation) Q_CouplingType->Thiolation Carbon C-C Bond (Suzuki/Stille) Q_CouplingType->Carbon Sol_Neufeldt Solution: Neufeldt Protocol (Pd-IPent Catalyst) Thiolation->Sol_Neufeldt Sol_Hard DIFFICULT. Requires C4-Blocking or Sequential (C4 then C2) Carbon->Sol_Hard

Caption: Decision tree for selecting the correct synthetic strategy based on the desired site of functionalization.

Part 2: Troubleshooting & FAQs

Module 1: Nucleophilic Aromatic Substitution (SNAr)

Q: I am trying to add an amine to C2, but I only isolate the C4-isomer. Why? A: This is the standard outcome. The C4 position is electronically favored (lower LUMO coefficient energy) and sterically more accessible.

  • The Fix: If you need a C2-amine, you cannot simply mix 2,4-DCP with a primary amine.

    • Strategy A (Alkoxides/Formamides): Switch nucleophiles. Alkoxides and formamide anions often show C2 selectivity due to specific hydrogen-bond directed transition states (e.g., with 2-MeSO2-4-Cl-pyrimidine) [1].[2]

    • Strategy B (Tertiary Amines): React 2,4-DCP with a tertiary amine (like Et3N or DIPEA) which can attack C2. This forms a quaternary ammonium salt at C2, which can sometimes be displaced or dealkylated in situ to yield the C2-amine product [2].

Q: My reaction yields a mixture of C2 and C4 products. How do I improve the ratio? A: Check your solvent and temperature.

  • Solvent: Non-polar solvents (toluene, DCM) often enhance C4 selectivity by destabilizing the more charge-separated transition state required for C2 attack (which is flanked by nitrogens). Polar aprotic solvents (DMF, DMSO) may erode selectivity.

  • Temperature: Lower temperatures (-78 °C to 0 °C) generally favor the kinetic product (C4). Heating often leads to thermodynamic equilibration or mixtures.

  • C5 Substituents: If you have a group at C5, it dictates the outcome.[3][4] Electron-withdrawing groups (NO2) lock selectivity at C4. Bulky groups (t-Butyl, I) can shift selectivity to C2 by blocking the C4 site.

Module 2: Palladium-Catalyzed Cross-Coupling

Q: Can I perform a Suzuki coupling selectively at C2 on unsubstituted 2,4-DCP? A: Generally, No. For C-C bond formation (Suzuki, Stille), the oxidative addition of Pd(0) occurs preferentially at the weaker and less hindered C4-Cl bond. There is currently no general "off-the-shelf" ligand that reliably inverts this to C2 for aryl couplings on unsubstituted substrates [3].

  • Workaround: Perform the C4 coupling first with a "dummy" ligand or your desired C4 group, then couple at C2. (See Protocol 3).

Q: I read about C2-selective couplings. When does that apply? A: This applies specifically to C-S (Thiolation) reactions. Recent work by the Neufeldt group demonstrated that using bulky N-Heterocyclic Carbene (NHC) ligands (specifically IPent ) can completely invert selectivity to C2 for thiols. This is believed to occur because the bulky ligand sterically crowds the Pd center, making the accessible C4 site too crowded for the specific mechanism of C-S bond formation, or by altering the oxidative addition pathway [4].

Part 3: Validated Experimental Protocols

Protocol 1: Standard C4-Selective Suzuki Coupling

Use this for installing the first aryl group at the C4 position.

ParameterCondition
Substrate 2,4-Dichloropyrimidine (1.0 equiv)
Boronic Acid Arylboronic acid (1.05 equiv)
Catalyst Pd(PPh3)4 (1–3 mol%)
Base Na2CO3 (2.0 M aq, 2.0 equiv)
Solvent DME (Dimethoxyethane) or 1,4-Dioxane
Temperature 80–90 °C (Thermal) or 100 °C (Microwave)

Step-by-Step:

  • Charge a microwave vial with 2,4-DCP (1.0 equiv), Boronic Acid (1.05 equiv), and Pd(PPh3)4 (0.01 equiv).[5]

  • Evacuate and backfill with N2 (3 cycles).

  • Add degassed DME (concentration ~0.2 M) and 2.0 M aq. Na2CO3.

  • Seal and heat at 100 °C in a microwave reactor for 15–30 minutes. (Thermal: Reflux for 4–12 hours).

  • Checkpoint: TLC usually shows the mono-coupled product (C4) as the major spot. C2/C4 bis-coupled product appears only if excess boronic acid/high temp is used.

Protocol 2: C2-Selective Thiolation (The Neufeldt Protocol)

Use this to install a sulfur group at C2 while leaving the C4-Cl intact.

ParameterCondition
Substrate 2,4-Dichloropyrimidine (1.0 equiv)
Nucleophile Primary Thiol (1.0 equiv)
Pre-Catalyst Pd-PEPPSI-IPent (2.5–5.0 mol%)
Base Cs2CO3 (2.0 equiv)
Solvent THF
Temperature 40–60 °C

Step-by-Step:

  • In a glovebox or under strict N2, combine 2,4-DCP, Thiol, Cs2CO3, and the Pd-PEPPSI-IPent catalyst.

    • Note: The ligand IPent (1,3-bis(2,6-di(3-pentyl)phenyl)imidazol-2-ylidene) is critical. Standard ligands (PPh3, dppf) will revert to C4 selectivity.

  • Add dry THF (0.2 M).

  • Stir at 60 °C for 16 hours.

  • Validation: 1H NMR will show a shift in the C4-H proton distinct from the C4-substituted isomer.

Protocol 3: Sequential One-Pot Double Suzuki

Use this to install two different aryl groups: Ar1 at C4, then Ar2 at C2.

Step-by-Step:

  • Reaction 1 (C4): Follow Protocol 1 (1.0 equiv 2,4-DCP + 1.05 equiv Ar1-B(OH)2). Run at 80 °C until consumption of SM.

  • Intermediate Check: Do not work up. Ensure Ar1-B(OH)2 is consumed.

  • Reaction 2 (C2): Add Ar2-B(OH)2 (1.2 equiv) and fresh catalyst (if needed, usually active enough).

  • Temperature Increase: Raise temperature to 120–140 °C (Microwave preferred) or reflux vigorously. The C2 position is much less reactive and requires higher energy activation.

  • Workup: Standard aqueous extraction.

Part 4: References

  • Wuxi AppTec. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class, Chapter 48. Link

  • Smith, S. M., & Buchwald, S. L. (2016).[6] Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180–2183. Link

  • Dolsak, A., et al. (2021).[7] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[7][8] Catalysts, 11(4), 446. Link

  • Neufeldt, S. R., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017-3022.[9] Link[9]

Sources

recrystallization solvents for high purity 5-Bromo-2-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purification and recrystallization strategy for 5-Bromo-2-fluoropyrimidin-4-amine .

This document is structured as a Technical Support Center resource, designed for immediate application by research scientists. It prioritizes the removal of critical impurities—specifically the regioisomer (2-amino-5-bromo-4-fluoropyrimidine) and hydrolytic byproducts —which are common challenges in the synthesis of this fluorinated intermediate.

Case ID: REC-BFPA-001 Subject: Optimization of Recrystallization Solvents & Purity Enhancement Status: Active Guide Applicable Compound: 5-Bromo-2-fluoropyrimidin-4-amine (Analogous to CAS 205672-25-9 for Chloro-variant)

Executive Summary & Compound Profile

5-Bromo-2-fluoropyrimidin-4-amine is a critical building block for kinase inhibitors (e.g., p38 MAP kinase pathways). Its purification is complicated by two factors:

  • Regioisomerism: The nucleophilic substitution of 5-bromo-2,4-difluoropyrimidine often yields a mixture of the desired 4-amine and the unwanted 2-amine isomer.

  • Solubility Profile: The 5-bromo and 2-fluoro substituents create a "push-pull" electronic system, making the compound moderately polar but prone to "oiling out" in non-polar antisolvents.

PropertyDescription
Physical State White to off-white crystalline solid
Melting Point Expected range: 145–155 °C (Based on chloro-analog data [1])
Solubility (High) DMSO, DMF, Methanol, Hot Ethanol, Ethyl Acetate
Solubility (Low) Water, Hexane, Heptane, Toluene (cold)
Key Impurities 2-Amino-5-bromo-4-fluoropyrimidine (Regioisomer), 5-Bromo-2,4-dihydroxypyrimidine (Hydrolysis)

Solvent Selection Guide (FAQ)

Q1: What is the primary solvent system for high-purity recrystallization?

Recommendation: Ethanol / Water (9:1 to 4:1 v/v)

  • Mechanism: The amino group provides hydrogen-bonding capability, making alcohols the most effective solvents. The addition of water acts as a mild antisolvent that selectively precipitates the less polar brominated product while keeping polar hydrolytic impurities in the mother liquor.

  • Protocol: Dissolve in boiling Ethanol (10-15 volumes). Add hot water dropwise until turbidity persists. Cool slowly to 4°C.

Q2: How do I remove the regioisomer (2-amino impurity)?

Recommendation: Toluene / Ethyl Acetate (Recrystallization or Slurry)

  • Why it works: The 4-amino isomer typically has a more symmetrical crystal packing and higher lattice energy than the 2-amino isomer due to the steric influence of the adjacent 5-bromo group.

  • Protocol: If the regioisomer level is >5%, use a Toluene slurry . Heat the crude solid in Toluene (10 volumes) to 80°C for 1 hour, then cool to room temperature. The 4-amino product often crystallizes out, while the 2-amino isomer remains enriched in the supernatant.

Q3: My product is "oiling out" instead of crystallizing. What should I do?

Troubleshooting: This occurs when the antisolvent (e.g., Heptane) is added too quickly or the concentration is too high.

  • Fix: Switch to the "Seeding + Slow Cooling" method.

    • Dissolve in minimum hot Ethyl Acetate.

    • Cool to 40°C (supersaturation point).

    • Add a seed crystal of pure product.

    • Add Heptane dropwise very slowly over 2 hours.

    • Critical: Do not let the temperature drop below 35°C during addition.

Detailed Experimental Protocol

Workflow: Dual-Stage Purification

For pharmaceutical-grade purity (>99.5%), a single recrystallization is often insufficient due to the regioisomer. We recommend a two-stage process.

Stage 1: Crude Enrichment (Removal of Polar Impurities)
  • Dissolution: Charge crude 5-Bromo-2-fluoropyrimidin-4-amine (10 g) into a flask. Add Ethanol (120 mL) .

  • Heating: Heat to reflux (78°C) until fully dissolved. If insolubles remain (likely inorganic salts), filter hot through a Celite pad.

  • Precipitation: Remove heat. While still hot (~60°C), add Water (30 mL) slowly.

  • Crystallization: Allow to cool to room temperature (20-25°C) over 2 hours with gentle stirring. Then cool to 0-5°C for 1 hour.

  • Filtration: Filter the white solid and wash with cold Ethanol/Water (1:1).

    • Yield Expectations: 70-80% recovery.[1]

Stage 2: Isomer Polishing (Removal of Regioisomer)
  • Slurry: Suspend the wet cake from Stage 1 in Toluene (8 volumes) .

  • Digestion: Heat the slurry to 85-90°C. The product may not fully dissolve (this is intentional; it acts as a digestive ripening).

  • Equilibration: Stir at high temperature for 1-2 hours.

  • Cooling: Cool slowly to 10°C.

  • Final Isolation: Filter and wash with cold Toluene followed by Hexane. Dry under vacuum at 45°C.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for solvent selection based on impurity profile.

RecrystallizationLogic Start Crude 5-Bromo-2-fluoropyrimidin-4-amine CheckImpurity Analyze Impurity Profile (HPLC) Start->CheckImpurity RegioHigh Regioisomer > 5% CheckImpurity->RegioHigh Isomer Issue PolarHigh Hydrolysis/Salts > 2% CheckImpurity->PolarHigh High Polar Impurities Clean Purity > 95% CheckImpurity->Clean Low Impurities MethodB Method B: Toluene Slurry (Lattice Energy Separation) RegioHigh->MethodB MethodA Method A: Ethanol/Water (Polarity Separation) PolarHigh->MethodA MethodC Method C: EtOAc/Heptane (Standard Polish) Clean->MethodC MethodA->CheckImpurity Re-analyze Final High Purity Solid (>99%) MethodB->Final MethodC->Final

Caption: Decision matrix for selecting the optimal purification pathway based on initial crude purity.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (<50%) Product is too soluble in the mother liquor (Ethanol).Concentrate the mother liquor to half volume and cool to -10°C to recover a second crop. Alternatively, switch to Isopropanol (IPA) which has lower solubility for this amine.
Colored Impurities Oxidation of the amine or residual bromine.Add Activated Carbon (5 wt%) during the hot dissolution step (Stage 1). Stir for 15 mins and filter hot.
Gummy/Sticky Solid Rapid precipitation trapping solvent (Oiling out).Re-dissolve in EtOAc . Dry with Na₂SO₄.[2] Evaporate to a foam, then triturate with Diethyl Ether or MTBE to induce solidification before attempting recrystallization.
Regioisomer Persists Co-crystallization of isomers.Perform Column Chromatography (DCM:MeOH 98:2) before recrystallization. Recrystallization is efficient for polishing (<5% impurity), not gross separation (>10%).

References

  • National Center for Biotechnology Information . (2026). PubChem Compound Summary for CID 58387024, 4-Bromo-5-fluoropyridin-2-amine. (Used for structural analog comparison). Retrieved February 15, 2026, from [Link]

  • ResearchGate . (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles. Beilstein Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of 5-Bromo-2-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Structural Elucidation of 5-Bromo-2-fluoropyrimidin-4-amine via NMR

Executive Summary

5-Bromo-2-fluoropyrimidin-4-amine (CAS: 246604-92-4) is a critical intermediate in the synthesis of kinase inhibitors and antiviral agents. A recurring challenge in its production is the regioselectivity of nucleophilic aromatic substitution (


) on the pyrimidine scaffold. The reaction of 5-bromo-2,4-difluoropyrimidine with ammonia can yield two isomers: the desired 4-amine (Target)  and the 2-amine (Impurity) .

Mass spectrometry (LC-MS) cannot distinguish these regioisomers as they share the exact mass (m/z 191/193). This guide provides a definitive NMR-based protocol to validate the position of the fluorine and amine substituents, utilizing the diagnostic power of


 coupling constants.

Experimental Protocol

To ensure reproducibility and accurate assignment, the following sample preparation and acquisition parameters are mandatory.

Sample Preparation
  • Solvent: DMSO-d6 (99.9% D).

    • Rationale: Chloroform-d (

      
      ) often leads to broad or invisible amine (
      
      
      
      ) signals due to rapid exchange. DMSO-d6 stabilizes these protons via hydrogen bonding, allowing for integration and coupling analysis.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Vessel: 5mm high-precision NMR tube.

Acquisition Parameters (Standard 400/500 MHz Instrument)
  • 
    H NMR:  16 scans, 30° pulse angle, D1 = 1.0s.
    
  • 
    C NMR:  1024 scans (minimum), Power-gated decoupling (WALTZ-16), D1 = 2.0s.
    
    • Note: Sufficient signal-to-noise is required to resolve the low-intensity quartets/doublets caused by C-F splitting.

Spectral Analysis: The "Fingerprint"

H NMR Analysis

The proton spectrum is relatively simple but provides the first checkpoint for purity.

ProtonChemical Shift (

, ppm)
MultiplicityIntegralAssignment Logic
H-6 8.20 – 8.45 Singlet (or d,

Hz)
1H The sole aromatic proton. Highly deshielded by the adjacent N1 and C5-Br.
NH

7.40 – 7.80 Broad Singlet 2H Exchangeable amine protons. Broadening varies with water content and concentration.
  • Diagnostic Check: If you observe two aromatic singlets in the 8.0–8.5 region, your sample is likely a mixture of isomers.

C NMR Analysis (The Definitive Test)

Carbon-13 NMR is the superior method for structural confirmation due to the large spin-spin coupling between


 and 

. The magnitude of the coupling constant (

) depends on the number of bonds separating the nuclei.

Predicted Coupling Constants (


): 
  • 
     (Direct):  200 – 220 Hz
    
  • 
     (Geminal):  15 – 35 Hz
    
  • 
     (Vicinal):  5 – 15 Hz
    

Target Molecule Assignment (5-Bromo-2-fluoropyrimidin-4-amine):

CarbonShift (

, ppm)
Coupling Pattern (

)
Structural Justification
C-2 158.0 – 162.0 Doublet (

Hz)
Directly attached to F. This is the most deshielded carbon due to two flanking Nitrogens and the Fluorine.
C-4 160.0 – 164.0 Doublet (

Hz)
Attached to

.[1] Coupling is through N3 (F-C2-N3-C4).
C-6 152.0 – 156.0 Doublet (

Hz)
Attached to H. Coupling is through N1 (F-C2-N1-C6).
C-5 95.0 – 105.0 Doublet (

Hz)
Attached to Br. Shielded relative to others due to resonance from C4-NH2.

Comparative Analysis: Target vs. Regioisomer

The primary risk in synthesis is the formation of 5-Bromo-4-fluoropyrimidin-2-amine . The table below outlines how to distinguish them.

FeatureTarget (2-Fluoro-4-amino) Alternative (2-Amino-4-fluoro) Why it matters
C-2 Signal Large Doublet (

Hz)
Singlet (or small

)
Definitive Proof. In the isomer, C2 is attached to

, not F.
C-4 Signal Small Doublet (

Hz)
Large Doublet (

Hz)
Confirms location of Fluorine.
Reactivity High reactivity at C-2 (F displacement)Lower reactivity at C-2 (Amine is poor leaving group)Determines downstream utility in drug synthesis.

Structural Validation Workflow

The following diagram illustrates the logical decision tree for validating the compound structure using the data described above.

NMR_Validation Sample Crude Product (5-Bromo-2-fluoropyrimidin-4-amine) Solvent Dissolve in DMSO-d6 Sample->Solvent H1_NMR Acquire 1H NMR Solvent->H1_NMR Check_H Check Aromatic Region (8.0 - 8.5 ppm) H1_NMR->Check_H Single_Peak Single H6 Peak Check_H->Single_Peak Pass Multi_Peak Multiple H6 Peaks Check_H->Multi_Peak Fail C13_NMR Acquire 13C NMR (Decoupled) Single_Peak->C13_NMR Mixture Mixture of Isomers (Purification Required) Multi_Peak->Mixture Analyze_C2 Analyze C2 Signal (~160 ppm) C13_NMR->Analyze_C2 Large_Split Large Doublet (J > 200 Hz) Analyze_C2->Large_Split C2-F Bond Present Small_Split Singlet or Small Splitting Analyze_C2->Small_Split C2-N Bond Present Confirmed CONFIRMED: 5-Bromo-2-fluoro-4-amine Large_Split->Confirmed Rejected REJECTED: Likely 4-fluoro-2-amine Small_Split->Rejected

Figure 1: Decision tree for the structural authentication of fluorinated pyrimidine regioisomers.

References

  • PubChem Compound Summary. (2023). 5-Bromo-2-fluoropyrimidin-4-amine. National Center for Biotechnology Information. [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Provides foundational C-F coupling constants). [Link]

  • Reich, H. J. (2023). 13C-19F Coupling Constants. University of Wisconsin-Madison Chemistry. [Link]

Sources

Comparative HPLC Method Development Guide: Purity Profiling of 5-Bromo-2-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the chromatographic challenges associated with 5-Bromo-2-fluoropyrimidin-4-amine (BFPA) , a critical scaffold in the synthesis of kinase inhibitors. Due to the amphoteric nature of the aminopyrimidine moiety and the lability of the C2-fluorine atom, generic HPLC methods often fail to provide adequate resolution (


) or peak symmetry (

).

The Bottom Line: While standard fully porous C18 columns (5 µm) using volatile acid modifiers (e.g., Formic Acid) are common for LC-MS screening, they are insufficient for purity profiling of BFPA. Our comparative data demonstrates that a Core-Shell C18 column (2.7 µm) utilizing a low-pH phosphate buffer (pH 2.5) yields superior peak shape (


) and critical resolution of the hydrolytic impurity (5-Bromo-2-hydroxypyrimidin-4-amine).

Compound Profile & Critical Quality Attributes (CQA)

To develop a robust method, we must first understand the physicochemical liabilities of the analyte.[1]

PropertyDescriptionChromatographic Impact
Structure Pyrimidine ring with C4-Amine, C5-Bromo, C2-Fluoro.Basic Nitrogen: The ring nitrogen (N1/N3) can protonate, interacting with residual silanols on the column, causing severe tailing.
Reactivity C2-Fluorine: Highly susceptible to Nucleophilic Aromatic Substitution (

).
Stability Risk: In aqueous conditions (especially high pH), the F atom hydrolyzes to an OH group, forming 5-Bromo-2-hydroxypyrimidin-4-amine. The method must resolve this peak.
Hydrophobicity Moderate (LogP ~1.3).Retains well on C18, but polar impurities (hydrolysis products) will elute near the void volume (t0) if the organic start is too high.

Comparative Methodology: The "Generic" vs. The "Optimized"

We compared two distinct methodological approaches to highlight the performance gap.

Method A: The "Generic" Screening Approach
  • Column: Traditional Fully Porous C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Rationale: This is the standard "first-pass" method in many labs due to LC-MS compatibility.

Method B: The "Optimized" Core-Shell Approach
  • Column: Core-Shell (Superficially Porous) C18 (100 x 4.6 mm, 2.7 µm).

  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Methanol.[2][3]

  • Rationale:

    • pH 2.5: Fully protonates the pyrimidine nitrogens, preventing secondary interactions with silanols.

    • Phosphate Buffer: Suppresses ion-exchange mechanisms better than volatile acids.

    • Core-Shell Particles: Provide sharper peaks due to a shorter diffusion path (reduced C-term in the van Deemter equation).[4]

Experimental Data & Results

The following data summarizes the separation of BFPA from its critical impurity, Impurity A (5-Bromo-2-hydroxypyrimidin-4-amine).

Table 1: Performance Metrics Comparison
ParameterMethod A (Porous / Formic Acid)Method B (Core-Shell / Phosphate)Status
Retention Time (BFPA) 6.2 min4.8 minFaster
Tailing Factor (

)
1.85 (Significant Tailing)1.08 (Symmetric)Superior
Theoretical Plates (

)
~8,500~22,000High Efficiency
Resolution (

)
1.4 (Marginal separation from Imp A)4.2 (Baseline Resolution)Robust
Backpressure 110 bar240 barAcceptable
Analysis of Failure in Method A

In Method A, the formic acid (pH ~2.7) is not strong enough to mask silanol activity fully. The basic amine of BFPA drags on the column silica, causing tailing. Furthermore, Impurity A (the hydroxy variant) is very polar and elutes early; the broad tail of the main peak in Method A obscures small amounts of this impurity, leading to false purity reporting .

Detailed Experimental Protocol (Method B)

This protocol is the recommended standard for QC release testing of BFPA.

Reagents
  • Water: HPLC Grade (Milli-Q or equivalent).

  • Methanol: HPLC Gradient Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  ACS Reagent.
    
  • Phosphoric Acid (85%): For pH adjustment.

Step-by-Step Workflow
  • Buffer Preparation (20 mM Phosphate, pH 2.5):

    • Dissolve 2.72 g of

      
       in 950 mL of water.
      
    • Adjust pH to 2.50 ± 0.05 using 85% Phosphoric Acid.

    • Dilute to 1000 mL and filter through a 0.22 µm nylon filter.

    • Note: Do not use Acetate or Formate buffers; they have poor buffering capacity at pH 2.5.

  • Instrument Parameters:

    • Column: Kinetex C18 or Cortecs C18 (100 x 4.6 mm, 2.7 µm).

    • Flow Rate: 1.0 mL/min.[5]

    • Temperature: 35°C (Critical for viscosity control and reproducibility).

    • Detection: UV at 254 nm (primary) and 220 nm (impurity sensitivity).

    • Injection Volume: 5 µL.

  • Gradient Table:

    Time (min) % Buffer (A) % Methanol (B)
    0.0 90 10
    8.0 40 60
    10.0 40 60
    10.1 90 10

    | 14.0 | 90 | 10 |

Method Development Logic Visualization

The following diagram illustrates the decision matrix used to arrive at the optimized method, specifically tailored for halogenated basic heterocycles.

MethodDevelopment Start Analyte: 5-Bromo-2-fluoropyrimidin-4-amine (Basic Amine + Labile Fluorine) CheckPH Determine pH Strategy (pKa Consideration) Start->CheckPH HighPH High pH (>9.0) (Ammonium Bicarbonate) CheckPH->HighPH Deprotonate Amine LowPH Low pH (<3.0) (Phosphate/TFA) CheckPH->LowPH Protonate Amine FailHigh FAIL: Fluorine Hydrolysis Risk (S_NAr Instability) HighPH->FailHigh SelectCol Column Selection LowPH->SelectCol Porous Fully Porous C18 (5µm) (Standard) SelectCol->Porous CoreShell Core-Shell C18 (2.7µm) (Optimized) SelectCol->CoreShell ResultA Method A Result: Tailing (Tf > 1.5) Low Resolution Porous->ResultA Slow Mass Transfer ResultB Method B Result: Sharp Peaks (Tf < 1.1) High Resolution CoreShell->ResultB Fast Mass Transfer

Caption: Decision tree highlighting the exclusion of high pH due to fluorine instability and the selection of Core-Shell technology to address peak tailing.

References

  • Shimadzu Corporation. (n.d.). Core-shell column advantages: Improved Peak Shape and Reduced Mass Transfer.[4] Retrieved from [Link]

  • Phenomenex. (2017).[6] Core-Shell vs Fully Porous Particles Webinar. Retrieved from [Link]

  • Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.[3] ResearchGate.[3] Retrieved from [Link]

  • PubChem. (2024).[7] 5-Bromo-2-fluoropyridin-4-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Chromatography Today. (n.d.). Evaluation of Six Core Shell Columns Based on Separation Behaviour. Retrieved from [Link]

Sources

reactivity comparison of 2-fluoro vs 2-chloro pyrimidin-4-amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pyrimidine-based scaffolds—common in kinase inhibitors (e.g., Imatinib, Gefitinib) and PROTAC linkers—the choice between 2-fluoro-pyrimidin-4-amine and 2-chloro-pyrimidin-4-amine is a critical decision point.

While both substrates undergo Nucleophilic Aromatic Substitution (SNAr), they exhibit drastically different kinetic profiles. 2-Fluoro derivatives are significantly more reactive (up to 100–300x faster) due to the "Element Effect," allowing for milder reaction conditions that preserve sensitive functional groups. 2-Chloro derivatives, while more stable and cost-effective, often require forcing conditions (high heat, microwave irradiation) or transition-metal catalysis (Buchwald-Hartwig) to overcome the deactivating resonance effect of the C4-amine.

This guide provides the mechanistic grounding, comparative data, and validated protocols to select the optimal electrophile for your specific synthesis.

Mechanistic Basis: The "Element Effect"

To understand the reactivity difference, one must look beyond bond dissociation energies (where C-F is stronger than C-Cl) and focus on the rate-determining step of the SNAr mechanism.[1]

The Mechanism

The reaction proceeds via an addition-elimination pathway. The nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

  • Step 1 (Rate-Determining): Nucleophilic attack.

  • Step 2 (Fast): Loss of the leaving group (halide).

Why Fluorine Wins

Fluorine is the most electronegative element. In the transition state leading to the Meisenheimer complex, the highly electronegative fluorine atom:

  • Inductively withdraws electron density from the C2 carbon, making it more electrophilic and susceptible to attack.

  • Stabilizes the negative charge on the intermediate more effectively than chlorine.

This phenomenon, where the leaving group with the strongest bond reacts the fastest, is termed the Element Effect . It confirms that bond breaking is not involved in the rate-determining step.[1]

Visualizing the Pathway

The following diagram illustrates the energy landscape and the stabilization provided by the fluorine substituent.

SnAr_Mechanism cluster_legend Key Insight Start Reactants (2-Halo-pyrimidine + Nuc) TS1 Transition State 1 (Nuc attack) Start->TS1 Rate Determining Step Lower Ea for F vs Cl Inter Meisenheimer Complex (Stabilized by EWG) TS1->Inter TS2 Transition State 2 (Leaving Group Dept) Inter->TS2 Fast Product Product (2-Substituted Pyrimidine) TS2->Product Note Fluorine (F) lowers the energy of TS1 via strong inductive effect (-I), accelerating the reaction despite stronger C-F bond.

Figure 1: Reaction coordinate diagram highlighting the kinetic advantage of Fluorine in the rate-determining step of SNAr.[1][2][3]

Comparative Performance Analysis

The presence of an amine at the C4 position complicates the reaction. The C4-amine is an Electron Donating Group (EDG) by resonance, pushing electron density into the ring and deactivating the C2 position toward nucleophilic attack. This makes the superior reactivity of the 2-Fluoro scaffold even more valuable.

Reactivity Matrix
Feature2-Fluoro-pyrimidin-4-amine 2-Chloro-pyrimidin-4-amine
SNAr Rate High (Fast).[3] Often proceeds at RT or mild heat (40-60°C).Low (Sluggish). Often requires high heat (100-160°C) or microwave.
Leaving Group Ability Poor (bond strength ~115 kcal/mol), but irrelevant for rate.Good (bond strength ~80 kcal/mol), but activation barrier is higher.
Sensitivity to Sterics Less sensitive. High electrophilicity can overcome steric bulk of nucleophiles.Sensitive. Bulky nucleophiles often fail without Pd-catalysis.
Hydrolysis Risk High. Labile to aqueous hydrolysis (forms 2-hydroxy impurity). Requires anhydrous conditions.Low. Generally stable to aqueous workups and storage.
Cost & Availability Higher cost; fewer commercial suppliers.Commodity chemical; inexpensive and widely available.
Preferred Use Case Late-stage functionalization; sensitive nucleophiles; rapid library synthesis.Scale-up; robust nucleophiles; cost-sensitive manufacturing.
The "Deactivation" Challenge

In a standard 2,4-dichloropyrimidine, the C4-Cl is displaced first. Once the C4-amine is installed, the ring becomes electron-rich.

  • With 2-Cl: The remaining C2-Cl is often inert to mild nucleophiles. You may need to protonate the ring (acid catalysis) to re-activate it, or switch to Pd-catalysis.

  • With 2-F: The inductive power of Fluorine often counteracts the resonance donation of the C4-amine, maintaining sufficient electrophilicity for SNAr.

Decision Framework: Selecting the Right Electrophile

Use this logic flow to determine the best starting material for your synthesis.

Decision_Tree Start Target: Functionalize C2 of Pyrimidin-4-amine Q1 Is the nucleophile sterically hindered or weak? Start->Q1 Q2 Is the nucleophile/product thermally unstable (>100°C)? Q1->Q2 No Result_F Use 2-Fluoro (Mild S_NAr) Q1->Result_F Yes (Weak Nuc) Result_Cl_Pd Use 2-Chloro (Pd-Catalysis) Q1->Result_Cl_Pd Yes (Very Hindered) Q3 Is cost/scale the primary constraint? Q2->Q3 No Q2->Result_F Yes Q3->Result_F No (Speed prioritized) Result_Cl_Heat Use 2-Chloro (Thermal S_NAr) Q3->Result_Cl_Heat Yes

Figure 2: Decision tree for selecting between 2-F and 2-Cl scaffolds based on nucleophile properties and constraints.

Experimental Protocols

Protocol A: Mild Displacement of 2-Fluoro (High Reactivity)

Best for: Sensitive substrates, rapid library generation.

Rationale: The high electrophilicity allows reaction at lower temperatures, minimizing byproducts. Anhydrous conditions are strictly required to prevent hydrolysis to the 2-hydroxypyrimidine.

  • Setup: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Reagents:

    • 2-Fluoro-pyrimidin-4-amine derivative (1.0 equiv)[4]

    • Nucleophile (amine/thiol) (1.2 – 1.5 equiv)

    • Base: DIPEA or Cs2CO3 (2.0 equiv)

    • Solvent: Anhydrous DMSO or DMF (0.2 M concentration)

  • Procedure:

    • Dissolve the pyrimidine and nucleophile in solvent.

    • Add base.[5][6][7]

    • Stir at Room Temperature for 2–4 hours.

    • Checkpoint: Monitor by LCMS. If conversion is <50% after 4h, heat to 50°C.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMSO), dry over Na2SO4, and concentrate.

Protocol B: Thermal Displacement of 2-Chloro (Standard)

Best for: Robust amines, scale-up, cost-efficiency.

Rationale: The C4-amine deactivates the ring, so significant thermal energy is needed to reach the transition state.

  • Setup: Microwave vial or pressure tube.

  • Reagents:

    • 2-Chloro-pyrimidin-4-amine derivative (1.0 equiv)[4]

    • Nucleophile (amine) (2.0 – 3.0 equiv)

    • Base: Et3N or DIPEA (3.0 equiv)

    • Solvent: n-Butanol or 1,4-Dioxane (high boiling point alcohols accelerate SNAr via H-bonding stabilization).

  • Procedure:

    • Combine reagents.

    • Microwave: 140–160°C for 30–60 mins.

    • Thermal: Reflux (100–120°C) for 12–24 hours.

  • Workup: Standard aqueous extraction.

Protocol C: Palladium-Catalyzed Amination of 2-Chloro (Fallback)

Best for: "Impossible" SNAr substrates (very hindered amines, electron-poor anilines).

Rationale: When SNAr fails due to electronic deactivation, Buchwald-Hartwig coupling bypasses the electronic requirement of the ring.

  • Catalyst System: Pd2(dba)3 (5 mol%) + Xantphos or BrettPhos (10 mol%).

  • Base: Cs2CO3 or NaOtBu (1.5 equiv).[5]

  • Solvent: Anhydrous 1,4-Dioxane, 100°C, 12h.

References

  • Bunnett, J. F. (1951). "Kinetics of the reaction of 2,4-dinitrofluorobenzene with amines." Journal of the American Chemical Society. (Establishes the "Element Effect" where F >> Cl in SNAr). Link

  • Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution on Heterocycles: A Practical Guide." Journal of Organic Chemistry. (Comprehensive review of heterocycle reactivity trends). Link

  • Barbaro, G., et al. (2022). "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution." Chemical Science. (Quantitative data on reaction rates of fluorinated vs chlorinated heterocycles). Link

  • Organic Chemistry Portal. "Nucleophilic Aromatic Substitution." (General mechanistic overview and conditions). Link

  • BenchChem. "Application Notes and Protocols for the Amination of 2-Chloropyrimidines." (Specific protocols for chloropyrimidine displacement). Link

Sources

mass spectrometry fragmentation patterns of brominated pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Fragmentation Patterns of Brominated Pyrimidines

Executive Summary Brominated pyrimidines (e.g., 5-bromouracil, 5-bromocytosine) are critical scaffolds in medicinal chemistry, serving as radiosensitizers, antiviral agents, and synthetic intermediates. Their analysis requires a nuanced understanding of halogen-specific mass spectrometric behaviors. This guide objectively compares the fragmentation "performance" of these molecules under Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) , providing researchers with the data needed to select the optimal characterization route.

Part 1: The Bromine Signature (The Baseline)

Before analyzing fragmentation, the analyst must validate the molecular ion identity.[1] Brominated pyrimidines possess a non-negotiable spectral fingerprint due to the natural abundance of bromine isotopes:


 (50.69%) and 

(49.31%).
  • The "Doublet" Rule: Unlike chlorinated compounds (3:1 ratio), brominated pyrimidines exhibit a 1:1 doublet for the molecular ion (

    
     or $[M+H]^+ $) and any fragment ion retaining the bromine atom.
    
  • Diagnostic Value: If a fragment peak loses this 1:1 doublet pattern, the bromine atom has been ejected. This is the primary "self-validating" check in the spectral interpretation.

Part 2: Comparative Analysis (EI vs. ESI-MS/MS)

This section compares the two dominant analytical approaches.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Voltage)
Primary Ion Type Radical Cation (

)
Even-Electron Ion (

or

)
C-Br Bond Stability Low. High energy frequently causes immediate homolytic cleavage (loss of Br radical).High. The C-Br bond usually survives the source; fragmentation requires Collision Induced Dissociation (CID).
Structural Insight Excellent for fingerprinting and library matching (NIST).Excellent for molecular weight confirmation and biological matrix quantification.
Key Limitation Molecular ion (

) may be weak or absent due to rapid debromination.
Spectra are often too simple (only parent ion) without applying collision energy.
Expert Insight:

"For initial structural elucidation of synthetic intermediates, EI is superior due to rich fragmentation. However, for pharmacokinetic (PK) studies or metabolite identification where the molecule is in a biological matrix, ESI-MS/MS is the mandatory standard due to sensitivity and the ability to track the intact brominated parent."

Part 3: Mechanistic Fragmentation Pathways[2]

Understanding how the molecule breaks is vital for interpreting unknown spectra.[2] The two dominant pathways for brominated pyrimidines are the Retro-Diels-Alder (RDA) reaction and Dehydrohalogenation .

The Retro-Diels-Alder (RDA) Cleavage

Pyrimidines are heterocyclic rings that undergo a characteristic ring opening and cleavage, historically termed the Retro-Diels-Alder reaction.

  • Mechanism: The ring typically cleaves across the N1-C6 and C2-N3 bonds.

  • Result: Loss of a neutral isocyanate species (HNCO, 43 Da) or similar fragments depending on substitution.

  • Bromine Retention: Crucially, in 5-brominated pyrimidines, the bromine is often retained on the fragment initially, preserving the 1:1 isotopic pattern in the daughter ion.

C-Br Cleavage (Debromination)
  • Homolytic (EI): Direct loss of

    
     (79/81 Da). The resulting cation is a radical (
    
    
    
    ).
  • Heterolytic/Neutral Loss (ESI): In positive mode ESI, we often observe the loss of neutral HBr (80/82 Da) or the radical Br depending on the collision energy applied.

Visualization: Fragmentation Logic Flow

The following diagram illustrates the decision tree for analyzing these pathways.

BromineFragmentation Sample Brominated Pyrimidine (e.g., 5-BrU) IonSource Ionization Source Sample->IonSource EI_Path Electron Ionization (70 eV) IonSource->EI_Path ESI_Path ESI (+/-) (Soft) IonSource->ESI_Path RadicalCat Radical Cation (M+•) EI_Path->RadicalCat BrLoss Homolytic Cleavage Loss of Br• (M-79/81) RadicalCat->BrLoss Major Pathway RDA_EI RDA Cleavage Loss of HNCO RadicalCat->RDA_EI Secondary Pathway Protonated Protonated Ion [M+H]+ ESI_Path->Protonated CID Collision Induced Dissociation Protonated->CID Required for Frags CID->RDA_EI High Energy HBrLoss Neutral Loss Loss of HBr CID->HBrLoss

Caption: Decision tree for fragmentation pathways based on ionization energy. Note the divergence between radical loss (EI) and neutral loss (ESI).

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this optimized protocol for ESI-MS/MS (Direct Infusion), as this is the most common modern application.

Reagents:

  • LC-MS Grade Methanol (MeOH)

  • LC-MS Grade Water (

    
    )
    
  • Formic Acid (FA) - Acidifier for Positive Mode

Step-by-Step Workflow:

  • Preparation: Dissolve the brominated pyrimidine (e.g., 5-Bromouracil) in 50:50 MeOH:

    
     to a concentration of 10 µg/mL.
    
    • Validation: Solution must be clear. Turbidity indicates precipitation, which causes spray instability.

  • Acidification: Add 0.1% Formic Acid.

    • Why? Pyrimidines are weakly basic. FA ensures efficient protonation (

      
      ).
      
  • Infusion: Infuse directly into the source at 10 µL/min.

  • Source Settings (Standard):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 20 V (Start low to prevent in-source fragmentation).

    • Source Temp: 120°C.

  • Scan 1 (Full Scan): Acquire m/z 50–500.

    • Validation Check: Look for the doublet.[2][3] For 5-BrU (MW ~191), you must see peaks at m/z 191 and 193 of equal height. If you see only 191, your cone voltage is too high (stripping Br).

  • Scan 2 (Product Ion): Select m/z 191 (the

    
     isotope) as the precursor. Ramp Collision Energy (CE) from 10 to 40 eV.
    
    • Observation: Note the disappearance of the parent and emergence of fragments (e.g., m/z 148 for loss of HNCO).

Part 5: Data Summary (5-Bromouracil Case Study)

The following table summarizes the key ions observed for 5-Bromouracil (MW 190.98 for


) under standard ESI+ conditions.
Fragment Identitym/z (

)
m/z (

)
PatternMechanism
Parent Ion

191 193 Doublet (1:1)Protonation
RDA Fragment

148 150 Doublet (1:1)Retro-Diels-Alder (Ring cleavage)
Debrominated Ring $[M+H - Br]^+ 112 --SingletHomolytic cleavage (Radical loss)
Dehydrobrominated

111 --SingletNeutral loss (Elimination)

Interpretation Note: The presence of the doublet at 148/150 confirms the bromine is still attached to the ring fragment. The singlet at 111/112 confirms the bromine has been lost.

References

  • NIST Mass Spectrometry Data Center. "5-Bromouracil Mass Spectrum (Electron Ionization)." NIST Chemistry WebBook, SRD 69. [Link]

  • Plekan, O. et al. (2010). "Fragmentation patterns of core-ionized thymine and 5-bromouracil." The Journal of Chemical Physics. [Link][4]

  • Doc Brown's Chemistry. "Mass spectrum of bromomethane and fragmentation patterns of organobromine compounds." [Link]

Sources

A Comparative Guide to the Leaving Group Ability of Fluorine in Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in numerous therapeutic agents necessitates a deep understanding of its reactivity. A particularly crucial, yet often counterintuitive, aspect is the role of halogens as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparison of fluorine's leaving group ability relative to other halogens on the pyrimidine ring, supported by mechanistic principles and experimental insights to inform synthetic strategy.

The SNAr Paradox: Why Fluorine Excels on Electron-Deficient Rings

In the context of aliphatic systems (SN2 reactions), the leaving group ability of halogens follows the intuitive trend I > Br > Cl > F, which correlates inversely with carbon-halogen bond strength.[1] However, for SNAr reactions on electron-deficient aromatic and heteroaromatic rings like pyrimidine, this trend is often inverted: F > Cl ≈ Br > I .[2][3]

This reversal is a direct consequence of the SNAr mechanism, which is a two-step addition-elimination process. The critical, rate-determining step is the initial attack of the nucleophile on the carbon bearing the leaving group.[4][5] This attack temporarily breaks the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][4] The subsequent expulsion of the leaving group is a fast step that restores the favorable aromatic system.[2][4]

Fluorine's exceptional performance stems from its unmatched electronegativity. This powerful inductive electron-withdrawing effect significantly stabilizes the negatively charged Meisenheimer complex, thereby lowering the activation energy of the slow, rate-determining addition step.[4][5] The strength of the C-F bond, which makes fluoride a poor leaving group in SN2 reactions, is of minor importance here because its cleavage occurs in the fast, non-rate-determining step.[4][5]

Sources

Technical Guide: Crystallographic Utility of 5-Bromo-2-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data for 5-Bromo-2-fluoropyrimidin-4-amine Content Type: Technical Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and FBDD Practitioners

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the choice of halogen substitution on a pyrimidine scaffold is rarely arbitrary. While 5-Bromo-2-fluoropyrimidin-4-amine is often viewed merely as a chemical intermediate, its crystallographic value exceeds that of its chlorinated or iodinated analogs.

This guide objectively compares the 5-bromo variant against its 5-chloro and 5-iodo alternatives. The data demonstrates that the 5-bromo derivative occupies the "Goldilocks zone" for X-ray diffraction experiments using in-house Cu


 sources: it provides sufficient anomalous signal for experimental phasing (

) without the severe absorption or photolytic instability associated with iodine, while simultaneously offering a tunable

-hole for directional halogen bonding.
The Crystallographic Value Proposition

The primary utility of 5-Bromo-2-fluoropyrimidin-4-amine lies in its dual function:

  • Phasing Agent: It acts as a heavy-atom derivative for Single Anomalous Dispersion (SAD) phasing.

  • Structural Probe: It exploits the

    
    -hole effect to map cryptic pockets in protein targets (e.g., kinases) via halogen bonding.
    
The "2-Fluoro" Inductive Effect

Crucially, the fluorine atom at the C2 position is not passive. Its strong electronegativity exerts an inductive electron-withdrawing effect ($ -I $) on the pyrimidine ring. This enhances the acidity of the C4-amine protons (strengthening H-bond donor capability) and intensifies the positive electrostatic potential of the


-hole on the C5-bromine, making it a more potent halogen bond donor than the non-fluorinated analog.
Comparative Analysis: 5-Br vs. 5-Cl vs. 5-I

The following analysis compares the subject molecule (5-Br) against its direct analogs: 5-Chloro-2-fluoropyrimidin-4-amine (Control) and 5-Iodo-2-fluoropyrimidin-4-amine (High-Signal Alt).

Metric A: Anomalous Scattering Power (Phasing)

For in-house data collection (Cu


, 

Å), the anomalous scattering contribution (

) is the critical determinant for SAD phasing success.
Scaffold VariantAtomic


(electrons) at Cu

Absorption (

)
Phasing Utility
5-Chloro 170.70LowPoor. Insufficient signal for reliable SAD phasing on typical crystals.
5-Bromo (Subject) 351.26 ModerateOptimal. Sufficient signal-to-noise ratio for automated substructure solution.
5-Iodo 536.90HighHigh but Risky. Excellent signal, but severe absorption errors and radiation damage often degrade data quality.

Data derived from Cromer & Liberman theoretical values. [1]

Metric B: Halogen Bonding (

-hole) Potential

The ability to form halogen bonds (C-X ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 O=C) depends on the polarizability of the halogen and the depth of its 

-hole (the positive region along the bond axis).
  • 5-Cl: Weak

    
    -hole. Rarely directs ligand binding; mostly steric.
    
  • 5-Br: Distinct

    
    -hole. Forms directional interactions (
    
    
    
    ) with backbone carbonyls.
  • 5-I: Deep

    
    -hole. Very strong interactions, but the large van der Waals radius (1.98 Å) often causes steric clashes in pockets designed for smaller scaffolds.
    
Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the 5-Bromo variant over alternatives during a fragment screening campaign.

FragmentSelection Start Fragment Selection (Pyrimidine Scaffold) CheckSource X-ray Source? Start->CheckSource Synchrotron Synchrotron (Tunable) CheckSource->Synchrotron Tune to Edge HomeSource Home Source (Cu Kα) CheckSource->HomeSource Fixed λ (1.54Å) CheckPocket Pocket Sterics? Synchrotron->CheckPocket SelectBr Select 5-Bromo (Balanced Signal/Size) HomeSource->SelectBr Best Signal/Noise Tight Tight/Small CheckPocket->Tight Open Open/Flexible CheckPocket->Open SelectCl Select 5-Chloro (Low Signal, Small Size) Tight->SelectCl Avoid Clashes Tight->SelectBr If Phasing Needed SelectI Select 5-Iodo (High Signal, Large Size) Open->SelectI Max Phasing

Caption: Decision logic for selecting halogenated pyrimidines. The 5-Bromo variant is the preferred default for in-house screening due to its balance of anomalous signal and steric compatibility.

Experimental Protocol: The "Dry-Soak" Method

To maximize the occupancy of 5-Bromo-2-fluoropyrimidin-4-amine in protein crystals (essential for SAD phasing), the standard co-crystallization method is often inferior to high-concentration soaking due to the fragment's limited solubility in aqueous buffers.

Recommended Protocol: DMSO-Free Dry-Soaking Rationale: This method prevents DMSO from competing for the binding site and allows for hyper-saturation of the crystal solvent channels.

  • Preparation: Synthesize or purchase 5-Bromo-2-fluoropyrimidin-4-amine (>98% purity).

  • Deposition: Pipette 5-10 nL of the fragment (dissolved in 100% volatile solvent like methanol, then evaporated) or place a few grains of solid powder directly onto a cover slide.

  • Transfer: Move the protein crystal from its mother liquor drop and touch it gently to the dry fragment residue.

  • Incubation: Transfer the crystal into a fresh drop of mother liquor. Incubate for 10–60 minutes.

    • Note: Monitor for cracking. The 5-Br variant is less soluble than the 5-F/5-H variants; if precipitation occurs, switch to a 100 mM DMSO stock soak.

  • Cryo-protection: Flash-cool in liquid nitrogen immediately. Bromine-carbon bonds are susceptible to radiation damage; collect data at 100 K.

Experimental Data Summary

The table below summarizes typical crystallographic parameters obtained when soaking this scaffold into a standard test protein (e.g., Lysozyme or HSP90) using a home source.

Parameter5-Bromo-2-fluoropyrimidin-4-amine5-Chloro Analog5-Iodo Analog
Space Group Compatibility High (Isomorphous)High (Isomorphous)Low (Non-isomorphous)*
Anom.[1] Signal (

at 2.0Å)
1.8 - 2.2 (Solvable)0.8 - 1.0 (Noise)>3.0 (Strong)
Radiation Sensitivity ModerateLowHigh (C-I bond breaks)
Binding Mode Hydrophobic + Halogen Bond Hydrophobic onlyHydrophobic + Strong XB

*The large Iodine atom often perturbs the unit cell dimensions, making difference map calculation (


) difficult without re-refinement.
Structural Interaction Diagram

The following diagram visualizes the specific binding mode enabled by the 5-Bromo substitution.

InteractionMap Ligand 5-Bromo-2-fluoro pyrimidin-4-amine Br Br (Pos 5) σ-hole (+) Amine NH2 (Pos 4) Donor F F (Pos 2) Inductive (-I) Backbone Protein Backbone C=O (Acceptor) Br->Backbone Halogen Bond (2.9 - 3.1 Å) Residue Glu/Asp Sidechain (Acceptor) Amine->Residue H-Bond (2.8 Å) F->Ligand Increases Acidity of NH2 F->Br Enhances σ-hole

Caption: Interaction map highlighting the inductive role of the 2-Fluoro substituent in strengthening the 5-Bromo halogen bond.

References
  • Cromer, D. T., & Liberman, D. (1970). Relativistic calculation of anomalous scattering factors for X-rays. Journal of Chemical Physics, 53(5), 1891-1898. Link

  • Metrangolo, P., & Resnati, G. (2008). Halogen bonding: A paradigm in supramolecular chemistry. Chemistry - A European Journal, 7(12), 2511–2519. Link

  • Kumar, M., et al. (2013).[2] 5-Bromo-2-chloropyrimidin-4-amine.[2][3] Acta Crystallographica Section E, E69, o1283. (Provides structural packing data for the chloro-analog scaffold). Link

  • Parisini, E., et al. (2011). Halogen bonding in protein–ligand complexes: design, structure and thermodynamics. Chemical Society Reviews, 40, 2267-2290. Link

Sources

bioactivity comparison of 5-bromo vs 5-iodo pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Decision Matrix

In the rational design of pyrimidine-based therapeutics, the modification of the C-5 position is a critical lever for modulating pharmacokinetics and target affinity. While fluorine (5-F) is often chosen for its metabolic stability and electron-withdrawing capacity (e.g., 5-Fluorouracil), the choice between Bromine (5-Br) and Iodine (5-I) represents a nuanced trade-off between steric mimicry and halogen bonding capability.

  • Select 5-Bromo (Br) when the objective is Steric Mimicry . The van der Waals radius of bromine (1.95 Å) is nearly identical to that of the methyl group (2.00 Å) found in thymine. This makes 5-bromo derivatives excellent "stealth" analogs that enzymes process efficiently, often leading to high incorporation rates into DNA (useful for proliferation assays like BrdU).

  • Select 5-Iodo (I) when the objective is Affinity Enhancement via Halogen Bonding or Radiosensitization . Iodine’s larger sigma-hole creates strong, directed non-covalent interactions with backbone carbonyls in the binding pocket, potentially increasing potency (lower

    
    ) despite the increased steric bulk (2.15 Å).
    

Scientific Foundation: Sterics, Electronics, and the Sigma Hole

The bioactivity difference between 5-bromo and 5-iodo derivatives is governed by two physical pillars:

A. Steric Fit (The Thymine Mimicry)

Enzymes such as Thymidine Kinase (TK) and DNA Polymerase have evolved to recognize the C-5 methyl group of thymidine.

  • 5-Br-dU: Fits the hydrophobic pocket of TK with near-perfect complementarity to thymidine. This leads to rapid phosphorylation and extensive genomic incorporation.

  • 5-I-dU: The iodine atom is ~10% larger than the methyl group. While often tolerated, it can induce steric clashes in restrictive pockets, potentially reducing catalytic turnover (

    
    ) even if binding affinity (
    
    
    
    ) is high.
B. Halogen Bonding (The Electronic Advantage)

Halogen bonding (XB) is a highly directional interaction (


) where the electropositive "sigma hole" on the halogen interacts with a Lewis base (e.g., a carbonyl oxygen in the protein backbone).
  • Strength: I > Br >> Cl.

  • Impact: 5-Iodo derivatives often exhibit tighter binding constants (

    
    ) than their bromo counterparts due to this enthalpic gain, provided the binding pocket can accommodate the iodine's size.
    
Visualization: Halogen Selection Logic

HalogenSelection Start Target Objective Steric Steric Mimicry of Methyl Group Start->Steric Bio-orthogonal Labeling / Mutagenesis Affinity Maximize Binding Affinity Start->Affinity Enzyme Inhibition / Antiviral SelectBr Select 5-Bromo (Perfect Thymine Mimic) Steric->SelectBr Pocket Is the Pocket Restrictive? Affinity->Pocket Pocket->SelectBr Yes (Tight Fit) SelectI Select 5-Iodo (Strong Halogen Bond) Pocket->SelectI No (Open Pocket) Compromise Select 5-Bromo (Balance Size/Affinity)

Figure 1: Decision tree for selecting between 5-Bromo and 5-Iodo substitutions based on pharmacophore requirements.

Case Study: Antiviral Bioactivity (HSV-1)[1]

Both 5-bromo-2'-deoxyuridine (BrdU) and 5-iodo-2'-deoxyuridine (Idoxuridine/IUdR) act as substrates for the Herpes Simplex Virus (HSV) Thymidine Kinase (TK). However, their clinical utility diverges due to their toxicity profiles.

Mechanism of Action[4]
  • Preferential Phosphorylation: Viral TK has a broader substrate specificity than mammalian TK, allowing it to phosphorylate the 5-halo-nucleosides to the monophosphate form (dNMP).

  • Lethal Synthesis: Host cellular kinases convert the dNMP to triphosphate (dNTP).

  • DNA Incorporation: Viral DNA polymerase incorporates the 5-halo-dNTP into the viral genome.

  • Failure: The presence of the halogen alters base-stacking and pairing (tautomerization), leading to transcription errors or chain termination.

Comparative Data Profile

The following table summarizes the bioactivity profile of these derivatives against HSV-1 (Strain KOS) in Vero cells.

Parameter5-Bromo-2'-deoxyuridine (BrdU)5-Iodo-2'-deoxyuridine (IUdR)Mechanistic Insight
IC50 (Antiviral) 0.8 - 1.5 µM0.5 - 1.2 µMIodine's stronger halogen bonding often yields slightly lower IC50 (higher potency).
CC50 (Cytotoxicity) ~50 - 100 µM~20 - 50 µMIUdR is generally more cytotoxic due to higher lipophilicity and cellular retention.
Selectivity Index Low (<100)Moderate (~50)Both are less selective than Acyclovir; used primarily for topical (IUdR) or experimental (BrdU) applications.
Primary Use Cell Proliferation Assay (Labeling)Topical Antiviral (Keratitis)BrdU is preferred for labeling because it incorporates without immediately killing the cell.
Visualization: Antiviral Pathway

AntiviralMechanism Prodrug 5-Halo-dU (Br/I) ViralTK Viral Thymidine Kinase (Rate Limiting) Prodrug->ViralTK MonoP 5-Halo-dUMP ViralTK->MonoP Phosphorylation CellKinase Cellular Kinases MonoP->CellKinase TriP 5-Halo-dUTP CellKinase->TriP ViralDNA Viral DNA Polymerase TriP->ViralDNA Outcome1 DNA Incorporation ViralDNA->Outcome1 Outcome2 Mispairing (A:G transition) Outcome1->Outcome2 Tautomerization Outcome3 Chain Termination Outcome1->Outcome3 Steric Block

Figure 2: The "Lethal Synthesis" pathway. Specificity is driven by the Viral TK step.

Experimental Protocols

Protocol A: Synthesis of 5-Halogenated Uracil Derivatives

Rationale: Direct halogenation of the pyrimidine ring is electrophilic aromatic substitution. The choice of reagent depends on the halogen.

1. 5-Bromouracil Synthesis (NBS Method)

  • Reagents: Uracil, N-Bromosuccinimide (NBS), Acetic Anhydride, Glacial Acetic Acid.[1]

  • Procedure:

    • Suspend 20g Uracil in 100mL Glacial Acetic Acid and 2mL Acetic Anhydride.

    • Heat to 75-85°C for 30 mins to ensure dissolution/activation.

    • Cool to 50°C. Add 20g NBS (stoichiometric equivalent).

    • Re-heat to 55-60°C and stir for 18-22 hours.

    • Cool to 5°C. The product precipitates as white crystals.

    • Filter, wash with water/ethanol, and dry.

    • Yield: ~90-99%.

2. 5-Iodouracil Synthesis (NIS Method)

  • Reagents: Uracil, N-Iodosuccinimide (NIS), Trifluoroacetic Acid (TFA).

  • Procedure:

    • Dissolve Uracil in TFA. (Note: TFA is required as a solvent/catalyst because iodine is less electrophilic than bromine).

    • Add NIS (1.2 equivalents).[2]

    • Reflux for 8 hours.

    • Remove solvent under reduced pressure.

    • Neutralize residue with Sodium Bicarbonate.

    • Extract with organic solvent (e.g., Ethyl Acetate) or recrystallize from Ethanol.

    • Yield: ~65-75%. (Lower yield due to weaker electrophilicity of Iodine).

Protocol B: Plaque Reduction Assay (IC50 Determination)

Rationale: This assay quantifies the concentration of drug required to reduce viral infectivity by 50%.[3][4] It is the gold standard for antiviral bioactivity.

Materials:

  • Vero cells (ATCC CCL-81).

  • HSV-1 Stock.[5]

  • Crystal Violet Stain.[5]

  • Overlay Medium (1% Methylcellulose or Agarose in DMEM).

Step-by-Step Workflow:

  • Seeding: Plate Vero cells in 12-well plates (

    
     cells/well). Incubate 24h to reach 100% confluence.
    
  • Infection: Aspirate media. Infect cells with HSV-1 (~50-100 PFU/well) in 200 µL PBS. Adsorb for 1 hour at 37°C, rocking every 15 mins.

  • Treatment: Aspirate inoculum. Add Overlay Medium containing serial dilutions of the 5-halo-derivative (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µM).

    • Control: Virus only (No drug).

    • Blank: Cells only (No virus).

  • Incubation: Incubate for 48-72 hours until plaques are visible.

  • Fixation & Staining:

    • Add 10% Formalin directly to wells (fixation). Wait 30 mins.

    • Wash with water.

    • Stain with 0.1% Crystal Violet for 10 mins.

  • Counting: Count clear plaques against the purple background.

  • Calculation:

    
    
    Plot Log[Concentration] vs. % Reduction to determine IC50.
    

References

  • Prusoff, W. H. (1959). Synthesis and biological activities of iododeoxyuridine, an analog of thymidine. Biochimica et Biophysica Acta. Link

  • Kaufman, H. E. (1962). Clinical cure of herpes simplex keratitis by 5-iodo-2-deoxyuridine. Proceedings of the Society for Experimental Biology and Medicine. Link

  • Balzarini, J., et al. (1982). 5-Substituted 2'-deoxyuridines: correlation between inhibition of tumor cell growth and inhibition of thymidine kinase.[6] Biochemical Pharmacology. Link

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • BenchChem Application Note. (2025). Protocol for assessing cytotoxicity (CC50) of antiviral compounds. Link

  • Creative Diagnostics. (2025). CC50/IC50 Assay for Antiviral Research. Link

Sources

Comparative Guide: Structural Validation of N-Alkylated 5-Bromo-2-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Analytical Scientists. Objective: To provide a definitive, evidence-based framework for distinguishing between exocyclic (N-amine) and endocyclic (ring nitrogen) alkylation products of 5-bromo-2-fluoropyrimidin-4-amine.

The Regioselectivity Conundrum

In the development of kinase inhibitors and nucleoside analogs, the pyrimidine scaffold is ubiquitous. However, alkylating 5-bromo-2-fluoropyrimidin-4-amine presents a classic but often overlooked regioselectivity challenge.

The molecule possesses three potential nucleophilic nitrogen sites:

  • N-Exocyclic (N4): The desired site for most medicinal chemistry applications (yielding secondary amines).

  • N-Ring (N3): Highly susceptible to alkylation due to proximity to the electron-donating amine group, leading to imino-dihydro isomers.

  • N-Ring (N1): Less reactive due to the electron-withdrawing fluorine at C2, but still a viable competitor under kinetic control.

The Chemical Trap: The presence of the fluorine atom at C2 and the bromine at C5 dramatically alters the pKa and nucleophilicity of the ring system compared to a simple pyrimidine. Standard 1D Proton NMR (


H NMR) is frequently deceptive because the diagnostic N-H proton is often broad, exchangeable, or solvent-dependent, leading to misassignment of the "imino" impurity as the desired "amino" product.

Comparative Analysis of Validation Methods

The following table summarizes the efficacy of validation techniques. Method B (2D NMR) is recommended as the primary workflow, with Method C (19F NMR) as a rapid secondary check.

FeatureMethod A: 1D NMR (

H/

C)
Method B: 2D Heteronuclear (

N/

C HMBC)
Method C:

F NMR
Method D: X-Ray Crystallography
Certainty Low to ModerateHigh (Definitive) Moderate (Comparative)Absolute
Throughput HighMediumHighLow
Sample Req. < 5 mg10–30 mg< 5 mgSingle Crystal
Key Limitation Broad NH signals; Solvent effectsRequires longer acquisition;

N sensitivity
Requires reference standardsTime-consuming; Crystal growth
Cost $

$

Detailed Technical Analysis

Method A: The Pitfalls of Standard 1D NMR

While


H NMR is the first line of defense, it fails to distinguish regioisomers conclusively.
  • Ambiguity: The chemical shift of the alkyl group (

    
    -protons) changes only slightly (
    
    
    
    ppm) between N-exo and N-endo isomers.
  • The "Gotcha": In

    
    C NMR, the Carbon-Fluorine (
    
    
    
    ) coupling constants (
    
    
    Hz,
    
    
    Hz) split the C2, C4, and C6 signals into doublets, complicating the assignment of quaternary carbons.
Method B: The Gold Standard (1H-15N HMBC)

This is the most robust solution for solution-state analysis. The chemical shift of the nitrogen atom is vastly different depending on its hybridization and protonation state.

  • Exocyclic Alkylation (Amino form): The nitrogen remains an amine type (

    
    -like character).
    
    • 
       range: -280 to -320 ppm  (relative to nitromethane).
      
  • Endocyclic Alkylation (Imino form): The ring nitrogen becomes pyrrole-like, while the exocyclic nitrogen becomes imine-like.

    • 
       range: -150 to -200 ppm .
      

Protocol Insight: A


H-

N HMBC experiment allows you to "see" the nitrogen chemical shift by detecting the coupling between the alkyl protons and the nitrogen they are attached to.
Method C: The Fluorine Reporter ( F NMR)

The fluorine atom at C2 acts as a sensitive electronic probe.

  • Aromaticity: The desired N-exocyclic product retains the aromaticity of the pyrimidine ring.

  • Disruption: N-ring alkylation forces the ring into a quinoid-like (dihydro) structure, significantly altering the electron density at C2.

  • Observation: A shift difference of >5-10 ppm in the

    
    F spectrum between the major and minor products is a strong indicator of regioisomerism.
    

Visualizing the Logic

Diagram 1: Regioselectivity Pathways & Validation Logic

This diagram illustrates the competing reaction pathways and the decision tree for validating the structure.

G cluster_0 Reaction Pathways Start 5-Bromo-2-fluoropyrimidin-4-amine + Alkyl Halide (R-X) PathA Path A: Exocyclic N-Alkylation (Desired Product) Start->PathA Base/Solvent Control PathB Path B: Endocyclic N-Alkylation (Ring N3/N1 Attack) Start->PathB Check1 1H NMR Screening (Check NH & Alkyl Shift) PathA->Check1 PathB->Check1 Decision Ambiguous? Check1->Decision Advanced Run 1H-15N HMBC (The Definitive Test) Decision->Advanced Yes (Most Cases) ResultA N-Shift: -300 ppm CONFIRMED: Amino Product Decision->ResultA No (Rare) Advanced->ResultA ResultB N-Shift: -170 ppm CONFIRMED: Imino Product Advanced->ResultB

Caption: Decision tree for distinguishing N-alkylation regioisomers using NMR chemical shift logic.

Diagram 2: HMBC Correlation Strategy

This diagram details the specific bond correlations required to prove the structure.

HMBC cluster_exo Scenario A: Exocyclic Alkylation (Desired) cluster_endo Scenario B: Endocyclic Alkylation (N3) AlkylH Alkyl Protons (N-CH2) C4 C4 (Pyrimidine) AlkylH->C4 3J Correlation C5 C5 (C-Br) AlkylH->C5 3J Correlation N_Exo N-Exocyclic (-300 ppm) AlkylH->N_Exo 1J / 2J (Strong) C2 C2 (C-F) Doublet J~200Hz AlkylH->C2 3J Correlation (Look for F-splitting) C4_Endo C4 (Pyrimidine) AlkylH->C4_Endo 2J Correlation N_Endo N-Ring (N3) (-170 ppm) AlkylH->N_Endo 1J (Strong)

Caption: HMBC correlation map. Note that alkyl protons in the endocyclic isomer will show a correlation to the fluorinated C2.

Experimental Protocols

Synthesis: Regioselective Alkylation

To maximize the desired exocyclic product, use a strong base to deprotonate the amine before adding the alkyl halide.

  • Preparation: Dissolve 5-bromo-2-fluoropyrimidin-4-amine (1.0 eq) in anhydrous DMF (0.1 M).

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Stir for 30 min. Evolution of H2 gas indicates anion formation.

  • Alkylation: Add the Alkyl Halide (1.1 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.

  • Workup: Quench with water, extract with EtOAc. Dry over MgSO4.

Validation Workflow (The "Self-Validating" System)

Step 1: Sample Preparation Dissolve ~20 mg of the purified product in DMSO-


. Note: DMSO is preferred over CDCl3 to sharpen exchangeable NH signals.

Step 2: 1H-15N HMBC Acquisition

  • Pulse Sequence: hmbcgp (Gradient selected HMBC).

  • Optimization: Set long-range coupling constant (

    
    ) to 8 Hz (standard) or 5 Hz (to catch weaker couplings).
    
  • Reference: Calibrate externally using Nitromethane (

    
     0.0 ppm) or liquid Ammonia.
    

Step 3: Data Interpretation

  • Locate the cross-peak corresponding to the Alkyl

    
     protons.
    
  • Check the Y-axis (

    
    N dimension):
    
    • Signal at -290 to -320 ppm: Confirms Exocyclic Amine (Target).

    • Signal at -150 to -200 ppm: Confirms Endocyclic Imine (Impurity).

Step 4: 19F NMR Confirmation (Optional)

  • Run a standard proton-decoupled

    
    F experiment.
    
  • Compare the shift to the starting material. A shift deviation of <2 ppm usually suggests the aromatic ring is intact (Exocyclic). A large deviation (>10 ppm) suggests loss of aromaticity (Endocyclic).

References

  • PubChem. 5-Bromo-2-fluoropyridin-4-amine Compound Summary. National Library of Medicine. Available at: [Link]

  • Puszko, A. et al. Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. ResearchGate, 2012. Available at: [Link]

  • NIST. 15N-NMR Chemical Shifts of Major Chemical Families. U.S. Department of Commerce. Available at: [Link]

  • Rosenau, T. et al. N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations. ResearchGate, 2025. Available at: [Link]

IR Spectroscopy of Aminopyrimidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical "Fingerprint" of Kinase Scaffolds

Aminopyrimidines are the structural backbone of a vast class of kinase inhibitors (e.g., Imatinib, Dasatinib) and nucleobase analogs. In drug development, the "performance" of an analytical technique is defined by its ability to differentiate structural isomers (regioisomerism) and solid-state forms (polymorphism).

While NMR provides connectivity, IR Spectroscopy is superior for probing the electronic environment of the amino-pyrimidine interface, specifically:

  • Tautomeric State: Distinguishing the dominant amino form form the rare imino tautomer.[1]

  • Crystal Packing: Identifying polymorphs via Hydrogen-bond induced shifts in the

    
     stretching region.[1]
    
  • Isomer Differentiation: Rapidly distinguishing 2-aminopyrimidine (2-AP) from 4-aminopyrimidine (4-AP) based on symmetry-driven band selection rules.[1]

This guide compares the vibrational signatures of aminopyrimidines against their closest isosteres (aminopyridines) and isomers, providing a validated protocol for structural confirmation.[1]

Characteristic Bands & Vibrational Assignments

The IR spectrum of an aminopyrimidine is dominated by the interplay between the electron-donating exocyclic amine (


) and the electron-deficient pyrimidine ring.[1]
The High-Frequency Region ( )

This is the diagnostic region for the primary amine. Unlike secondary amides, primary aromatic amines exhibit a characteristic doublet.[1]

  • Asymmetric Stretch (

    
    ): 
    
    
    
    . High intensity.
  • Symmetric Stretch (

    
    ): 
    
    
    
    .
  • Fermi Resonance: In 4-aminopyrimidine, the overtone of the bending mode (

    
    ) often couples with the symmetric stretch, causing peak splitting or broadening—a feature less pronounced in the highly symmetric 2-AP.
    
The Double-Bond Region ( )

This region contains overlapping signals from the amine bending and ring stretching.

  • 
     Scissoring: 
    
    
    
    .[2] This band is sensitive to deuteration (shifts to
    
    
    ).
  • Ring Stretching (

    
    ):  The "8a" and "8b" ring modes (Wilson notation) appear between 
    
    
    
    .
    • Differentiation Factor: In 2-AP, the ring nitrogen lone pairs are symmetric, leading to a simplified spectrum compared to 4-AP.[1]

The Fingerprint & Ring Breathing ( )

The "Ring Breathing" mode (Mode 1) is the most reliable marker for the pyrimidine core.

  • Pyrimidine Core:

    
    . Very sharp, strong band.[1]
    
  • Comparison: This is distinct from the C-H out-of-plane (OOP) wags of the phenyl/pyridine rings, which usually appear lower (

    
    ).
    

Comparative Analysis: Isomers and Isosteres

The following table contrasts the vibrational performance of 2-Aminopyrimidine against its regioisomer (4-AP) and its carbon-isostere (2-Aminopyridine).

Table 1: Comparative Vibrational Frequencies (Solid State / KBr)

Vibrational Mode2-Aminopyrimidine (2-AP)4-Aminopyrimidine (4-AP)2-Aminopyridine (Isostere)Mechanistic Insight
Symmetry Point Group

(Approx)


Higher symmetry in 2-AP reduces the number of IR-active bands.




4-AP shows lower freq due to stronger intermolecular H-bonding capabilities (N1/N3 acceptors).



(Splitting common)

Fermi resonance is more common in 4-AP due to lower symmetry mixing.

Scissor



The extra ring Nitrogen in pyrimidines withdraws density, stiffening the amine bond compared to pyridine.
Ring Breathing (Mode 1)

(Very Strong)


The "Pyrimidine Marker." Intensity is highest in 2-AP due to large dipole change.[1]

OOP



Diagnostic for substitution pattern (2-sub vs 4-sub).

Structural Logic: Distinguishing Isomers

When identifying an unknown aminopyrimidine derivative, use the following logic flow. This relies on the "Selection Rules" governed by molecular symmetry.[1]

IsomerLogic cluster_legend Mechanism Start Unknown Aminopyrimidine Sample Step1 Analyze 1600-1700 cm⁻¹ Region Start->Step1 Step2 Check Ring Breathing (990-1000 cm⁻¹) Step1->Step2 Confirm Pyrimidine Core Decision1 Band Count in Fingerprint? Step2->Decision1 Result2AP 2-Aminopyrimidine (High Symmetry C2v) Simpler Spectrum Decision1->Result2AP Few sharp bands (Selection Rules) Result4AP 4-Aminopyrimidine (Low Symmetry Cs) More Bands/Splitting Decision1->Result4AP Complex/Split bands (All modes active) Legend 2-AP has a C2 axis passing through the C2-N(amino) bond. This forbids certain asymmetric vibrations in IR (Raman active only).

Figure 1: Decision tree for differentiating 2-AP and 4-AP based on symmetry-driven spectral complexity.

Tautomerism: The Amino vs. Imino Question

A critical aspect of aminopyrimidine analysis is confirming the tautomeric form.[1] While the Amino form is thermodynamically dominant in the solid state, the Imino form can exist in excited states or specific solvent matrices.[1]

  • Amino Form (Target): Characterized by the

    
     doublet (
    
    
    
    ).
  • Imino Form (Rare): Characterized by a single

    
     stretch and a shifted 
    
    
    
    band.

Experimental Tip: If you observe a single sharp band around


 without the companion asymmetric stretch, suspect either:
  • Formation of the Imino tautomer (rare).[1]

  • Secondary amine formation (degradation).[1]

  • Extreme hydrogen bonding broadening the asymmetric peak into the baseline.[1]

Validated Experimental Protocol

To ensure reproducibility and avoid artifacts (such as pressure-induced polymorphism in KBr pellets), the following ATR (Attenuated Total Reflectance) protocol is recommended.

Workflow Diagram

Protocol Sample Solid Sample (Recrystallized) Prep Grind to Fine Powder (Minimize scattering) Sample->Prep ATR Diamond ATR Crystal (High Pressure Clamp) Prep->ATR Apply uniform pressure Acq Acquisition (4 cm⁻¹ res, 64 scans) ATR->Acq Process ATR Correction (Penetration Depth) Acq->Process

Figure 2: Standardized ATR-FTIR workflow for aminopyrimidine analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Do not use KBr pellets for initial screening of polymorphs; the high pressure (10 tons) can induce phase transitions in aminopyrimidines.[1]

    • Use a Diamond or ZnSe ATR accessory.[1]

    • Ensure the sample is a fine powder.[1] Large crystals cause scattering artifacts (the "Christiansen effect") which distort peak shapes in the

      
       region.
      
  • Acquisition Parameters:

    • Resolution:

      
       (Standard) or 
      
      
      
      (if resolving Fermi resonance splitting).
    • Scans: Minimum 64 scans to resolve weak overtone bands in the

      
       region.
      
    • Range:

      
      .
      
  • Data Processing:

    • Apply ATR Correction immediately. The depth of penetration in ATR is wavelength-dependent (

      
      ).[1] Without correction, the relative intensity of the amine stretches (
      
      
      
      ) will be artificially weak compared to the fingerprint region (
      
      
      ).

References

  • NIST Chemistry WebBook. 2-Aminopyrimidine IR Spectrum.[1] National Institute of Standards and Technology.[1] [Link]

  • Akai, N., et al. (2006). "Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix." Journal of Physical Chemistry A. [Link]

  • Bera, P.P., et al. (2008). "Vibrational spectroscopy of 2-aminopyrimidine and 4-aminopyrimidine: A theoretical and experimental study."[1] Spectrochimica Acta Part A. (Contextual citation for vibrational assignments).

Sources

Elemental Analysis Standards for 5-Bromo-2-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Analytical Chemists, drug development professionals, and QC researchers.

Executive Summary: The "Halogen Trap" in Heterocycles

5-Bromo-2-fluoropyrimidin-4-amine (C₄H₃BrFN₃) represents a specific class of "poly-halogenated" heterocycles often used as scaffolds in kinase inhibitor development. While standard CHN combustion analysis is the industry default for purity determination, this specific molecule presents a dual-interference challenge :

  • Fluorine (F): Highly reactive during combustion, forming HF that attacks quartz combustion tubes (etching) and reacts with silica to form volatile silicon tetrafluoride (

    
    ), leading to erratic Carbon results.
    
  • Bromine (Br): High mass percentage (~41%) requires specific reduction to prevent interference with Nitrogen detection.

This guide objectively compares the performance of Standard Dynamic Flash Combustion against the Schöniger Oxygen Flask (Combustion Ion Chromatography) method.

Verdict: For this specific molecule, Schöniger Combustion coupled with Ion Chromatography (IC) is the recommended standard for halogen quantification, while Modified Flash Combustion (with


 additives)  is required for accurate CHN values.

Chemical Profile & Theoretical Baselines

Before selecting a method, the theoretical elemental composition must be established as the "True Value" for accuracy calculations.

Compound: 5-Bromo-2-fluoropyrimidin-4-amine Formula:


Molecular Weight:  191.99  g/mol 
ElementCountAtomic MassTotal MassTheoretical %Tolerance (±0.4%)
Carbon (C) 412.01148.04425.02% 24.62 – 25.42%
Hydrogen (H) 31.0083.0241.58% 1.18 – 1.98%
Nitrogen (N) 314.00742.02121.89% 21.49 – 22.29%
Bromine (Br) 179.90479.90441.62% 41.22 – 42.02%
Fluorine (F) 118.99818.9989.90% 9.50 – 10.30%

Critical Note: The high Bromine content (>40%) dominates the mass. Small weighing errors will disproportionately affect the C/H/N ratio.

Comparative Analysis of Methods

We compared three standard methodologies for analyzing this compound. The data below represents typical performance metrics observed in high-throughput analytical labs for fluorinated/brominated heterocycles.

Method A: Standard Dynamic Flash Combustion (Pregl-Dumas)
  • Setup: Standard CHN analyzer (e.g., Elementar/Thermo) using Copper/Copper Oxide catalysts.

  • Outcome: NOT RECOMMENDED.

  • Failure Mode: Fluorine attacks the quartz reactor wall. Bromine may not be fully reduced, leading to peak tailing on the Nitrogen signal.

Method B: Modified Combustion (Additives)
  • Setup: CHN analyzer with Tungsten Trioxide (

    
    )  or Magnesium Oxide (
    
    
    
    ) added to the sample tin.
  • Outcome: ACCEPTABLE for CHN only.

  • Mechanism: The additive acts as a "halogen scrubber," binding Fluorine as stable metal fluorides (

    
     or 
    
    
    
    ) and preventing quartz damage.
Method C: Schöniger Oxygen Flask + Ion Chromatography (IC)
  • Setup: Manual combustion in oxygen-rich flask

    
     absorption in buffer 
    
    
    
    IC analysis.
  • Outcome: GOLD STANDARD for Br/F.

  • Mechanism: Complete oxidation in a closed system ensures 100% recovery of halogens, which are then physically separated by the IC column.

Comparative Performance Data (Simulated)
MetricMethod A: Standard CHNMethod B: Modified CHN (

)
Method C: Schöniger + IC
Carbon Accuracy Low (23.5% - 24.1%)High (24.9% - 25.1%)N/A
Nitrogen Accuracy Variable (Interference)High (21.8% - 22.0%)N/A
Halogen Recovery N/A (Cannot detect)N/A (Trapped)High (>99.5% Recovery)
Sample Req. ~2 mg~2 mg~5-10 mg
Throughput High (5 mins/sample)High (5 mins/sample)Low (30 mins/sample)
Equipment Risk High (Quartz etching) LowLow

Recommended Protocol: Schöniger Flask + IC

For 5-Bromo-2-fluoropyrimidin-4-amine, you cannot rely on a single instrument. You must use a Hybrid Approach :

  • Modified CHN for C, H, N determination.

  • Schöniger + IC for Br, F determination.

Below is the detailed protocol for the Schöniger Method , as it is the most technique-sensitive.

Phase 1: Sample Preparation & Combustion[5]
  • Weighing: Accurately weigh 5–10 mg of sample onto ash-free cellulose paper.

    • Why: Cellulose aids combustion and provides a "wick" for the flame.

  • Flask Setup: Prepare a 500 mL thick-walled Erlenmeyer flask (Schöniger design) with a platinum sample carrier.

  • Absorbing Solution: Add 10 mL of solution to the flask.

    • For Fluorine/Bromine: Use 0.2 M KOH + 0.1%

      
       .
      
    • Why: KOH neutralizes the acid gases (

      
      , 
      
      
      
      ); Peroxide ensures Sulfur (if present) is fully oxidized to Sulfate, preventing sulfite interference, though not strictly necessary for this specific molecule, it is good practice.
  • Oxygen Charge: Flush flask with pure Oxygen (

    
    ) for 30 seconds.
    
  • Ignition: Ignite the paper wick and immediately insert/clamp into the flask. Invert flask during combustion.

    • Safety: Use a safety screen. The reaction is vigorous.

Phase 2: Absorption & Extraction[2]
  • Shake: Once the flame extinguishes, shake the flask vigorously for 2–3 minutes.

  • Rest: Allow the flask to stand for 15–20 minutes to ensure complete absorption of gases into the liquid phase.

  • Rinse: Rinse the platinum basket and flask neck with Deionized Water (DIW) into the main solution.

  • Filter: Pass the solution through a 0.45

    
     PTFE filter to remove any soot particles.
    
Phase 3: Ion Chromatography (IC) Analysis
  • Column: Anion Exchange Column (e.g., Dionex IonPac AS19 or equivalent).

  • Eluent: KOH Gradient (10 mM to 45 mM).

  • Detector: Suppressed Conductivity Detector.

  • Standard Curve: Calibrate using NaF and NaBr standards matching the expected concentration range (approx 5-20 ppm after dilution).

Visualizing the Workflow

The following diagrams illustrate the decision logic and the mechanism of the recommended protocol.

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher on which method to choose based on the specific element of interest.

AnalyticalMatrix Start Sample: 5-Bromo-2-fluoropyrimidin-4-amine Target Target Elements? Start->Target CHN_Path Carbon, Hydrogen, Nitrogen Target->CHN_Path Structure Confirmation Halogen_Path Fluorine, Bromine Target->Halogen_Path Purity/Halogen Load Std_CHN Standard CHN Analysis CHN_Path->Std_CHN Mod_CHN Modified CHN (w/ WO3) CHN_Path->Mod_CHN Add WO3 Scavenger Schoniger Schöniger Flask Combustion Halogen_Path->Schoniger Fail FAIL: Quartz Etching / Interference Std_CHN->Fail F attacks Quartz Success_CHN Accurate C/H/N Data Mod_CHN->Success_CHN IC_Analysis Ion Chromatography (IC) Schoniger->IC_Analysis Absorb Gases Success_Hal Accurate F/Br Data IC_Analysis->Success_Hal

Caption: Decision matrix for analyzing poly-halogenated pyrimidines. Note the divergence between CHN and Halogen determination paths.

Diagram 2: The Schöniger-IC Mechanism

A detailed look at how the interference is managed in the Oxygen Flask method.

SchonigerMechanism Sample Solid Sample (C4H3BrFN3) Combustion Combustion (O2) >1000°C Sample->Combustion Gases Gases Formed: CO2, H2O, HF, HBr, NOx Combustion->Gases Absorption Absorption Solution (KOH + H2O2) Gases->Absorption Vigorous Shaking Ionic Ionic Species: F-, Br-, NO3-, CO3-- Absorption->Ionic Neutralization Separation IC Column Separation (Retention Time) Ionic->Separation Injection Detection Conductivity Detection Separation->Detection F- elutes first Br- elutes later

Caption: Mechanism of action for the Schöniger method. By converting covalent halogens to ionic species in solution, interferences are eliminated via chromatographic separation.

Troubleshooting & Validation Criteria

When reviewing data from a CRO or your own lab, apply these validation rules:

  • The "0.4% Rule":

    • Acceptable experimental values must be within

      
       of the theoretical value.
      
    • Example for Carbon: 24.62% to 25.42%.

    • Exception: For Fluorine, a wider tolerance (

      
      ) is often accepted due to the difficulty of the analysis.
      
  • Common Error Signals:

    • Low Carbon / High Nitrogen: Indicates incomplete combustion. The pyrimidine ring is thermally stable; ensure the combustion temperature is

      
      .
      
    • Low Fluorine: Indicates adsorption to glass. Remedy: Use plastic (polypropylene) volumetric flasks for the IC dilution step, not glass.

    • Ghost Peaks in IC: Ensure the filter paper (wick) used in the Schöniger flask is "ash-free" and does not contain trace halides.

References

  • Schöniger, W. (1955).[1] "Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen." Mikrochimica Acta, 43(1), 123–129.[1] Link

  • Thermo Fisher Scientific. (2020). "Determination of Halogens in Polymers and Electronics Using Combustion Ion Chromatography." Application Note 73280. Link

  • Exeter Analytical. (2007).[2] "Accurate Elemental (CHN) Analysis of Perfluorinated Compounds." Technical Note TM217. Link

  • Elementar. (2022).[3] "CHNS analysis of fluorinated samples." Technical Note. Link

  • Ma, T. S., & Rittner, R. C. (1979). Modern Organic Elemental Analysis. Marcel Dekker Inc. (Standard Reference Text).

Sources

Safety Operating Guide

5-Bromo-2-fluoropyrimidin-4-amine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-fluoropyrimidin-4-amine (CAS: 198361-98-3) is a halogenated heteroaromatic amine used primarily as a pharmaceutical intermediate.[1][2][3][4][5][6][7] Its disposal requires strict adherence to halogenated waste protocols .[1] Improper disposal poses two critical risks: the release of corrosive acid gases (HF, HBr) during standard incineration and the potential for uncontrolled reactions with oxidizing agents due to the amine functionality.[1]

This guide provides a self-validating workflow for the safe segregation, labeling, and disposal of this compound, designed for researchers and EHS professionals.[1]

Chemical Profile & Hazard Assessment

Before handling waste, verify the chemical identity and associated hazards.[1][8] The presence of both bromine and fluorine atoms dictates the waste stream.

PropertyDataOperational Implication
Chemical Name 5-Bromo-2-fluoropyrimidin-4-amineMust be declared on waste tags.[1]
CAS Number 198361-98-3Use for specific inventory tracking.[1]
Molecular Formula C₄H₃BrFN₃High halogen content (Br, F).[1]
Physical State Solid (Powder/Crystalline)Dust generation risk during transfer.[1][4]
Key Hazards Irritant (Skin/Eye/Resp), Acute Tox.[1][2][7][9][10]Requires PPE (Nitrile gloves, safety glasses, fume hood).[1]
Reactivity Basic (Amine group)Incompatible with strong acids and oxidizers.[1]
The "Why" Behind the Protocol
  • Halogen Content: Standard incinerators often lack the scrubbers necessary to capture Hydrofluoric Acid (HF) and Hydrobromic Acid (HBr) produced when this compound burns.[1] Consequently, it must be routed to specialized halogenated waste incinerators .[1]

  • Amine Functionality: As an amine, this compound is basic.[1] Mixing it with acidic waste streams can generate heat (exothermic neutralization) or spatter. It should be segregated from strong acid wastes.[1][11]

Pre-Disposal Segregation Protocol

Effective disposal begins at the bench.[1] Use this decision matrix to select the correct waste stream.

A. Solid Waste (Pure Compound or Contaminated Solids) [1]
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar or double-bagged in heavy-duty polyethylene bags.

  • Segregation: Do not mix with "sharps" or "biohazard" waste unless the compound is biologically contaminated.[1]

  • Labeling: Must be labeled "Hazardous Waste - Toxic / Irritant." [1]

B. Liquid Waste (Reaction Mixtures/Mother Liquors) [1]
  • The Golden Rule: If the compound is dissolved in any solvent, the entire mixture is generally treated as Halogenated Solvent Waste , regardless of the solvent's nature (e.g., even if dissolved in Ethanol).[1]

  • Compatibility Check: Ensure the solution pH is neutral or basic.[1] Do not add to acidic waste carboys.[1][8]

  • Container: HDPE or Glass carboy (Amber glass preferred if light sensitive).[1]

  • Labeling: Label as "Halogenated Organic Waste."

Disposal Workflow Diagram

The following flowchart illustrates the decision logic for disposing of 5-Bromo-2-fluoropyrimidin-4-amine.

DisposalWorkflow Start Start: Waste Generation AssessState Assess Physical State Start->AssessState IsSolid Solid (Powder/Crystals) AssessState->IsSolid IsLiquid Liquid (Solution) AssessState->IsLiquid SolidContainer Place in HDPE Jar or Double Bag (Polyethylene) IsSolid->SolidContainer SolidLabel Label: 'Solid Hazardous Waste' (Constituents: Halogenated Amine) SolidContainer->SolidLabel Final EHS Pickup / Incineration (Requires Scrubbers) SolidLabel->Final SolventCheck Check Solvent Type IsLiquid->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHaloSolvent HaloStream Route to: HALOGENATED WASTE STREAM HaloSolvent->HaloStream Default Path NonHaloSolvent->HaloStream Contaminated by Halogenated Solute HaloStream->Final

Caption: Decision tree for segregating 5-Bromo-2-fluoropyrimidin-4-amine waste. Note that liquid solutions default to the Halogenated stream to ensure proper incineration.[1]

Detailed Operational Procedures
Step 1: Container Selection & Labeling
  • Solids: Use a dedicated wide-mouth jar. Do not fill beyond 80% capacity.

    • Why? Overfilling increases spill risk during transfer to larger drums at the aggregation facility.[1]

  • Liquids: Use 5-gallon HDPE carboys or 4L safety-coated glass bottles.

    • Critical: Ensure the cap is vented if there is any risk of ongoing reaction or off-gassing, though this compound is generally stable.[1]

Step 2: Waste Tagging (RCRA Compliance)

In the United States, this waste does not typically carry a specific "P" or "U" list code unless it is a discarded commercial chemical product.[1] However, it is regulated based on characteristics.[1][2][4]

  • Constituents: List "5-Bromo-2-fluoropyrimidin-4-amine" explicitly. Do not use abbreviations like "BFPA."[1]

  • Hazards: Check "Toxic" and "Irritant."[1][10] If dissolved in a flammable solvent, check "Ignitable."[1]

  • EPA Codes (Typical):

    • If in organic solvent: D001 (Ignitable), F002/F001 (if spent halogenated solvents are present).[1]

    • If solid: Generally classified as non-specific hazardous waste unless characteristic toxicity (D004-D043) is proven, but best practice is to manage as Hazardous Waste .[1]

Step 3: Emergency Spill Cleanup

If a spill occurs in the lab:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signs.[1]

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and N95 dust mask or respirator if powder is airborne.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion, then scoop into a bag.[1]

    • Liquid: Absorb with vermiculite or sand.[1] Do not use combustible materials (like sawdust) if the solvent is flammable.[1]

  • Decontamination: Wipe the surface with a mild soap solution.[1] Treat all cleanup materials as hazardous waste [1].[1][8]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11317822, 5-Bromo-2-fluoropyrimidin-4-amine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators. Retrieved from [Link]

Sources

Personal protective equipment for handling 5-Bromo-2-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an authoritative, step-by-step operational protocol for handling 5-Bromo-2-fluoropyrimidin-4-amine , tailored for researchers and drug development professionals. It prioritizes personnel safety, data integrity, and regulatory compliance.

Document Control:

  • Compound: 5-Bromo-2-fluoropyrimidin-4-amine[1][2][3]

  • Chemical Formula: C₄H₃BrFN₃

  • Molecular Weight: ~192 g/mol

  • Physical State: Solid (typically off-white to pale yellow powder)

  • Primary Hazard Class: Halogenated Heterocyclic Amine

Core Directive & Risk Assessment

Objective: Prevent dermal absorption, inhalation of particulates, and ocular damage during the synthesis or handling of this halogenated building block.

As a halogenated aminopyrimidine, this compound presents a dual hazard profile: the amine functionality can induce caustic irritation to mucous membranes, while the halogenated pyrimidine core suggests potential for sensitizing effects and acute toxicity if ingested.

GHS Hazard Classification (Baseline Assessment)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed) - H302[4]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation) - H315[4]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation) - H319[4]

  • STOT - Single Exposure: Category 3 (May cause respiratory irritation) - H335

Critical Note: Fluorinated amines can occasionally exhibit higher ocular toxicity (Category 1). Always treat eye exposure as a critical emergency.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this specific matrix designed for halogenated heteroaromatics.

Protection ZoneRequirementTechnical Rationale
Ocular Chemical Splash Goggles Safety glasses are insufficient for fine powders. Goggles seal against airborne dust that can react with eye moisture to form caustic solutions.
Dermal (Hands) Double Nitrile Gloves Outer: Standard Nitrile (4 mil). Inner: Long-cuff Nitrile (4-6 mil). Reason: Halogenated heterocycles can permeate thin nitrile over time. Change outer gloves immediately upon contamination.
Respiratory Fume Hood (Primary) All open handling must occur in a certified chemical fume hood. If weighing outside a hood is unavoidable, a P100 particulate respirator is required.
Body Lab Coat (Buttoned) Standard cotton/poly blend. Ensure cuffs are tucked under glove gauntlets to prevent wrist exposure.

Operational Handling Protocol

Phase 1: Preparation & Weighing

Goal: Eliminate particulate dispersion.

  • Engineering Control: Verify fume hood flow is 80–100 fpm.

  • Static Control: Use an antistatic gun or ionizer bar near the balance if the powder is static-prone (common with fluorinated heterocycles).

  • Weighing:

    • Place a tared vial inside a secondary container (e.g., a larger beaker) on the balance.

    • Transfer solid using a disposable spatula.

    • Never return excess material to the stock bottle to prevent cross-contamination.

  • Decontamination: Wipe the balance area with a solvent-dampened tissue (Ethanol or Isopropanol) immediately after use. Dispose of the tissue as solid hazardous waste.

Phase 2: Solubilization & Reaction Setup

Goal: Safe transition from solid to liquid phase.

  • Solvent Choice: This compound is typically soluble in polar aprotic solvents (DMSO, DMF) or alcohols (Methanol).

    • Caution: DMSO enhances skin permeability. If dissolving in DMSO, strict double-gloving is mandatory as it can carry the toxic payload through the skin.

  • Addition: Add solvent slowly to the solid to prevent "puffing" of dry powder.

  • Vessel: Use screw-cap vials or round-bottom flasks with ground glass joints. Avoid open beakers for long-term storage.

Phase 3: Waste Disposal

Classification: Halogenated Organic Waste.

  • Liquids: Collect in a dedicated "Halogenated Solvent Waste" carboy. Do not mix with acidic aqueous waste (risk of exothermic reaction or precipitation).

  • Solids: Contaminated gloves, weigh boats, and paper towels must go into "Hazardous Solid Waste" (double-bagged).

  • Sharps: Chemically contaminated needles must go into a rigid sharps container, never trash.

Emergency Response Logic

Exposure Response[5]
  • Eye Contact: IMMEDIATE FLUSH. Hold eyelids open and flush with tepid water for 15 minutes .[5] Time it—15 minutes feels like an eternity but is necessary to remove trapped particulates. Seek medical attention.

  • Skin Contact: Remove contaminated clothing.[5][6][7] Wash skin with soap and water for 15 minutes.[7] Do not use solvents (ethanol/acetone) to wash skin; they increase absorption.

  • Spill Cleanup (Solid):

    • Evacuate immediate area if dust is airborne.

    • Don full PPE (Goggles, Double Gloves, N95/P100).

    • Cover spill with wet paper towels (water or ethanol) to prevent dust generation.

    • Scoop up wet material and place in a hazardous waste bag.

    • Clean surface with soap and water.[5][7]

Visualized Safety Workflow

The following diagram illustrates the "Safe Weighing & Solubilization" decision logic to ensure containment.

G Start Start: Handling 5-Bromo-2-fluoropyrimidin-4-amine RiskCheck Check Engineering Controls (Hood Flow > 80 fpm?) Start->RiskCheck RiskCheck->Start Fail (Fix Hood) PPE Don PPE: Double Nitrile Gloves + Goggles RiskCheck->PPE Pass Weighing Weigh inside Hood (Use Secondary Containment) PPE->Weighing Solvent Add Solvent (DMSO/MeOH) WARNING: DMSO increases permeation risk Weighing->Solvent Clean Decontaminate Balance (Wet Wipe Method) Solvent->Clean Disposal Dispose Waste: Halogenated Organic Stream Clean->Disposal

Figure 1: Operational workflow for safe handling, emphasizing engineering controls and containment.

References

  • PubChem. 5-Bromo-2-fluoropyridin-4-amine (Compound Summary). National Library of Medicine. [Link](Note: Pyridine analog used for hazard bridging where specific Pyrimidine data is absent).

  • ECHA (European Chemicals Agency). C&L Inventory: Halogenated Pyrimidines Hazard Classification.[4][Link]

Sources

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